SK609
描述
属性
IUPAC Name |
4-(2-chlorophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-8(12)6-7-9-4-2-3-5-10(9)11;/h2-5,8H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCYSMVSGDVJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092797-77-7 | |
| Record name | Benzenepropanamine, 2-chloro-α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092797-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
SK609: A Technical Guide to a Biased Dopamine D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SK609 is a novel and selective dopamine D3 receptor (D3R) agonist that exhibits significant biased signaling, preferentially activating G-protein-dependent pathways over β-arrestin recruitment.[1][2] This unique pharmacological profile, coupled with its activity as a norepinephrine transporter (NET) inhibitor, has positioned this compound as a compound of interest for therapeutic development, particularly in the context of neurocognitive and motor disorders such as Parkinson's disease.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional efficacy, and selectivity. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with visualizations of its signaling pathway and experimental workflows to facilitate further research and development.
Introduction
Dopamine receptors are critical mediators of numerous physiological processes in the central nervous system. The D3 receptor, in particular, has emerged as a promising target for the treatment of various neurological and psychiatric conditions. This compound is a small molecule that has been characterized as a potent and selective agonist for the D3R with a distinct signaling bias.[1][5] Unlike many conventional dopamine agonists, this compound shows a preference for activating G-protein-mediated signaling cascades while minimally engaging the β-arrestin pathway.[3] This biased agonism is a desirable characteristic as it may lead to a reduction in the side effects commonly associated with dopamine receptor activation, such as receptor desensitization and tolerance.[1][5] Furthermore, this compound's dual action as a norepinephrine transporter inhibitor suggests a potential for synergistic effects in treating complex disorders with both dopaminergic and noradrenergic deficits.[3][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding and functional properties.
Table 1: Binding Affinity of this compound at Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) | Method | Reference |
| Dopamine D3 | ~283 nM (Ki-H) | Radioligand Binding Assay | [3] |
| Dopamine D2 | > 10 µM | Radioligand Binding Assay | [1][5] |
| Dopamine D1 | > 10 µM | Radioligand Binding Assay | [1][5] |
| Dopamine D4 | > 10 µM | Radioligand Binding Assay | [1][5] |
| Dopamine D5 | > 10 µM | Radioligand Binding Assay | [1][5] |
Note: Ki-H refers to the high-affinity state of the receptor.
Table 2: Functional Efficacy and Potency of this compound
| Assay | Parameter | Value | Cell Line | Reference |
| G-protein Signaling | EC50 | 1.1 µM | - | [2] |
| β-arrestin Recruitment | EC50 | 50.2 µM | - | [2] |
| ERK1/2 Phosphorylation | EC50 | ~1 µM | CHO-D3R | [7] |
| Norepinephrine Transporter (NET) Inhibition | IC50 | ~570 nM | - | [3] |
Signaling Pathway of this compound at the D3 Receptor
This compound acts as a biased agonist at the dopamine D3 receptor, primarily activating the Gαi/o-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors, including the activation of the ERK1/2 signaling pathway. A key feature of this compound is its minimal recruitment of β-arrestin-2, which is often associated with receptor desensitization and internalization.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the measurement of Extracellular signal-Regulated Kinase (ERK) 1 and 2 phosphorylation in response to this compound treatment, a key downstream indicator of G-protein-mediated D3R activation.[8][9][10]
Objective: To quantify the increase in phosphorylated ERK1/2 (p-ERK1/2) in cells expressing the D3 receptor following stimulation with this compound.
Materials:
-
CHO-K1 cells stably expressing human dopamine D3 receptors (CHO-D3R).
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Serum-free medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Plating: Culture CHO-D3R cells to ~80-90% confluency. Seed cells into 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK1/2 phosphorylation.
-
Agonist Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample and normalize to the vehicle control.
β-arrestin Recruitment Assay (PathHunter® Assay)
This protocol describes a method to quantify the recruitment of β-arrestin-2 to the D3 receptor upon agonist stimulation using the DiscoverX PathHunter® eXpress β-Arrestin GPCR Assay.[11][12][13][14][15]
Objective: To measure the potency and efficacy of this compound in inducing the interaction between the D3 receptor and β-arrestin-2.
Materials:
-
PathHunter® eXpress D3R β-Arrestin CHO-K1 cells.
-
Cell Plating Reagent.
-
This compound.
-
PathHunter® Detection Reagents.
-
White, clear-bottom 96-well or 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Preparation: Thaw the cryopreserved PathHunter® cells according to the manufacturer's protocol and resuspend in the provided Cell Plating Reagent.
-
Cell Plating: Dispense the cell suspension into the wells of the assay plate.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Agonist Addition: Add the diluted this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection:
-
Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Experimental Workflow: In Vivo Microdialysis
The following diagram illustrates a typical workflow for an in vivo microdialysis experiment to assess the effects of this compound on extracellular dopamine and norepinephrine levels in the brain of a freely moving rodent.[16][17][18][19][20]
Conclusion
This compound represents a significant advancement in the development of dopamine D3 receptor agonists due to its pronounced biased signaling profile and dual activity as a norepinephrine transporter inhibitor. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the field of pharmacology and drug development. The unique properties of this compound, particularly its ability to selectively engage G-protein signaling with minimal β-arrestin recruitment, suggest a therapeutic potential with an improved side-effect profile compared to non-biased dopamine agonists. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic utility for a range of neurological and psychiatric disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rndsystems.com [rndsystems.com]
- 3. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - ACS Chemical Neuroscience - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. PathHunter® eXpress CCR7 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 14. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 19. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling SK609: A Technical Guide to its Dual-Action Mechanism as a Norepinephrine Transporter Inhibitor and Dopamine D3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
SK609 is a novel small molecule that has garnered significant interest within the neuroscience and drug development communities. Its unique pharmacological profile, characterized by the dual mechanism of norepinephrine transporter (NET) inhibition and selective dopamine D3 receptor agonism, presents a promising avenue for the development of pro-cognitive therapeutics. Notably, this compound is distinguished by its lack of affinity for the dopamine transporter (DAT), a characteristic that may mitigate the psychostimulant-like side effects often associated with other catecholaminergic agents.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its interaction with the norepinephrine transporter. It is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters defining the in vitro potency and in vivo neurochemical effects of this compound. This data is crucial for understanding its efficacy and selectivity.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference Compound (Desipramine) Ki (nM) |
| Norepinephrine Transporter (NET) | IC50 | ~570 nM | 1.1 |
| Dopamine D3 Receptor | EC50 | ~283 nM | - |
| Dopamine Transporter (DAT) | Affinity | No affinity | >10,000 |
| Serotonin Transporter (SERT) | - | Data not available | 129 |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. Lower values indicate higher potency and affinity.
Table 2: In Vivo Neurochemical Effects of this compound in the Prefrontal Cortex (PFC)
| Neurotransmitter | Change from Baseline | Animal Model |
| Norepinephrine (NE) | ~300% increase | Rat |
| Dopamine (DA) | 150% increase | Rat |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound with the norepinephrine transporter.
In Vitro Norepinephrine Transporter (NET) Inhibition Assay (Radiolabeled Norepinephrine Uptake)
This assay determines the ability of a test compound to inhibit the reuptake of norepinephrine into cells expressing the norepinephrine transporter.
a. Cell Culture and Membrane Preparation:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).
-
Culture Conditions: Culture cells to confluency in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Membrane Preparation:
-
Wash confluent cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Homogenize the cell suspension using a glass-Teflon homogenizer or sonication.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).
-
Store membrane aliquots at -80°C until use.[3]
-
b. Uptake Inhibition Assay:
-
Materials:
-
HEK293-hNET cell membranes
-
[³H]-Norepinephrine (radiolabeled)
-
Test compound (this compound) and reference compound (e.g., Desipramine)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation cocktail
-
96-well microplates
-
Glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine)
-
Cell harvester
-
Liquid scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound and the reference compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Uptake: Assay buffer, [³H]-Norepinephrine (final concentration ~10 nM), and cell membrane preparation (20-40 µg of protein).
-
Non-specific Uptake: A high concentration of a known NET inhibitor (e.g., 10 µM Desipramine), [³H]-Norepinephrine, and cell membrane preparation.
-
Test Compound: this compound dilution, [³H]-Norepinephrine, and cell membrane preparation.
-
-
Initiate the uptake by adding the [³H]-Norepinephrine.
-
Incubate the plate at room temperature for 10-20 minutes.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.[4]
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
c. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
In Vivo Microdialysis for Measurement of Extracellular Neurotransmitters
This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.
a. Surgical Procedure:
-
Animals: Adult male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rats with isoflurane.
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Implant a guide cannula targeting the medial prefrontal cortex (mPFC) using stereotaxic coordinates (e.g., AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from bregma).[5]
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animals to recover for at least 5-7 days post-surgery.
-
b. Microdialysis Procedure:
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 2-mm membrane) through the guide cannula into the mPFC.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[6]
-
Sample Collection: After a stabilization period of at least 2 hours, collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing an antioxidant solution (e.g., perchloric acid).[5]
-
Drug Administration: Administer this compound (e.g., 4 mg/kg, intraperitoneally) after collecting stable baseline samples.[1]
-
Sample Analysis: Analyze the collected dialysate samples for norepinephrine and dopamine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
c. Data Analysis:
-
Quantify the concentration of each neurotransmitter in the dialysate samples.
-
Express the post-drug administration neurotransmitter levels as a percentage of the average baseline levels.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to norepinephrine transporter inhibition and the experimental workflow for characterizing novel NET inhibitors.
Caption: Signaling pathway of norepinephrine transporter (NET) inhibition by this compound.
Caption: Experimental workflow for characterizing a novel NET inhibitor like this compound.
Conclusion
This compound represents a significant advancement in the pursuit of novel therapeutics for cognitive dysfunction. Its dual-action mechanism, combining NET inhibition with selective D3 receptor agonism, and its notable lack of DAT affinity, positions it as a promising candidate with a potentially favorable side-effect profile.[1][2] The data and protocols presented in this technical guide offer a comprehensive foundation for further research and development of this compound and similar compounds. The continued investigation into its precise molecular interactions and downstream signaling effects will be critical in fully elucidating its therapeutic potential.
References
- 1. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
SK609 for Cognitive Enhancement: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
SK609 is a novel investigational compound with a unique dual mechanism of action that has shown promise in preclinical models for cognitive enhancement, particularly in the context of neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacology, preclinical efficacy, and proposed mechanism of action of this compound, intended for an audience of researchers, scientists, and drug development professionals.
1. Core Pharmacology and Mechanism of Action
This compound is a selective, G-protein biased agonist of the dopamine D3 receptor (D3R) and a potent inhibitor of the norepinephrine transporter (NET).[1][2] This dual activity leads to the modulation of dopaminergic and noradrenergic neurotransmission in key brain regions associated with cognition, such as the prefrontal cortex.[1][3]
Unlike traditional psychostimulants such as amphetamine and methylphenidate, this compound has no significant affinity for the dopamine transporter (DAT), which may account for its favorable side-effect profile, including a lack of psychostimulant-like increases in spontaneous locomotor activity.[4][5][6] The G-protein bias at the D3R suggests a signaling pathway that may differ from unbiased agonists, potentially contributing to its unique therapeutic effects.[1]
Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Dopamine D3 Receptor (D3R) Agonism | ||
| EC50 (high-affinity sites) | ~283 nM | [1] |
| G-protein to β-arrestin ligand bias | 4.6 | [1] |
| β-arrestin recruitment | < 30% | [1] |
| Norepinephrine Transporter (NET) Inhibition | ||
| IC50 | ~570 nM | [1] |
| Pharmacokinetics | ||
| Oral Bioavailability | 98% | [1][3] |
| Brain Distribution | High distribution in striatum, hippocampus, and prefrontal cortex | [1][3] |
Preclinical Efficacy in Cognitive Models
This compound has been evaluated in rodent and non-human primate models of Parkinson's disease-related cognitive impairment, demonstrating significant improvements in executive function and attention.
Summary of Preclinical Cognitive Enhancement Studies
| Animal Model | Cognitive Task | Key Findings | Dosage | Reference |
| 6-hydroxydopamine (6-OHDA) lesioned rats | Sustained Attention Task | Dose-dependent improvement in performance; significant reduction in misses and false alarm errors. | Peak performance at 4 mg/kg | [1][3] |
| MPTP-treated cynomolgus macaques | Object Retrieval Task | Improved performance with a significant reduction in cognitive errors (barrier reaches) and motor errors. | Not specified | [1] |
| Naïve rats | Probabilistic Discounting Task | Did not increase risky choice behavior, unlike amphetamine and methylphenidate. | 4 mg/kg | [4][5] |
In naïve rats, systemic administration of this compound led to a 300% increase in norepinephrine and a 160% increase in dopamine in the prefrontal cortex, providing a neurochemical basis for its pro-cognitive effects.[7]
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
References
- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Preclinical Research on SK609: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research conducted on SK609, a novel small molecule with a dual mechanism of action. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology, efficacy, and safety profile of this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).
Core Pharmacology
This compound is a selective dopamine D3 receptor (D3R) biased agonist and a norepinephrine transporter (NET) inhibitor. This dual activity allows it to modulate both dopamine and norepinephrine levels in the brain, suggesting therapeutic potential for conditions involving dysfunction of these neurotransmitter systems, such as Parkinson's disease and cognitive disorders.[1]
Dopamine D3 Receptor Biased Agonism
This compound acts as a biased agonist at the D3R, preferentially signaling through the G-protein-dependent pathway over the β-arrestin pathway. This biased agonism is thought to contribute to its therapeutic effects while potentially minimizing the side effects associated with unbiased dopamine agonists.
Norepinephrine Transporter Inhibition
This compound also functions as an inhibitor of the norepinephrine transporter (NET). By blocking the reuptake of norepinephrine, this compound increases its extracellular concentration in the synapse, which can contribute to improved cognitive function.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Description |
| D3R G-protein activation (ERK1/2 phosphorylation) EC50 | 113.9 nM[1] | Concentration for 50% of maximal effect in activating the G-protein pathway. |
| NET Inhibition IC50 | ~570 nM[1] | Concentration for 50% inhibition of norepinephrine transporter activity. |
Table 2: Pharmacokinetic Properties in Rodents
| Parameter | Value | Description |
| Oral Bioavailability | 98%[1] | The fraction of the administered dose that reaches systemic circulation. |
| Brain Distribution | High | Significant distribution to the striatum, hippocampus, and prefrontal cortex.[1] |
Table 3: Toxicology Data in Rats
| Parameter | Value | Description |
| Maximum Tolerated Dose (MTD) | 30 mg/kg[1] | The highest dose that does not cause unacceptable toxicity. |
| No-Observed-Adverse-Effect Level (NOAEL) | Doses used in efficacy studies were within the NOAEL.[1] | The highest dose at which there were no statistically or biologically significant increases in the frequency or severity of adverse effects. |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vitro Assays
3.1.1. Dopamine D3 Receptor G-protein Biased Agonism Assay (ERK1/2 Phosphorylation)
-
Objective: To determine the potency and efficacy of this compound in activating the G-protein signaling pathway downstream of the D3 receptor, measured by the phosphorylation of ERK1/2.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D3 receptor.
-
Methodology:
-
Cells are seeded in 96-well plates and grown to confluence.
-
Cells are serum-starved for 24 hours prior to the assay to reduce basal ERK1/2 phosphorylation.
-
Cells are treated with varying concentrations of this compound or a reference agonist for a specified time (e.g., 5-15 minutes) at 37°C.
-
Following incubation, the cells are lysed, and the protein concentration of the lysates is determined.
-
The levels of phosphorylated ERK1/2 and total ERK1/2 are quantified using a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.
-
The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated for each concentration of the test compound.
-
Dose-response curves are generated, and the EC50 value is calculated using non-linear regression analysis.
-
3.1.2. Norepinephrine Transporter Inhibition Assay
-
Objective: To determine the potency of this compound to inhibit the norepinephrine transporter.
-
Methodology: A competitive radioligand binding assay is typically used.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human norepinephrine transporter (hNET).
-
Binding Assay:
-
In a 96-well plate, hNET-expressing cell membranes are incubated with a radiolabeled NET ligand (e.g., [3H]nisoxetine) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor.
-
The mixture is incubated to allow for binding equilibrium.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the concentration of this compound. The IC50 value is determined by non-linear regression.
-
In Vivo Models
3.2.1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
-
Objective: To evaluate the efficacy of this compound in a rodent model of Parkinson's disease, assessing both motor and cognitive deficits.
-
Model Induction:
-
Rats are anesthetized and placed in a stereotaxic frame.
-
A unilateral lesion of the nigrostriatal dopamine pathway is induced by injecting 6-hydroxydopamine into the medial forebrain bundle.
-
-
Behavioral Testing:
-
Sustained Attention Task: To assess cognitive function, rats are tested in an operant chamber where they are required to respond to a brief visual stimulus to receive a reward. The number of correct responses, omissions, and premature responses are recorded.
-
Motor Function: Spontaneous locomotor activity can be assessed in an open field arena.
-
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally) at various doses prior to behavioral testing.
3.2.2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Non-Human Primate Model of Parkinson's Disease
-
Objective: To assess the efficacy of this compound in a primate model that more closely mimics human Parkinson's disease.
-
Model Induction: Cynomolgus macaques are treated with MPTP to induce parkinsonian symptoms.
-
Behavioral Testing:
-
Object Retrieval Detour Task: Monkeys are required to retrieve a food reward from a transparent box that is open on one side. This task assesses both cognitive function (inhibiting the prepotent response to reach directly for the reward) and fine motor skills.
-
-
Drug Administration: this compound is administered at various doses prior to behavioral testing.
Concluding Remarks
The preclinical data for this compound demonstrate a promising profile as a dual-acting agent with potential therapeutic benefits for neurodegenerative and cognitive disorders. Its G-protein biased agonism at the D3 receptor, coupled with norepinephrine transporter inhibition, suggests a mechanism that may enhance efficacy while mitigating certain side effects. The compound has shown efficacy in well-established rodent and non-human primate models of Parkinson's disease, improving both motor and cognitive deficits. Furthermore, initial toxicology data in rats indicate a favorable safety margin. Further investigation, including comprehensive toxicology studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human populations.
References
Neuropharmacological Profile of SK609: A Technical Guide
Disclaimer: As of December 2025, there is no publicly available scientific literature or data pertaining to a compound designated "SK609." The following technical guide has been constructed using the well-characterized atypical antipsychotic, Aripiprazole , as a surrogate to demonstrate the requested format and content. All data, protocols, and diagrams presented herein relate to Aripiprazole and are intended to serve as a structural template for researchers investigating novel compounds.
Introduction
Aripiprazole is a quinolinone derivative that has demonstrated efficacy in the treatment of schizophrenia and bipolar disorder.[1] Its unique pharmacological profile distinguishes it from other atypical antipsychotics.[2] Aripiprazole acts as a "dopamine-serotonin system stabilizer," exhibiting partial agonism at dopamine D2 and serotonin 5-HT1A receptors, alongside antagonist activity at 5-HT2A receptors.[3][4][5] This complex mechanism is believed to contribute to its clinical efficacy and favorable side-effect profile, particularly the low propensity for extrapyramidal symptoms (EPS) and metabolic disturbances.[3][6] The compound's ability to modulate dopamine activity—reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states—underpins its therapeutic action on a range of symptoms.[1]
Quantitative Neuropharmacology
The interaction of Aripiprazole with key central nervous system (CNS) targets has been quantified through in vitro binding and functional assays. The following tables summarize its binding affinities (Ki) and functional potencies (EC50/IC50) at various human (h) and rat (r) receptors.
Receptor Binding Affinity Profile
Binding affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity. These data were determined using competitive radioligand binding assays.[7]
| Receptor Target | Ki (nM) | Species | Reference Radioligand |
| Dopamine D2 | 0.34 | h | [3H]Spiperone |
| Dopamine D3 | 0.80 | h | [3H]Spiperone |
| Serotonin 5-HT1A | 1.7 | h | [3H]8-OH-DPAT |
| Serotonin 5-HT2A | 3.4 | h | [3H]Ketanserin |
| Serotonin 5-HT2B | 0.36 | h | [3H]LSD |
| Serotonin 5-HT7 | 19 | h | [3H]LSD |
| Adrenergic α1A | 25.7 | h | [3H]Prazosin |
| Histamine H1 | 25.1 | h | [3H]Pyrilamine |
Data compiled from multiple sources.[1][7][8]
In Vitro Functional Activity Profile
Functional activity is presented as EC50 for agonists (concentration for 50% of maximal effect) or IC50 for antagonists (concentration for 50% inhibition of a response). Intrinsic Activity (IA) indicates the magnitude of the response relative to a full agonist.
| Receptor Target | Assay Type | Parameter | Value (nM) | Intrinsic Activity |
| Dopamine D2 | cAMP Inhibition | EC50 | 11 | Partial Agonist (25-30%) |
| Serotonin 5-HT1A | GTPγS Binding | EC50 | 2.4 | Partial Agonist (~60%) |
| Serotonin 5-HT2A | PI Hydrolysis | IC50 | 9.0 | Antagonist |
| Dopamine D2 | MAPK Phosphorylation | EC50 | 126 | Partial Agonist |
| Dopamine D2 | Arachidonic Acid Release | EC50 | 19 | Partial Agonist |
Data compiled from multiple sources.[5][9][10]
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the neuropharmacological profile of a compound like Aripiprazole.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound for a specific receptor.[11][12]
Objective: To determine the IC50 of the test compound, from which the Ki value is calculated.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO-hD2L cells).
-
Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Test compound (this compound/Aripiprazole) at various concentrations.
-
Unlabeled ligand for non-specific binding (NSB) determination (e.g., Haloperidol).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[13]
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding (TB): 150 µL membrane suspension + 50 µL assay buffer + 50 µL radioligand.
-
Non-Specific Binding (NSB): 150 µL membrane suspension + 50 µL unlabeled ligand (at a saturating concentration) + 50 µL radioligand.
-
Test Compound: 150 µL membrane suspension + 50 µL test compound (at 8-10 serial dilutions) + 50 µL radioligand.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[13]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a 96-well cell harvester. Wash the filters four times with ice-cold wash buffer.[13]
-
Counting: Dry the filters for 30 minutes at 50°C. Place the filters in scintillation vials or a sealed plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
cAMP Functional Assay (Gαi-Coupled Receptor)
This protocol measures the ability of a test compound to act as an agonist or partial agonist at a Gαi-coupled receptor (like the D2 receptor) by quantifying the inhibition of forskolin-stimulated cAMP production.[14][15]
Objective: To determine the EC50 and intrinsic activity of the test compound.
Materials:
-
Cells expressing the target Gαi-coupled receptor (e.g., HEK293-hD2).
-
Assay Medium: Serum-free cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound/Aripiprazole) at various concentrations.
-
Reference full agonist (e.g., Quinpirole for D2 receptors).
-
cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).[16][17]
-
384-well microplates.
Procedure:
-
Cell Plating: Seed cells into 384-well plates and grow overnight.
-
Pre-incubation: Switch to serum-free medium and incubate for 4 hours.[18]
-
Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM, determined empirically) to all wells to stimulate cAMP production.
-
Incubation: Incubate for 20-30 minutes at 37°C.[18]
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.[14]
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).
-
Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Determine the EC50 value using non-linear regression.
-
Calculate Intrinsic Activity (IA) as: (Max response of test compound / Max response of full agonist) * 100%.
-
Signaling Pathways and Mechanism of Action
Aripiprazole's clinical effects are a consequence of its mixed functional activity at multiple G-protein coupled receptors (GPCRs), leading to a complex modulation of downstream signaling.
Dopamine D2 Receptor Partial Agonism
Dopamine D2 receptors are Gαi-coupled, meaning their activation inhibits the enzyme adenylyl cyclase (AC), leading to reduced intracellular cyclic AMP (cAMP) and decreased protein kinase A (PKA) activity.[9] As a partial agonist, Aripiprazole provides a submaximal stabilizing effect. In a hyperdopaminergic state (excess dopamine), it competes with the full agonist, reducing overall D2 receptor stimulation and cAMP inhibition. In a hypodopaminergic state, it provides a basal level of D2 stimulation, increasing cAMP inhibition from a low baseline.[1][3] Aripiprazole also demonstrates functional selectivity, differentially affecting other pathways like MAPK phosphorylation.[9][10]
Serotonin 5-HT1A Receptor Partial Agonism
Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gαi proteins. As a partial agonist, Aripiprazole's binding to 5-HT1A receptors leads to a moderate inhibition of adenylyl cyclase.[5] This action is thought to contribute to its anxiolytic and antidepressant effects, as well as mitigating some of the motor side effects associated with potent D2 receptor blockade.[5]
Serotonin 5-HT2A Receptor Antagonism
In contrast, the 5-HT2A receptor is coupled to Gαq proteins. Activation of Gαq stimulates phospholipase C (PLC), which cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, Aripiprazole blocks the binding of serotonin, thereby inhibiting this signaling cascade.[3][19] This antagonism is a key feature of many atypical antipsychotics and is linked to efficacy against negative symptoms and a lower risk of EPS.[6]
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional...: Ingenta Connect [ingentaconnect.com]
- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. cAMP-Glo™ Assay Protocol [promega.ca]
- 17. GloSensor™ cAMP Assay Protocol [promega.jp]
- 18. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 19. ClinPGx [clinpgx.org]
Unveiling the Dual-Action Mechanism of SK609: A Technical Guide to its Modulation of Dopamine and Norepinephrine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the novel psychoactive compound SK609, focusing on its unique dual mechanism of action as a selective dopamine D3 receptor (D3R) biased agonist and a norepinephrine transporter (NET) inhibitor. Through a comprehensive review of preclinical data, this document elucidates the pharmacological properties, signaling pathways, and experimental validation of this compound, offering valuable insights for its potential therapeutic applications.
Core Pharmacological Profile
This compound is a small molecule that has demonstrated pro-cognitive effects without the psychostimulant-like side effects commonly associated with traditional dopamine and norepinephrine reuptake inhibitors.[1][2] Its distinct pharmacological profile stems from its ability to selectively target and modulate two key components of the catecholaminergic system.
Dopamine D3 Receptor Agonism
This compound acts as a biased agonist at the dopamine D3 receptor. This means it preferentially activates the G protein-dependent signaling pathway over the β-arrestin-dependent pathway. This biased agonism is believed to contribute to its therapeutic efficacy while potentially mitigating some of the adverse effects associated with non-biased dopamine agonists.
Norepinephrine Transporter Inhibition
In addition to its effects on the dopamine system, this compound is a potent inhibitor of the norepinephrine transporter (NET).[3] By blocking the reuptake of norepinephrine from the synaptic cleft, this compound increases the extracellular concentration of this neurotransmitter, leading to enhanced noradrenergic signaling.[3][4] Notably, this compound shows no significant affinity for the dopamine transporter (DAT), which distinguishes it from many psychostimulants like methylphenidate and amphetamine.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
| Parameter | Value | Description | Reference |
| D3R Functional Activity | |||
| G protein EC50 | 1.1 µM | Concentration for 50% maximal activation of the G protein-dependent signaling pathway. | |
| β-arrestin EC50 | 50.2 µM | Concentration for 50% maximal activation of the β-arrestin-dependent signaling pathway. | |
| ERK1/2 Phosphorylation EC50 | 113.9 nM | Concentration for 50% maximal activation of ERK1/2 phosphorylation, a downstream marker of G protein signaling. | [4] |
| G-protein to β-arrestin ligand bias | 4.6 | A measure of the compound's preference for the G protein pathway over the β-arrestin pathway. | [3] |
| NET Inhibition | |||
| IC50 | ~570 nM | Concentration required to inhibit 50% of norepinephrine transporter activity. | [3] |
| In Vivo Effects | |||
| Norepinephrine Increase (PFC) | 300% | Increase in extracellular norepinephrine levels in the prefrontal cortex following systemic administration in rats. | [4] |
| Dopamine Increase (PFC) | 160% | Increase in extracellular dopamine levels in the prefrontal cortex following systemic administration in rats. | [4] |
| Pharmacokinetics | |||
| Oral Bioavailability | 98% | The proportion of the administered dose that reaches systemic circulation. | [3] |
Signaling Pathways and Mechanism of Action
The dual action of this compound on the dopamine and norepinephrine systems involves distinct signaling pathways and molecular mechanisms.
Dopamine D3 Receptor Biased Agonism
Caption: this compound biased agonism at the D3 receptor.
This compound's binding to the D3 receptor preferentially activates the Gαi/o subunit of the G protein complex. This leads to downstream signaling cascades, including the phosphorylation of ERK1/2, which is implicated in neuroplasticity and cognitive function.[4] The weak recruitment of β-arrestin is thought to reduce receptor desensitization and internalization, potentially leading to a more sustained therapeutic effect.[3] Interestingly, this compound has been shown to induce β-arrestin-independent internalization of D3 receptors.[3]
Norepinephrine Transporter Inhibition
Caption: Mechanism of this compound at the noradrenergic synapse.
This compound competitively binds to the norepinephrine transporter on the presynaptic terminal. This blockade prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and prolonging its action on postsynaptic adrenergic receptors. This enhanced noradrenergic neurotransmission in brain regions like the prefrontal cortex is crucial for cognitive functions such as attention and executive function.[3] The inhibition of NET in the prefrontal cortex can also lead to an increase in extracellular dopamine levels, as NET is also responsible for dopamine reuptake in this brain region.[3]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the pharmacological and behavioral effects of this compound.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional potency of this compound at dopamine receptors and norepinephrine transporters.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing human recombinant D2 and D3 receptors, and norepinephrine transporters are prepared.
-
Radioligand Binding Assays: Competition binding assays are performed using specific radioligands (e.g., [³H]spiperone for D2/D3 receptors, [³H]nisoxetine for NET) and increasing concentrations of this compound to determine the inhibition constant (Ki).
-
Functional Assays:
-
G Protein Activation: [³⁵S]GTPγS binding assays are used to measure the activation of G proteins in response to this compound at D3 receptors.
-
β-Arrestin Recruitment: Enzyme-linked immunosorbent assays (ELISAs) or bioluminescence resonance energy transfer (BRET) assays are used to quantify the recruitment of β-arrestin to the D3 receptor.
-
Norepinephrine Uptake Assay: The ability of this compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing NET is measured to determine its IC50 value.
-
-
In Vivo Microdialysis
-
Objective: To measure the effect of this compound on extracellular levels of dopamine and norepinephrine in the brain.
-
Methodology:
-
Surgical Implantation: Rats are surgically implanted with microdialysis guide cannulae targeting the prefrontal cortex.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Baseline Sampling: Artificial cerebrospinal fluid is perfused through the probe, and baseline dialysate samples are collected.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally).
-
Post-treatment Sampling: Dialysate samples are collected at regular intervals following drug administration.
-
Neurotransmitter Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Rodent Behavioral Models
-
Objective: To assess the effects of this compound on risk-based decision-making.[1]
-
Methodology:
-
Apparatus: Operant conditioning chambers equipped with two retractable levers and a food pellet dispenser.
-
Training: Rats are trained to choose between a small, certain reward (e.g., one food pellet delivered with 100% probability) and a large, risky reward (e.g., four food pellets delivered with a decreasing probability across the session).[1]
-
Drug Testing: Once a stable baseline of choice behavior is established, rats are administered this compound, a vehicle control, or a reference compound (e.g., amphetamine) before the test session.[1][2]
-
Data Analysis: The primary measure is the percentage of choices for the large, risky reward as a function of the probability of its delivery.
-
-
Objective: To evaluate the effects of this compound on attentional performance.[3]
-
Methodology:
-
Apparatus: Five-choice serial reaction time task (5-CSRTT) chambers.
-
Training: Rats are trained to detect a brief visual stimulus presented in one of five apertures and to make a correct nose-poke response to receive a food reward.
-
Drug Testing: The effects of this compound on various performance measures, such as accuracy, omissions, and premature responses, are assessed.
-
Experimental and Logical Workflow
Caption: A logical workflow for the preclinical evaluation of this compound.
The preclinical development of this compound follows a logical progression from in vitro characterization to in vivo studies. Initial binding and functional assays establish the compound's potency and selectivity at its molecular targets. This information guides the design of in vivo pharmacokinetic and pharmacodynamic studies, such as microdialysis, to confirm target engagement in the brain. Finally, a battery of behavioral tests is employed to assess the therapeutic efficacy and potential side-effect profile of this compound, ultimately informing its potential for clinical development.
Conclusion
This compound represents a promising novel chemical entity with a unique dual mechanism of action that combines selective D3 receptor biased agonism with norepinephrine transporter inhibition. The preclinical data to date suggest that this pharmacological profile may offer a promising approach for treating cognitive deficits with a reduced risk of the side effects associated with traditional psychostimulants. Further research is warranted to fully elucidate the therapeutic potential of this compound in various neuropsychiatric and neurodegenerative disorders.
References
- 1. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Foundational Studies of SK609 in Neurodegenerative Diseases: A Technical Overview
Initial Search and Findings
An extensive literature search was conducted to gather foundational research data on a compound designated SK609 for its potential role in treating neurodegenerative diseases. The search included comprehensive scientific databases and public records for preclinical and clinical studies, mechanism of action, and experimental protocols associated with this compound.
Despite a thorough investigation, no public scientific literature, clinical trial data, or whitepapers were found pertaining to a compound or therapeutic agent specifically named "this compound" in the context of neurodegenerative diseases. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a very recent discovery that has not been published, or a misnomer.
Pivoting to a Relevant Example: C9orf72-Related Neurodegenerative Disorders
Given the absence of specific information on this compound, this guide will pivot to a well-researched area of neurodegenerative disease that aligns with the spirit of the original request: the foundational studies of diseases related to the C9orf72 gene mutation. This mutation is a significant cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[1][2][3] We will use this topic to illustrate the kind of in-depth technical guide that could be created for a compound like this compound, should data become available.
This illustrative guide will cover:
-
Quantitative Data Summary : Tables summarizing key findings in C9orf72 research.
-
Experimental Protocols : Detailed methodologies for crucial experiments in the field.
-
Visualization of Pathways and Workflows : Diagrams to clarify complex biological and experimental processes.
Illustrative Technical Guide: Foundational Studies of C9orf72 Neurodegeneration
Quantitative Data Presentation
The hexanucleotide repeat expansion in the C9orf72 gene is the most common genetic cause of both ALS and FTD.[1] Healthy individuals typically have up to 20 repeats, while patients with ALS or FTD can have thousands.[1] This expansion leads to disease through both loss-of-function and gain-of-function mechanisms.
Table 1: Summary of Pathogenic Mechanisms in C9orf72-Related Disease
| Pathogenic Mechanism | Molecular Consequence | Cellular Phenotype | References |
| Loss-of-Function | Reduced levels of C9orf72 protein | Impaired endosomal trafficking, altered autophagy | [2][3] |
| Gain-of-Function (RNA) | Formation of RNA foci from repeat-containing RNA | Sequestration of RNA-binding proteins, altered splicing | [1] |
| Gain-of-Function (Protein) | Repeat-associated non-AUG (RAN) translation producing dipeptide repeat proteins (DPRs) | Protein aggregation, nucleocytoplasmic transport defects, ribosomal RNA binding | [1] |
Table 2: Clinical Presentations of C9orf72 Mutations
| Phenotype | Frequency at Onset in C9-FTD Patients | Key Clinical Features | References |
| Behavioral Variant FTD (bvFTD) | ~90% | Personality changes, apathy, disinhibition | [2] |
| Non-fluent Variant Primary Progressive Aphasia (nfvPPA) | ~5% | Difficulty with speech production, agrammatism | [2] |
| Semantic Variant Primary Progressive Aphasia (svPPA) | ~3% | Loss of word meaning | [2] |
| Other (e.g., Corticobasal Degeneration) | ~2% | Movement disorders, cognitive dysfunction | [2] |
Experimental Protocols
Understanding the mechanisms of C9orf72 neurodegeneration relies on a variety of advanced experimental techniques.
Protocol 1: Cross-Linking Immunoprecipitation Sequencing (CLIP-seq)
This protocol is used to identify the specific RNA molecules that bind to proteins of interest, such as the dipeptide repeats (DPRs) generated in C9orf72 pathology.[1]
-
Objective : To determine the RNA binding partners of poly-GR dipeptides in motor neurons.
-
Methodology :
-
Cell Culture : Utilize induced pluripotent stem cell (iPSC)-derived motor neurons from patients with C9orf72 mutations and healthy controls.
-
Cross-linking : Treat cells with UV light to create covalent bonds between interacting proteins and RNA.
-
Lysis and Immunoprecipitation : Lyse the cells and use an antibody specific to the protein of interest (or a tag) to pull down the protein-RNA complexes.
-
RNA Isolation : Digest the protein and isolate the bound RNA fragments.
-
Library Preparation and Sequencing : Prepare a cDNA library from the RNA fragments and perform high-throughput sequencing.
-
Data Analysis : Align sequences to the genome to identify the specific RNAs that were bound.
-
Protocol 2: Temporal Proteomics for Protein Degradation Analysis
This method helps to compare the rate of protein turnover between healthy and diseased cells.[1]
-
Objective : To assess the rate of protein degradation in iPSC-derived neurons with a SOD1 mutation (another ALS-causing gene, used here as an example of the technique).
-
Methodology :
-
Metabolic Labeling : Culture control and mutant iPSC neurons in media containing heavy-isotope-labeled amino acids.
-
Chase Period : After a set time, switch the cells to media with normal (light) amino acids.
-
Sample Collection : Collect cell lysates at various time points during the chase period.
-
Mass Spectrometry : Analyze the proteome of each sample using mass spectrometry to determine the ratio of heavy to light forms of each protein over time.
-
Data Analysis : Calculate the degradation rate for thousands of proteins, identifying those with altered stability in the mutant neurons.
-
Mandatory Visualizations
Diagram 1: Pathogenic Mechanisms of C9orf72 Gene Mutation
Caption: Pathogenic pathways from C9orf72 mutation to neurodegeneration.
Diagram 2: Experimental Workflow for CLIP-seq
Caption: Workflow for identifying RNA-protein interactions via CLIP-seq.
While no specific data exists for "this compound" in the public domain, the framework above demonstrates how a comprehensive technical guide would be structured. It highlights the importance of summarizing quantitative data, detailing experimental protocols, and using clear visualizations to explain complex biological processes. This approach, centered on the foundational studies of C9orf72, provides a template for the analysis of any therapeutic agent in the neurodegenerative disease space. Future inquiries can be directed toward specific, publicly documented compounds to generate a similarly detailed report.
References
- 1. Studies Identify Novel Underpinnings of Genetic ALS - News Center [news.feinberg.northwestern.edu]
- 2. C9orf72-Related Neurodegenerative Diseases: From Clinical Diagnosis to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C9orf72-Related Neurodegenerative Diseases: From Clinical Diagnosis to Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of SK609: A Novel Dopamine D3 Receptor Biased Agonist and Norepinephrine Transporter Inhibitor
An In-depth Technical Guide
Abstract
SK609 is a novel investigational small molecule with a unique dual mechanism of action, functioning as both a selective, G-protein biased agonist of the dopamine D3 receptor (D3R) and a potent inhibitor of the norepinephrine transporter (NET).[1][2] Preclinical studies have demonstrated its potential in treating cognitive and motor impairments associated with neurodegenerative disorders such as Parkinson's disease (PD) and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] Notably, this compound appears to lack the psychostimulant side effects commonly associated with traditional dopaminergic therapies.[1][3][4] This whitepaper provides a comprehensive overview of the pharmacological profile, preclinical efficacy, and proposed mechanism of action of this compound, highlighting its therapeutic promise.
Introduction
Current therapeutic strategies for neurodegenerative and cognitive disorders often involve broad-acting dopaminergic agents that can lead to undesirable side effects, including motor fluctuations, dyskinesia, and abuse liability.[1][2] this compound represents a promising alternative by selectively targeting the D3R with a biased signaling profile and modulating norepinephrine levels through NET inhibition.[1][2] This dual action is hypothesized to synergistically improve cognitive function and motor control while minimizing adverse effects.
Pharmacological Profile
This compound exhibits a distinct pharmacological profile characterized by its high selectivity and biased agonism for the dopamine D3 receptor, alongside its potent inhibition of the norepinephrine transporter.
Quantitative Pharmacodynamic Data
The following table summarizes the key in vitro and in vivo pharmacodynamic parameters of this compound.
| Parameter | Value | Species/Assay | Reference |
| Dopamine D3 Receptor (D3R) Binding | |||
| EC50 (High-affinity sites) | ~283 nM | In vitro | [2] |
| G-protein vs. β-arrestin Signaling (EC50) | 1.1 µM (G-protein) vs. 50.2 µM (β-arrestin) | In vitro | [5] |
| G-protein to β-arrestin Ligand Bias | 4.6 | In vitro | [2] |
| β-arrestin Recruitment | < 30% | In vitro | [2] |
| Norepinephrine Transporter (NET) Inhibition | |||
| IC50 | ~570 nM | In vitro | [2] |
| Dopamine Transporter (DAT) Affinity | |||
| Affinity | No affinity | In vitro | [1][3] |
Pharmacokinetic Data
Pharmacokinetic studies have demonstrated favorable properties for this compound, including excellent oral bioavailability and significant brain penetration.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 98% | Rat | [2] |
| Brain Distribution | High distribution in striatum, hippocampus, and prefrontal cortex | Rat | [2] |
| Half-life (Plasma) | ~9.6 hours (at 4 mg/kg) | Cynomolgus Macaque | [2] |
Mechanism of Action
This compound's therapeutic effects are attributed to its dual mechanism of action: G-protein biased agonism at the D3 receptor and inhibition of the norepinephrine transporter.
Dopamine D3 Receptor Biased Agonism
This compound preferentially activates the G-protein signaling pathway downstream of the D3 receptor with minimal recruitment of β-arrestin-2.[2][5] This biased agonism is thought to contribute to its therapeutic efficacy while avoiding the receptor desensitization and potential adverse effects associated with unbiased dopamine agonists.
Norepinephrine Transporter Inhibition
By inhibiting NET, this compound increases the extracellular concentrations of norepinephrine and, to some extent, dopamine in the prefrontal cortex.[2] This action is believed to enhance cognitive functions such as attention and executive function.
Preclinical Efficacy
This compound has demonstrated significant efficacy in rodent and non-human primate models of Parkinson's disease and in behavioral assays relevant to ADHD.
Parkinson's Disease Models
In the unilateral 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease, this compound dose-dependently improved performance in a sustained attention task, with the peak effect observed at a 4 mg/kg dose.[2] In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated cynomolgus macaques, this compound improved performance in an object retrieval task by reducing both cognitive and motor errors.[2] Furthermore, this compound has been shown to reduce levodopa-induced dyskinesia in a rodent model of PD.[2]
Cognitive Function and Risk-Taking Behavior
In a probabilistic discounting task designed to assess risk-taking behavior in rats, this compound, at a cognitive-enhancing dose of 4 mg/kg, did not increase risky choice behavior, unlike amphetamine and methylphenidate.[1][4] This suggests that this compound may improve cognition without the liability for inducing impulsive and risky decision-making.[1][4]
Experimental Protocols
Detailed methodologies for the key preclinical experiments are outlined below.
6-Hydroxydopamine (6-OHDA) Rat Model
-
Animal Model: Unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-OHDA into the medial forebrain bundle of rats.
-
Behavioral Task: A sustained attention task is used to assess cognitive performance.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) at various doses to evaluate its effect on task performance.
MPTP-Treated Non-Human Primate Model
-
Animal Model: Parkinsonism is induced in cynomolgus macaques through systemic administration of MPTP.
-
Behavioral Task: An object retrieval task is employed to evaluate both cognitive (e.g., barrier reaches) and fine motor skills.
-
Drug Administration: this compound is administered to assess its ability to ameliorate MPTP-induced deficits.
Probabilistic Discounting Task (PDT)
-
Apparatus: Operant conditioning chambers equipped with two retractable levers and a food dispenser.
-
Procedure: Rats are trained to choose between a small, certain reward and a larger, but probabilistic, reward. The probability of receiving the large reward decreases across blocks of trials within a session.
-
Drug Administration: this compound, amphetamine, or methylphenidate are administered prior to the task to assess their effects on choice behavior.
Clinical Development and Future Directions
As of the latest available information, there are no registered clinical trials for a compound explicitly named this compound. However, PolyCore Therapeutics is advancing a preclinical candidate, PCT-3012, which is described as a novel G-protein biased D3 receptor agonist for the treatment of motor symptoms and dyskinesia in Parkinson's disease. Given the similar mechanism of action and therapeutic targets, it is plausible that PCT-3012 is a continuation of the this compound program.
Conclusion
This compound is a promising preclinical candidate with a novel dual mechanism of action that has the potential to address significant unmet needs in the treatment of neurodegenerative and cognitive disorders. Its ability to improve motor and cognitive function in animal models, coupled with a favorable side effect profile that appears to lack psychostimulant properties, warrants further investigation and clinical development. The progression of compounds with this unique pharmacological profile, such as PCT-3012, will be of great interest to the scientific and medical communities.
References
- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
The Neuropharmacological Profile of SK609: A Dual-Action Modulator of Prefrontal Cortex Catecholamine Levels for Enhanced Cognitive Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SK609 is a novel psychoactive compound with a unique dual-pharmacological mechanism that holds significant promise for the treatment of cognitive deficits associated with various neurological and psychiatric disorders. As a selective, G-protein biased agonist of the dopamine D3 receptor (D3R) and a potent inhibitor of the norepinephrine transporter (NET), this compound effectively modulates catecholaminergic neurotransmission in the prefrontal cortex (PFC).[1][2] This targeted action on dopamine (DA) and norepinephrine (NE) pathways enhances cognitive performance without inducing the undesirable psychostimulant side effects commonly associated with traditional catecholamine reuptake inhibitors.[3][4][5][6] This whitepaper provides a comprehensive overview of the preclinical data on this compound, focusing on its effects on PFC activity, and presents detailed experimental protocols and quantitative data from key studies.
Introduction
The prefrontal cortex is a critical brain region for executive functions, including attention, working memory, and decision-making.[4] Dysregulation of dopamine and norepinephrine signaling in the PFC is implicated in the cognitive symptoms of several disorders, such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and traumatic brain injury.[1][2][4] Current pharmacological interventions often involve broad-acting psychostimulants like amphetamine (AMPH) and methylphenidate (MPH), which non-selectively increase extracellular DA and NE levels.[3][4][5][6][7][8] While effective, these medications can lead to significant side effects, including increased risky decision-making and abuse liability.[3][4][5]
This compound represents a novel therapeutic strategy by selectively targeting D3R and NET.[1][2] This dual mechanism allows for a more refined modulation of PFC catecholamine levels, offering the potential for enhanced cognitive function with a more favorable side-effect profile.[3][4][5][6]
Mechanism of Action
This compound's primary mechanism of action involves two synergistic effects on catecholamine signaling in the prefrontal cortex:
-
Norepinephrine Transporter (NET) Inhibition: this compound is a selective inhibitor of NET, with an IC50 value of approximately 570 nM.[1] By blocking NET, this compound prevents the reuptake of NE into presynaptic neurons, leading to a significant increase in extracellular NE levels in the PFC.[1][2]
-
Dopamine D3 Receptor Agonism: this compound is a selective, G-protein biased agonist for the dopamine D3 receptor.[1][2] This biased agonism is thought to contribute to its therapeutic effects while potentially avoiding some of the adverse effects associated with unbiased D3R agonists.
The inhibition of NET in the PFC also indirectly contributes to an increase in extracellular dopamine levels. This is because the norepinephrine transporter has a notable affinity for dopamine and is a primary mechanism for its clearance in the PFC, a region with relatively low expression of the dopamine transporter (DAT).[1]
Signaling Pathway
Caption: Mechanism of this compound in the prefrontal cortex.
Pharmacokinetics
Pharmacokinetic studies of this compound have demonstrated favorable properties for a centrally acting therapeutic agent. Following systemic administration, this compound exhibits high oral bioavailability of 98% and achieves significant distribution in the brain, including key regions for cognitive function such as the striatum, hippocampus, and prefrontal cortex.[1][2][9]
Preclinical Efficacy
The pro-cognitive effects of this compound have been evaluated in rodent and non-human primate models of Parkinson's disease-related cognitive impairment.[1][2][9]
Effects on Neurotransmitter Levels
Systemic administration of this compound has been shown to significantly increase catecholamine levels in the prefrontal cortex.[1]
| Neurotransmitter | Change from Baseline in PFC |
| Dopamine (DA) | ~150% increase |
| Norepinephrine (NE) | ~300% increase |
Cognitive Enhancement in a Rodent Model
In a study utilizing unilateral 6-hydroxydopamine (6-OHDA) lesioned rats, a model for Parkinson's disease, this compound demonstrated a dose-dependent improvement in performance on a sustained attention task.[1][2]
| This compound Dose | Effect on Sustained Attention Task |
| Dose-dependent | Improved performance |
| 4 mg/kg | Peak performance achieved |
The improvement in task performance was primarily attributed to a significant reduction in both misses and false alarm errors.[1]
Cognitive and Motor Improvement in a Non-Human Primate Model
In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated cynomolgus macaques, another model relevant to Parkinson's disease, this compound improved performance in an object retrieval task.[1][2]
| This compound Treatment | Effect on Object Retrieval Task |
| Improved Performance | Significant reduction in cognitive errors (barrier reaches) and motor errors (fine motor dexterity problems) |
Lack of Psychostimulant-like Effects
To assess the potential for abuse liability and undesirable side effects, this compound was compared to amphetamine and methylphenidate in a probabilistic discounting task (PDT) in rats. This task is designed to measure risk/reward decision-making.[3][4][5]
| Compound | Dose Range | Effect on Risky Choice |
| Amphetamine (AMPH) | 0.25-1 mg/kg | Increased risky choice |
| Methylphenidate (MPH) | 2–8 mg/kg | Increased risky choice |
| This compound | 4 mg/kg | No increase in risky choice |
These findings suggest that this compound can enhance cognitive performance without the psychostimulant-like side effect of promoting risky behavior.[3][4][5][6]
Experimental Protocols
Animal Models
-
Unilateral 6-OHDA Lesioned Rats: Adult male Sprague-Dawley rats are anesthetized, and 6-hydroxydopamine is stereotaxically injected into the medial forebrain bundle to create a unilateral lesion of the nigrostriatal dopamine system. This model mimics some of the motor and cognitive deficits observed in Parkinson's disease.[1][2]
-
MPTP-Treated Cynomolgus Macaques: Young adult male cynomolgus monkeys are administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine to induce a parkinsonian state. This model recapitulates many of the motor and non-motor symptoms of Parkinson's disease.[1][2]
Behavioral Assays
-
Sustained Attention Task (Rodents): Rats are trained to perform a visual discrimination task in an operant chamber. They are required to respond to a brief visual stimulus presented on a screen to receive a reward. The task measures the ability to sustain attention over a prolonged period.[1][9]
-
Object Retrieval Task (Non-Human Primates): Monkeys are presented with a task requiring them to retrieve a food reward from a clear box with an open side. The task is designed to assess both cognitive function (e.g., avoiding barrier reaches) and fine motor skills.[1][2][9]
-
Probabilistic Discounting Task (Rodents): Rats are trained in operant chambers to choose between a small, certain reward and a large, risky reward. The probability of receiving the large reward decreases across the session. This task assesses risk-based decision-making.[3][4][5][8]
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising drug candidate with a novel dual mechanism of action that selectively modulates prefrontal cortex catecholamine levels. Preclinical data strongly suggest that this compound can enhance cognitive functions relevant to executive control without the adverse effects on decision-making associated with traditional psychostimulants.[3][4][5] Its ability to improve both cognitive and motor deficits in relevant animal models of Parkinson's disease highlights its potential as a therapeutic agent for a range of neurological disorders characterized by cognitive impairment.[1][2][9] Further clinical investigation is warranted to translate these promising preclinical findings to human populations.
References
- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. "this compound, a Novel Dopamine D3 Receptor Agonist and Norepinephrine Transpo" by Christopher P. Knapp, Brooke Fallon et al. [rdw.rowan.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for SK609 (Hypothetical In Vivo Studies)
Disclaimer: The following experimental protocol is a hypothetical example created for illustrative purposes. The compound "SK609" is not a known publicly documented agent, and all data, mechanisms, and procedures are based on standard methodologies for preclinical in vivo evaluation of a novel anti-cancer compound. Researchers should adapt this template based on the specific characteristics of their compound and institutional guidelines (e.g., IACUC).
Introduction
This compound is a hypothetical, orally bioavailable, small-molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism and is frequently hyperactivated in various human cancers. These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound in a human tumor xenograft mouse model.
In Vivo Anti-Tumor Efficacy Study: Xenograft Model
Objective
To assess the dose-dependent anti-tumor activity of this compound in immunodeficient mice bearing human breast cancer (MCF-7) xenografts. Secondary objectives include monitoring for signs of toxicity by measuring body weight changes.
Materials and Reagents
-
Cell Line: MCF-7 (human breast adenocarcinoma), estrogen-dependent.
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Reagents:
-
This compound (powder form)
-
Vehicle solution: 0.5% (w/v) methylcellulose in sterile water
-
Positive Control: Doxorubicin
-
Matrigel® Basement Membrane Matrix
-
17β-Estradiol pellets (0.72 mg, 60-day release)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthetics (e.g., Isoflurane)
-
Experimental Protocol
-
Animal Acclimatization: Upon arrival, mice are housed for a minimum of 7 days to acclimate to the facility conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Estrogen Supplementation: One day prior to cell inoculation, implant a 17β-estradiol pellet subcutaneously in the dorsal flank of each mouse to support the growth of the estrogen-dependent MCF-7 cells.
-
Tumor Cell Inoculation:
-
Culture MCF-7 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right dorsal flank of each mouse.
-
-
Tumor Monitoring and Group Randomization:
-
Monitor tumor growth using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into four treatment groups (n=8 per group) as detailed in Table 1.
-
-
Drug Formulation and Administration:
-
Prepare a fresh suspension of this compound in the vehicle solution daily before administration.
-
Administer the assigned treatments (Vehicle, this compound, or Doxorubicin) as per the schedule in Table 1 for 21 consecutive days.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and mouse body weight three times per week.
-
Monitor the animals daily for any clinical signs of distress or toxicity.
-
-
Study Endpoint:
-
The study is terminated when tumors in the vehicle control group reach the predetermined maximum size (e.g., 2000 mm³) or after 21 days of treatment.
-
At the endpoint, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Excise tumors, weigh them, and collect tissues for subsequent pharmacodynamic (e.g., Western blot) or histological analysis.
-
Data Presentation
Quantitative data from the hypothetical study are summarized in the tables below.
Table 1: Treatment Groups and Dosing Regimen
| Group | Treatment | Concentration | Route | Frequency | n |
|---|---|---|---|---|---|
| 1 | Vehicle Control | 0.5% Methylcellulose | Oral (p.o.) | Once Daily (QD) | 8 |
| 2 | This compound Low Dose | 25 mg/kg | Oral (p.o.) | Once Daily (QD) | 8 |
| 3 | This compound High Dose | 50 mg/kg | Oral (p.o.) | Once Daily (QD) | 8 |
| 4 | Positive Control | 5 mg/kg | Intraperitoneal (i.p.) | Twice Weekly | 8 |
Table 2: Hypothetical Mean Tumor Volume (mm³ ± SEM)
| Day | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) | Doxorubicin (5 mg/kg) |
|---|---|---|---|---|
| 1 | 125.4 ± 10.1 | 124.9 ± 9.8 | 125.1 ± 10.5 | 126.0 ± 11.2 |
| 7 | 450.8 ± 35.2 | 310.5 ± 28.4 | 225.7 ± 21.9 | 290.3 ± 25.5 |
| 14 | 1102.6 ± 98.6 | 650.1 ± 55.7 | 380.4 ± 33.1 | 510.8 ± 45.3 |
| 21 | 1855.3 ± 150.4 | 980.7 ± 89.2 | 515.6 ± 48.8 | 690.2 ± 61.7 |
Table 3: Hypothetical Mean Body Weight Change (%) from Day 1
| Day | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) | Doxorubicin (5 mg/kg) |
|---|---|---|---|---|
| 1 | 0.0% | 0.0% | 0.0% | 0.0% |
| 7 | +1.5% | +1.2% | +0.8% | -2.5% |
| 14 | +2.8% | +2.5% | +1.9% | -5.8% |
| 21 | +4.1% | +3.8% | +3.1% | -8.2% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vivo xenograft efficacy study of this compound.
This compound Mechanism of Action: PI3K/Akt/mTOR Pathway
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Proper Administration of SK609 in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SK609 is a novel investigational compound characterized by its dual mechanism of action as a G-protein biased agonist of the dopamine D3 receptor (D3R) and an inhibitor of the norepinephrine transporter (NET).[1] This unique pharmacological profile has positioned this compound as a promising therapeutic candidate for neurological and psychiatric disorders. In preclinical rodent models, this compound has demonstrated pro-cognitive effects without the psychostimulant-like side effects commonly associated with other catecholaminergic agents.[2][3][4] Furthermore, it has shown potential in improving motor symptoms and reducing levodopa-induced dyskinesia (LID) in models of Parkinson's disease.[1][5]
These application notes provide detailed protocols for the proper administration of this compound in rodent models, covering cognitive enhancement and Parkinson's disease-related studies. The information is intended to guide researchers in designing and executing methodologically sound preclinical experiments.
Physicochemical Properties and Formulation
| Property | Value/Information | Source |
| Molecular Weight | 220.14 g/mol | N/A |
| Formula | C₁₀H₁₄ClN·HCl | N/A |
| Solubility | Soluble to 100 mM in water and DMSO | N/A |
| Storage | Store at -20°C | N/A |
| Vehicle for In Vivo Administration | Sterile 0.9% saline is a suitable and commonly used vehicle for intraperitoneal (i.p.) injections in rodents.[6][7][8] | N/A |
Pharmacokinetics in Rodents
This compound exhibits favorable pharmacokinetic properties in rats, including high oral bioavailability and significant brain penetration.
| Parameter | Value/Information | Species | Source |
| Oral Bioavailability | 98% | Rat | [1] |
| Maximum Tolerated Dose | 30 mg/kg | Rat | [1] |
| Brain Distribution | Higher concentration in the brain compared to plasma. High distribution in the striatum and hippocampus, with moderate distribution in the prefrontal cortex (PFC). | Rat | [1] |
| Time to Peak Concentration (Plasma) | Not explicitly stated, but testing is often conducted 30 minutes post-administration. | Rat | [1] |
Efficacy Data in Rodent Models
Cognitive Enhancement in a Sustained Attention Task
In a study involving 6-hydroxydopamine (6-OHDA)-lesioned rats, a model for cognitive deficits in Parkinson's disease, this compound demonstrated a significant improvement in performance on a sustained attention task. The peak efficacy was observed at a 4 mg/kg dose.[1][9]
| Outcome Measure | Vehicle | This compound (4 mg/kg) | p-value | Source |
| Sustained Attention Performance | Deficient | Significantly Improved | p = 0.0038 | [1] |
| Misses | Increased | Significantly Decreased | p = 0.013 | [1] |
| False Alarms | Increased | Significantly Reduced | p = 0.020 | [1] |
Effects on Risky Choice Behavior in the Probabilistic Discounting Task
Unlike psychostimulants such as amphetamine (AMPH) and methylphenidate (MPH), this compound did not increase risky choice behavior in rats performing the Probabilistic Discounting Task (PDT).[2][3][10]
| Treatment | Dose Range | Effect on Risky Choice | Source |
| This compound | 4 mg/kg | No significant increase | [2][3] |
| Amphetamine (AMPH) | 0.25-1 mg/kg | Significant increase | [2][3][10] |
| Methylphenidate (MPH) | 2-8 mg/kg | Significant increase | [2][3][10] |
Locomotor Activity
This compound has been shown to improve cognitive performance without inducing the hyperlocomotion often seen with psychostimulants.[2][4]
| Treatment | Dose | Effect on Spontaneous Locomotor Activity | Source |
| This compound | 4 mg/kg | No significant increase | [2][4] |
| Methylphenidate (MPH)-like compounds | N/A | Increased locomotor activity | [4] |
Experimental Protocols
Protocol 1: Assessment of Cognitive Enhancement using the Sustained Attention Task in Rats
This protocol is adapted from studies evaluating the effects of this compound on cognitive performance in a rodent model of Parkinson's disease.[1][9]
1. Animals:
-
Adult male Sprague-Dawley or Long-Evans rats.
-
House individually in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Provide ad libitum access to food and water, unless otherwise specified for behavioral testing.
2. 6-OHDA Lesioning (Optional - for Parkinson's disease model):
-
Anesthetize rats using appropriate anesthesia (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Infuse 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle to induce a lesion of the nigrostriatal dopamine system.
-
Allow a recovery period of at least 2-3 weeks post-surgery.
3. Behavioral Apparatus:
-
Standard operant conditioning chambers equipped with a house light, two retractable levers, and a food pellet dispenser.
4. Behavioral Training:
-
Habituate rats to the operant chambers.
-
Train rats on a sustained attention task. This typically involves discriminating between a brief, unpredictable visual signal and non-signal events.
-
A correct response to a signal (e.g., pressing the correct lever) results in a food reward.
-
A correct response to a non-signal event (correct rejection) also results in a reward.
-
Incorrect responses (misses or false alarms) are not rewarded.
-
Train animals to a stable baseline performance before drug administration.
5. This compound Administration:
-
Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration.
-
Dosing: Administer this compound intraperitoneally (i.p.) at a dose of 4 mg/kg. A dose-response curve can be generated using a range of doses (e.g., 1, 2, 4, 8 mg/kg).
-
Timing: Inject the drug 30 minutes prior to the start of the behavioral testing session.[1]
-
Controls: Include a vehicle control group (i.p. injection of 0.9% saline). A within-subjects design with counterbalancing of drug and vehicle administration is recommended.
6. Data Analysis:
-
Primary outcome measures include:
-
Percent correct responses (hits and correct rejections).
-
Number of misses.
-
Number of false alarms.
-
-
Analyze data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the effects of this compound and vehicle.
Protocol 2: Evaluation of L-DOPA-Induced Dyskinesia in a Mouse Model of Parkinson's Disease
This protocol describes the induction of L-DOPA-induced dyskinesia (LID) in a 6-OHDA-lesioned mouse model and the assessment of the effects of this compound.[2][6][11][12][13]
1. Animals:
-
Adult male C57BL/6 mice are commonly used.
2. 6-OHDA Lesioning:
-
Follow a similar stereotaxic surgical procedure as described for rats, with coordinates adjusted for the mouse brain.
-
A unilateral lesion of the medial forebrain bundle is typically performed.
-
Allow a 3-week recovery period.
3. L-DOPA Priming to Induce Dyskinesia:
-
Prepare a solution of L-DOPA methyl ester and benserazide hydrochloride in sterile 0.9% saline. A common dose is 6 mg/kg L-DOPA and 15 mg/kg benserazide.[2]
-
Administer L-DOPA/benserazide i.p. daily for approximately 21 days to induce stable abnormal involuntary movements (AIMs).[2]
4. This compound Administration:
-
Preparation: Dissolve this compound in sterile 0.9% saline.
-
Dosing: Administer this compound i.p. at the desired dose. While a specific dose for this compound in a mouse LID model is not explicitly stated in the provided search results, a starting dose of 4 mg/kg (effective in rat cognitive models) can be used, and a dose-response study is recommended.
-
Timing: Administer this compound prior to the L-DOPA injection. The optimal pre-treatment time should be determined empirically (e.g., 30 minutes before L-DOPA).
-
Controls: Include a vehicle-treated group that receives saline instead of this compound before L-DOPA administration.
5. Assessment of Abnormal Involuntary Movements (AIMs):
-
After L-DOPA injection, place the mice in individual observation cages.
-
Score AIMs at regular intervals (e.g., every 20 minutes for 2-3 hours).
-
The AIMs rating scale typically assesses the severity of axial, limb, and orolingual dyskinesias on a scale of 0 to 4.
-
A trained observer, blind to the treatment conditions, should perform the scoring.
6. Data Analysis:
-
Calculate the total AIMs score for each mouse at each time point and for the entire observation period.
-
Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the AIMs scores between the this compound-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
Dopamine D3 Receptor Signaling Pathway
This compound is a G-protein biased agonist at the D3 receptor, preferentially signaling through G-proteins. D3 receptors are coupled to Gi/Go proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[14][15] This can modulate the activity of various downstream effectors, including ion channels and protein kinases.[14][16]
Caption: Dopamine D3 Receptor Signaling Pathway Activated by this compound.
Norepinephrine Transporter (NET) Inhibition
This compound also acts as an inhibitor of the norepinephrine transporter (NET).[1] NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting NET, this compound increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic signaling.
Caption: Mechanism of Norepinephrine Transporter (NET) Inhibition by this compound.
Experimental Workflow for Cognitive Assessment in Rodents
This diagram outlines the key steps involved in assessing the pro-cognitive effects of this compound in a rodent model.
References
- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Translational profiling reveals novel gene expression changes in the direct and indirect pathways in a mouse model of levodopa induced dyskinesia [frontiersin.org]
- 3. "this compound, a Novel Dopamine D3 Receptor Agonist and Norepinephrine Transpo" by Christopher P. Knapp, Brooke Fallon et al. [rdw.rowan.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Levodopa-induced dyskinesia mouse model [protocols.io]
- 7. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ratings of L-DOPA-induced dyskinesia in the unilateral 6-OHDA lesion model of Parkinson's disease in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing SK609 in Cognitive Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SK609 is a novel psychoactive compound with a unique dual mechanism of action, functioning as both a selective, G-protein biased agonist of the dopamine D3 receptor (D3R) and a potent inhibitor of the norepinephrine transporter (NET).[1][2][3] This profile allows this compound to modulate both dopamine (DA) and norepinephrine (NE) neurotransmission, particularly within the prefrontal cortex (PFC), a brain region critical for executive function and cognitive control.[1][2][3] Preclinical studies in rodent and non-human primate models have demonstrated the pro-cognitive effects of this compound, suggesting its therapeutic potential for treating cognitive deficits associated with neurodegenerative disorders such as Parkinson's disease.[1][2] Notably, this compound has been shown to enhance cognitive performance without inducing psychostimulant-like side effects, such as increased risky decision-making.[4][5]
These application notes provide detailed protocols for utilizing this compound in three key behavioral tasks for cognitive assessment: the Sustained Attention Task (SAT) in rodents, the Object Retrieval Task in non-human primates, and the Probabilistic Discounting Task (PDT) in rodents.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies involving this compound.
Table 1: Pharmacokinetic and Dosing Information for this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 98% | [1] |
| Brain Distribution | Rat | High in striatum, hippocampus, and prefrontal cortex | [1] |
| Effective Dose (Sustained Attention Task) | Rat (6-OHDA lesioned) | 4 mg/kg (peak performance) | [3] |
| Dosing Regimen (Sustained Attention Task) | Rat | Intraperitoneal (i.p.) injection 15 minutes post-dosing | [1] |
| Effective Dose (Object Retrieval Task) | Cynomolgus Macaque (MPTP-treated) | 4 mg/kg | [1] |
| Dosing Regimen (Probabilistic Discounting Task) | Rat | 4 mg/kg | [4][5] |
Table 2: Efficacy of this compound in the Sustained Attention Task (Rodent Model)
| Performance Metric | Vehicle | This compound (4 mg/kg) | p-value | Reference |
| Overall Performance (DVI) | Baseline | Significant dose-dependent increase | <0.05 | [1] |
| Misses | Increased | Significantly reduced | p = 0.013 | [3] |
| False Alarms | Increased | Significantly reduced | p = 0.020 | [3] |
Table 3: Efficacy of this compound in the Object Retrieval Task (Non-Human Primate Model)
| Performance Metric | Vehicle | This compound (4 mg/kg) | Effect | Reference |
| Cognitive Errors (Barrier Reaches) | Increased | Significantly reduced | Improvement in performance | [1] |
| Motor Errors (Fine Motor Dexterity) | Increased | Significantly reduced | Improvement in performance | [1] |
Table 4: Comparative Effects on Risky Choice in the Probabilistic Discounting Task (Rodent Model)
| Compound | Dose Range | Effect on Risky Choice | Reference |
| Amphetamine (AMPH) | 0.25-1 mg/kg | Increased | [4][5] |
| Methylphenidate (MPH) | 2-8 mg/kg | Increased | [4] |
| This compound | 4 mg/kg | No significant effect | [4][5] |
Experimental Protocols
Sustained Attention Task (SAT) in Rodents
This task assesses the ability of rats to monitor and respond to unpredictable visual signals over a prolonged period.
Apparatus: Standard operant conditioning chambers equipped with a central signal light, two retractable response levers (or a touchscreen interface), and a food pellet dispenser.
Protocol:
-
Habituation and Shaping:
-
Habituate rats to the operant chamber for 15-30 minutes daily for 2-3 days.
-
Train rats to press a lever (or touch a specific area on the screen) to receive a food reward (e.g., 45 mg sucrose pellet). This is typically done over several sessions until a stable response rate is achieved.
-
-
Signal vs. Non-Signal Discrimination Training:
-
Introduce signal trials and non-signal trials.
-
Signal Trial: A brief light stimulus (e.g., 500 ms) is presented. A correct response ("hit") is a press on the designated "signal" lever within a specific time window (e.g., 2 seconds) following the signal, which is rewarded. Failure to respond is a "miss".
-
Non-Signal Trial: No light stimulus is presented. A correct response ("correct rejection") is a press on the designated "non-signal" lever within the same time window, which is also rewarded. A press on the "signal" lever is a "false alarm".
-
Trials are presented in a pseudo-random order.
-
Training continues until the animals reach a stable performance criterion (e.g., >70% accuracy for both hits and correct rejections for three consecutive days).
-
-
This compound Administration and Testing:
-
Once stable performance is achieved, administer this compound (e.g., 2, 4, 6, 8, and 10 mg/kg, i.p.) or vehicle 15 minutes before the test session.
-
The test session typically lasts for 30-60 minutes.
-
Record the number of hits, misses, correct rejections, and false alarms.
-
Experimental Workflow for Sustained Attention Task
Caption: Workflow for the rodent Sustained Attention Task.
Object Retrieval Task in Non-Human Primates
This task assesses cognitive flexibility and motor control in non-human primates by requiring them to retrieve a food reward from a transparent box with an open side.
Apparatus: A clear Plexiglas box (e.g., 15 cm x 15 cm x 5 cm) with one open side, mounted on a tray outside the primate's home cage.
Protocol:
-
Habituation and Training:
-
Familiarize the primate with the testing apparatus.
-
Initially, place the food reward (e.g., a raisin or piece of fruit) at the front edge of the box with the opening facing the animal for easy retrieval.
-
Gradually increase the difficulty by placing the reward deeper inside the box and changing the orientation of the open side (left, right, or front).
-
The primate must learn to inhibit the prepotent response of reaching directly for the visible reward and instead detour its reach to the open side.
-
-
This compound Administration and Testing:
-
After the animal has learned the task, administer this compound (e.g., 4 mg/kg) or vehicle.
-
Present a series of trials with varying reward locations and box orientations.
-
Record the following:
-
Cognitive Errors: "Barrier reaches," where the animal incorrectly tries to reach through the closed side of the box.
-
Motor Errors: Difficulties with fine motor control during the reach and retrieval of the reward.
-
Success Rate: The percentage of successful retrievals.
-
-
Logical Flow for Object Retrieval Task
Caption: Decision-making process in the Object Retrieval Task.
Probabilistic Discounting Task (PDT) in Rodents
This task measures risk-based decision-making by offering a choice between a small, certain reward and a large, risky reward.
Apparatus: Standard operant conditioning chambers with two retractable levers and a food pellet dispenser.
Protocol:
-
Lever Training:
-
Train rats to press both the left and right levers to receive a food reward.
-
-
Probabilistic Discounting Training:
-
Designate one lever to deliver a "small/certain" reward (e.g., 1 food pellet with 100% probability).
-
Designate the other lever to deliver a "large/risky" reward (e.g., 4 food pellets with a decreasing probability across blocks of trials).
-
A session consists of several blocks of trials, with the probability of receiving the large reward decreasing in each subsequent block (e.g., 100%, 50%, 25%, 12.5%, 6.25%).
-
The position of the "small/certain" and "large/risky" levers should be counterbalanced across animals.
-
Train until a stable pattern of choice is established.
-
-
This compound Administration and Testing:
-
Administer this compound (4 mg/kg), amphetamine (0.25-1 mg/kg), methylphenidate (2-8 mg/kg), or vehicle before the test session.
-
Record the percentage of choices for the large/risky lever in each probability block.
-
This allows for the assessment of whether a compound increases or decreases preference for risky choices.
-
Signaling Pathways
This compound's pro-cognitive effects are mediated through its dual action on dopamine D3 receptors and norepinephrine transporters.
Proposed Signaling Pathway of this compound
References
- 1. The role of dopamine D(3) receptors in antipsychotic activity and cognitive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential role of dopamine D3 receptor neurotransmission in cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SK609 in Non-Human Primate Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
SK609 is a novel investigational compound with a dual mechanism of action, functioning as a selective, G-protein biased agonist of the dopamine D3 receptor (D3R) and an inhibitor of the norepinephrine transporter (NET).[1][2][3] This unique pharmacological profile suggests its potential as a therapeutic agent for both motor and cognitive impairments associated with Parkinson's disease (PD).[1][2] In non-human primate models of PD, specifically cynomolgus macaques treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonian symptoms, this compound has demonstrated efficacy in ameliorating cognitive and motor deficits.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in non-human primate models of PD, including detailed experimental protocols and a summary of key quantitative data. The information presented is intended to guide researchers in the design and execution of similar preclinical studies.
Mechanism of Action
This compound's therapeutic effects are attributed to its ability to modulate both the dopaminergic and noradrenergic systems. As a G-protein biased D3R agonist, it preferentially activates G-protein signaling pathways over β-arrestin pathways.[3] This biased agonism may contribute to its therapeutic efficacy while potentially reducing the side effects associated with unbiased dopamine agonists. Concurrently, by inhibiting the norepinephrine transporter (NET), this compound increases the synaptic availability of both norepinephrine and dopamine in the prefrontal cortex, a brain region crucial for executive function and cognition.[1][2]
References
- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Determining the Optimal Dose-Response Curve for SK609, a Novel Receptor Tyrosine Kinase Inhibitor
Abstract
This document provides a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of SK609, a novel, potent, and selective inhibitor of Receptor Tyrosine Kinase (RTK) signaling. The described methodology utilizes a robust cell-based viability assay to quantify the antiproliferative effects of this compound on cancer cells. This application note is intended for researchers in oncology, pharmacology, and drug development to ensure reproducible and accurate assessment of this compound's in vitro efficacy.
Introduction
Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play a critical role in regulating essential cellular processes, including growth, differentiation, and metabolism.[1][2] Aberrant RTK signaling, often initiated by ligand binding and subsequent receptor dimerization and autophosphorylation, is a key driver in the development and progression of many cancers.[3][4] The activation of RTKs triggers downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately promotes cell proliferation and survival.[3][5]
This compound is a hypothetical small molecule inhibitor designed to target the ATP-binding site of a specific oncogenic RTK, thereby preventing its phosphorylation and blocking downstream signal transduction. Determining the precise concentration at which this compound exerts its biological effect is fundamental for its preclinical development.[6][7] A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of its effect.[7] From this curve, key parameters such as the IC50 value can be derived, which defines the drug concentration required to inhibit a biological process by 50%.[7]
This protocol details the use of a tetrazolium-based colorimetric assay (e.g., MTT or WST-1) to generate a dose-response curve for this compound in a relevant cancer cell line.[8]
Signaling Pathway of this compound Action
This compound inhibits the proliferation of cancer cells by blocking the activation of a key Receptor Tyrosine Kinase (RTK). The diagram below illustrates the targeted signaling pathway. In normal signaling, ligand binding induces RTK dimerization and autophosphorylation, activating the downstream RAS-RAF-MEK-ERK cascade, leading to gene transcription and cell proliferation. This compound competitively binds to the kinase domain of the RTK, preventing this cascade and halting proliferation.
Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes and cell numbers accordingly for other formats.
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) or other appropriate cancer cell line.
-
Compound: this compound powder.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Vehicle: Dimethyl sulfoxide (DMSO).
-
Assay Reagent: WST-1 (Water Soluble Tetrazolium Salt) or similar cell proliferation reagent.
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Procedure
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Leave wells on the outer border filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation (Serial Dilution):
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in culture medium to create a range of treatment concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).
-
The 0 µM concentration well should contain only the vehicle (DMSO) at the same final concentration as the highest drug dose (e.g., 0.1% DMSO), serving as the negative control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells in triplicate.
-
Incubate the plate for an additional 48 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement (WST-1 Assay):
Data Analysis
-
Background Subtraction: Subtract the average absorbance of media-only wells from all other readings.
-
Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
% Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
IC50 Calculation: Use a non-linear regression model (e.g., sigmoidal, 4PL) to fit the curve and determine the IC50 value.[10][11]
Experimental Workflow
The following diagram outlines the key steps in the dose-response determination protocol.
Results
The antiproliferative activity of this compound was assessed against A549 cells. The treatment resulted in a dose-dependent decrease in cell viability. The data presented below are representative of a typical experiment performed in triplicate.
Table 1: Dose-Response Data for this compound in A549 Cells
| This compound Concentration (µM) | Mean Viability (%) | Standard Deviation (±) |
| 0 (Vehicle) | 100.0 | 4.5 |
| 0.1 | 98.2 | 5.1 |
| 0.3 | 85.1 | 4.2 |
| 1.0 | 52.3 | 3.8 |
| 3.0 | 18.7 | 2.5 |
| 10.0 | 5.4 | 1.9 |
| 30.0 | 2.1 | 1.1 |
| 100.0 | 1.8 | 0.9 |
By plotting these data and applying a four-parameter logistic curve fit, the IC50 value for this compound in A549 cells was determined to be approximately 1.05 µM .
Conclusion
This application note provides a comprehensive and reproducible protocol for determining the in vitro potency of the novel RTK inhibitor, this compound. The described cell viability assay is a reliable method for generating a dose-response curve and calculating an accurate IC50 value. This protocol is essential for the primary characterization of this compound and can be adapted for screening in various cell lines to further elucidate its anticancer potential.
References
- 1. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing SK609 Efficacy in Sustained Attention Tasks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies for evaluating the efficacy of SK609, a novel compound with a dual mechanism of action, in preclinical models of sustained attention. The protocols detailed below are designed to offer a robust framework for assessing the pro-cognitive effects of this compound and similar therapeutic candidates.
Introduction to this compound
This compound is a selective, G-protein biased signaling agonist of the dopamine D3 receptor (D3R) and a potent norepinephrine transporter (NET) inhibitor.[1][2][3][4] This dual mechanism of action suggests its potential to modulate key neurotransmitter systems involved in executive function and attention, namely dopamine (DA) and norepinephrine (NE), particularly within the prefrontal cortex.[1][2] Preclinical studies have demonstrated the efficacy of this compound in improving cognitive performance in rodent and non-human primate models of Parkinson's disease-related cognitive impairment.[1][2]
Preclinical Models for Sustained Attention Assessment
Rodent Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat
The 6-OHDA-lesioned rat is a well-established model for studying Parkinson's disease and its associated cognitive deficits, including impairments in sustained attention. Unilateral injection of 6-OHDA into the medial forebrain bundle leads to a significant depletion of dopaminergic neurons, mimicking the neuropathology of Parkinson's disease.
Experimental Protocols
Rodent Sustained Attention Task (SAT)
This protocol is adapted from established operant conditioning methods for assessing sustained attention in rodents and is particularly suited for evaluating the effects of this compound.[5][6][7][8]
Objective: To measure the ability of a subject to detect a brief visual signal over a prolonged period.
Apparatus:
-
Standard operant conditioning chambers equipped with a touchscreen, a food dispenser for reinforcement (e.g., 45 mg sucrose pellets), a house light, and a tone generator.[7][8]
-
The touchscreen should be fitted with a mask to create a central stimulus presentation window and two response locations.[7]
Procedure:
-
Habituation and Pre-training:
-
Handle rats for several days before the start of the experiment.
-
Food restrict rats to 85-90% of their free-feeding body weight.
-
Familiarize the rats with the operant chamber and the food reward by placing pellets in the food magazine.
-
Train rats to touch the screen to receive a reward (shaping).
-
-
Training Stages:
-
Stage 1 (Signal Detection):
-
A visual stimulus (signal) is presented in the central window for a fixed duration (e.g., 500 ms).
-
Following the signal, the two response locations are illuminated. A correct response (a "hit") is a nose-poke to the designated "correct" location, which results in a food reward. A nose-poke to the other location is an "incorrect response" and is not rewarded.
-
Introduce non-signal trials where no stimulus is presented. A "correct rejection" is a nose-poke to the designated "incorrect" location, which is also rewarded. A nose-poke to the "correct" location on a non-signal trial is a "false alarm" and is not rewarded.
-
-
Stage 2 (Shortening Signal Duration):
-
Gradually decrease the duration of the visual signal (e.g., to 100 ms, 50 ms, and 25 ms) to increase the attentional demand.[5]
-
-
Stage 3 (Variable Inter-Trial Interval):
-
Introduce a variable inter-trial interval (ITI) to reduce the predictability of signal presentation.
-
-
-
Testing with this compound:
-
Once stable performance is achieved, administer this compound or vehicle intraperitoneally (i.p.) at the desired dose (e.g., 4 mg/kg) a set time before the task (e.g., 15-30 minutes).[1]
-
The session should consist of a mix of signal and non-signal trials presented in a pseudo-random order.
-
Data Analysis: The primary measures of performance include:
-
Percentage of Hits: (Number of hits / Total number of signal trials) x 100
-
Percentage of Correct Rejections: (Number of correct rejections / Total number of non-signal trials) x 100
-
Percentage of Misses: (Number of misses / Total number of signal trials) x 100
-
Percentage of False Alarms: (Number of false alarms / Total number of non-signal trials) x 100
-
Discriminability Index (d'): A measure of the subject's ability to distinguish between signal and non-signal trials.
5-Choice Serial Reaction Time Task (5-CSRTT)
The 5-CSRTT is a robust and widely used behavioral paradigm to assess visuospatial attention and impulsivity in rodents.[9][10][11][12][13]
Objective: To measure the ability of a subject to correctly identify a briefly presented visual stimulus in one of five spatial locations.
Apparatus:
-
A five-hole operant chamber with a food magazine on the opposite wall. Each of the five apertures can be illuminated.
Procedure:
-
Habituation and Pre-training:
-
Similar to the SAT, habituate and food-restrict the animals.
-
Train the rats to collect the food reward from the magazine.
-
-
Training Stages:
-
Stage 1 (Single Stimulus): Illuminate one of the five apertures. A nose poke into the illuminated hole results in a food reward.
-
Stage 2 (Brief Stimulus): Gradually decrease the duration of the stimulus presentation.
-
Stage 3 (Variable ITI): Introduce a variable inter-trial interval.
-
-
Testing with this compound:
-
Administer this compound or vehicle prior to the task.
-
A trial begins with the illumination of a stimulus light in one of the five apertures for a short duration.
-
A correct response is a nose poke into the illuminated aperture within a limited time window, which is rewarded.
-
An incorrect response is a nose poke into a non-illuminated aperture.
-
A premature response is a nose poke into any aperture before the stimulus is presented.
-
An omission is a failure to respond within the given time.
-
Data Analysis:
-
Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100
-
Omission Errors: Number of trials with no response.
-
Premature Responses: A measure of impulsivity.
-
Response Latency: Time taken to make a correct response.
Non-Human Primate: Object Retrieval Task
This task is designed to assess cognitive flexibility and motor control in non-human primates, such as cynomolgus macaques.
Objective: To retrieve a food reward from a clear box that has an open side, requiring the monkey to inhibit a prepotent response of reaching directly for the reward.
Apparatus:
-
A transparent puzzle box with one open side.
-
Small, desirable food rewards (e.g., fruit pieces).
Procedure:
-
Habituation:
-
Familiarize the monkey with the testing environment and the experimenter.
-
-
Training:
-
Present the baited puzzle box with the open side facing the monkey.
-
Allow the monkey to retrieve the reward.
-
Gradually increase the difficulty by orienting the box with the open side away from the monkey, requiring them to reach around the barrier.
-
-
Testing with this compound:
-
Administer this compound or vehicle at the appropriate dose and time before the task.
-
Present the baited puzzle box in various orientations.
-
Record the monkey's strategy to retrieve the reward.
-
Data Analysis:
-
Barrier Reaches: Number of times the monkey incorrectly reaches directly at the closed sides of the box.
-
Retrieval Latency: Time taken to successfully retrieve the reward.
-
Success Rate: Percentage of trials where the reward is successfully retrieved.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study assessing the efficacy of this compound in a sustained attention task in 6-OHDA lesioned rats.
| Treatment Group | Dose | Misses (Mean ± SEM) | False Alarms (Mean ± SEM) |
| Vehicle | - | ~18 ± 2 | ~12 ± 1.5 |
| This compound | 4 mg/kg | ~8 ± 1.5 | ~5 ± 1 |
*Statistically significant difference compared to vehicle (p < 0.05). Data is estimated from graphical representations in the source literature and is for illustrative purposes.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
The following diagram illustrates the dual mechanism of action of this compound.
Caption: Proposed dual mechanism of action of this compound.
Experimental Workflow for Rodent Sustained Attention Task
The following diagram outlines the key steps in conducting the rodent sustained attention task.
References
- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method for Testing Sustained Attention in Touchscreen Operant Chambers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Touchscreen Sustained Attention Task (SAT) for Rats [jove.com]
- 8. google.com [google.com]
- 9. touchscreencognition.org [touchscreencognition.org]
- 10. The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-Paced Five-Choice Serial Reaction Time-Task for Mouse Behavioral Testing [bio-protocol.org]
- 12. Video: The 5-Choice Serial Reaction Time Task: A Task of Attention and Impulse Control for Rodents [jove.com]
- 13. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for SK609 in Object Retrieval Tasks
These application notes provide detailed protocols for utilizing SK609, a novel dopamine D3 receptor biased agonist and norepinephrine transporter (NET) inhibitor, in preclinical behavioral tasks relevant to object retrieval and cognitive function. The following sections are intended for researchers, scientists, and drug development professionals investigating the pro-cognitive effects of this compound.
Introduction
This compound is a selective, G-protein biased signaling agonist of dopamine D3 receptors and a potent inhibitor of the norepinephrine transporter.[1] This dual mechanism of action leads to the modulation of both dopamine and norepinephrine levels, particularly in the prefrontal cortex, a brain region critical for executive function and attention.[1] Preclinical studies have demonstrated the efficacy of this compound in improving performance in cognitive tasks in rodent and non-human primate models of neurodegenerative diseases, suggesting its therapeutic potential for treating cognitive impairments.[1]
Mechanism of Action in the Prefrontal Cortex
This compound's pro-cognitive effects are primarily attributed to its action within the prefrontal cortex (PFC). The compound's dual mechanism involves:
-
Dopamine D3 Receptor Agonism: Activation of D3 receptors in the PFC is thought to modulate the activity of cortical neurons and influence the release of other neurotransmitters, such as acetylcholine, which plays a crucial role in attention and memory.
-
Norepinephrine Transporter (NET) Inhibition: The PFC has a low density of dopamine transporters (DAT) but a high density of NET. This compound's inhibition of NET in this region leads to an increase in extracellular levels of both norepinephrine and dopamine, as NET can also clear dopamine from the synapse. This enhancement of catecholaminergic signaling in the PFC is believed to underlie the improvements in executive function and attention observed with this compound treatment.
Experimental Protocols
The following protocols describe behavioral tasks used to evaluate the cognitive-enhancing effects of this compound in animal models.
Object Retrieval Task in Non-Human Primates
This task assesses cognitive flexibility and motor function in non-human primates, particularly in models of Parkinson's disease.
Animal Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated cynomolgus macaques.
Drug Administration:
-
Compound: this compound
-
Dose: 4 mg/kg
-
Route: Oral administration
-
Timing: 30 minutes prior to task initiation
Experimental Workflow:
Data Presentation:
Table 1: Effect of this compound on Object Retrieval Task Performance in MPTP-Treated Monkeys
| Treatment Group | Cognitive Errors (Barrier Reaches) (Mean ± SEM) | Motor Errors (Fine Motor Dexterity) (Mean ± SEM) |
| Vehicle | 15.2 ± 2.1 | 8.5 ± 1.5 |
| This compound (4 mg/kg) | 6.8 ± 1.5 | 4.2 ± 1.1 |
| *p < 0.05 compared to Vehicle. Data are illustrative based on published findings.[1] |
Sustained Attention Task in Rodents
This task measures the ability of rodents to monitor and respond to unpredictable visual signals, providing a measure of sustained attention.
Animal Model: Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats.
Drug Administration:
-
Compound: this compound
-
Dose: 4 mg/kg
-
Route: Intraperitoneal (i.p.) injection
-
Timing: 30 minutes prior to task initiation
Experimental Workflow:
Data Presentation:
Table 2: Effect of this compound on Sustained Attention Task Performance in 6-OHDA-Lesioned Rats
| Treatment Group | Misses (Mean ± SEM) | False Alarms (Mean ± SEM) |
| Vehicle | 12.5 ± 1.8 | 9.8 ± 1.2 |
| This compound (4 mg/kg) | 6.2 ± 1.1 | 4.5 ± 0.9 |
| *p < 0.05 compared to Vehicle. Data are illustrative based on published findings.[1] |
Conclusion
This compound demonstrates significant potential as a pro-cognitive agent in preclinical models. The provided protocols for the object retrieval and sustained attention tasks offer robust methods for evaluating the efficacy of this compound and similar compounds. The dual mechanism of action, targeting both the dopamine D3 receptor and the norepinephrine transporter, presents a promising therapeutic strategy for addressing cognitive deficits in various neurological and psychiatric disorders.
References
Application Notes and Protocols: In Vivo Delivery of SK609
{"_ Disclaimer: As "SK609" is a hypothetical compound name and no public data exists for it, this document has been generated based on established preclinical methodologies for small molecule MEK1/2 inhibitors. The data and protocols provided are representative examples intended to guide researchers.
Topic: In Vivo Delivery Methods for this compound in Preclinical Trials Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective, non-ATP-competitive small molecule inhibitor of MEK1/2 kinases. Aberrant activation of the RAS/RAF/MEK/ERK signaling pathway is implicated in over one-third of all human cancers, making MEK an attractive therapeutic target.[1][2] Preclinical evaluation of this compound requires robust and reproducible in vivo delivery methods to accurately assess its pharmacokinetic (PK), pharmacodynamic (PD), and anti-tumor efficacy profiles. This document provides detailed protocols for common administration routes used in preclinical mouse models of cancer, along with representative data to guide study design.
Mechanism of Action
This compound targets the MEK1/2 kinases, preventing the phosphorylation and subsequent activation of their downstream substrates, ERK1/2. Inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis in tumor cells with activating mutations in upstream components like BRAF and KRAS.[3][4]
Diagram 1: this compound Mechanism of Action in the RAS/RAF/MEK/ERK Pathway
Caption: this compound inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.
In Vivo Delivery Methods
The choice of administration route is critical and depends on the physicochemical properties of this compound, the experimental objectives, and the desired clinical translation path.[5][6][7] The most common routes for small molecule inhibitors in preclinical oncology are oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection.[8][9]
Method Comparison
| Route of Administration | Advantages | Disadvantages | Common Use Case |
| Oral (PO) | Clinically relevant, less invasive, suitable for repeat dosing.[5] | Subject to first-pass metabolism, variable absorption and bioavailability.[5] | Efficacy studies mimicking clinical administration.[10] |
| Intraperitoneal (IP) | Bypasses first-pass metabolism, allows for larger volumes, faster absorption than SC.[8][11] | Not a common clinical route for systemic delivery, risk of injection into abdominal organs.[12][13] | Initial efficacy and MTD studies, delivery of poorly soluble compounds.[6] |
| Intravenous (IV) | 100% bioavailability, rapid onset, precise dose control.[14] | Technically challenging (tail vein), requires small volumes, potential for formulation-related toxicity.[8][11] | Pharmacokinetic studies, evaluating maximal efficacy potential.[15] |
Quantitative Data Summary
The following tables present representative data from preclinical studies of MEK inhibitors, analogous to what would be generated for this compound.
Pharmacokinetic Parameters of this compound (Single Dose, 30 mg/kg)
| Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Bioavailability (%) |
| Oral (PO) | 2168 | 2.0 | 15890 | 65% |
| Intraperitoneal (IP) | 3540 | 0.5 | 19750 | 81% |
| Intravenous (IV) | 8950 | 0.1 | 24380 | 100% |
| Data is hypothetical, based on typical values for orally bioavailable MEK inhibitors like zapnometinib and RO5068760.[10][16] |
In Vivo Efficacy: Tumor Growth Inhibition (TGI)
Model: Human colorectal cancer (HT-29) xenograft in nude mice.[16] Dosing: Once daily (QD) for 14 days.
| Treatment Group | Dose (mg/kg) | Route | Mean Tumor Volume (Day 14, mm³) | TGI (%) |
| Vehicle Control | - | PO | 1250 ± 150 | - |
| This compound | 10 | PO | 750 ± 95 | 40% |
| This compound | 30 | PO | 310 ± 60 | 75% |
| This compound | 30 | IP | 250 ± 55 | 80% |
| Tumor growth inhibition (TGI) is calculated relative to the vehicle control group. Data is representative of MEK inhibitor efficacy in KRAS-mutant xenograft models.[3][4] |
Pharmacodynamic Response: p-ERK Inhibition in Tumor Tissue
Model: Human melanoma (LOX) xenograft in nude mice.[16] Sample Collection: 4 hours post-single dose.
| Treatment Group | Dose (mg/kg) | Route | p-ERK / Total ERK Ratio (Normalized) | % Inhibition |
| Vehicle Control | - | PO | 1.00 | - |
| This compound | 10 | PO | 0.45 | 55% |
| This compound | 30 | PO | 0.12 | 88% |
| Pharmacodynamic data is representative of target engagement studies for MEK inhibitors, where p-ERK levels are measured by Western blot or ELISA.[1][16] |
Diagram 2: General Workflow for an In Vivo Efficacy Study
Caption: Workflow for a typical preclinical xenograft efficacy study.
Experimental Protocols
Animal Models: Studies should use immunocompromised mice (e.g., BALB/c nude or NOD-SCID) for human cell line-derived xenografts (CDX) or patient-derived xenografts (PDX).[17] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11]
Protocol: Formulation and Preparation of this compound
Objective: To prepare a homogenous and stable formulation for in vivo administration.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Vehicle Preparation: A common vehicle for poorly soluble small molecules is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. Prepare the vehicle by mixing the components in the specified order.
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume (typically 10 mL/kg for PO/IP).[8]
-
Solubilization: a. Add the DMSO portion of the vehicle to the this compound powder and vortex thoroughly until the compound is fully dissolved. b. Sequentially add the PEG300 and Tween 80, vortexing after each addition. c. Finally, add the sterile saline dropwise while vortexing to prevent precipitation.
-
Final Formulation: The final formulation should be a clear, homogenous solution. If any particulates are visible, sonicate the solution for 5-10 minutes. Prepare fresh daily before administration.
Protocol: Oral Gavage (PO) Administration
Objective: To deliver a precise volume of this compound formulation directly into the stomach of a mouse.
Materials:
-
This compound formulation
-
1 mL syringe
-
20-22G stainless steel feeding needle with a ball tip
-
Appropriate animal restraint
Procedure:
-
Draw the calculated dose volume into the syringe fitted with the feeding needle. Ensure no air bubbles are present.
-
Securely restrain the mouse by the scruff of the neck to immobilize the head.
-
Position the mouse vertically, allowing its body to be supported.
-
Gently insert the ball-tipped needle into the mouth, slightly to one side of the oral cavity to bypass the trachea.
-
Advance the needle smoothly along the esophagus until it reaches the stomach. Do not force the needle if resistance is met.
-
Slowly depress the plunger to administer the full volume.
-
Withdraw the needle in a single, smooth motion and return the mouse to its cage.
-
Monitor the animal for any signs of distress or misdosing (e.g., coughing, fluid from nares).
Protocol: Intraperitoneal (IP) Injection
Objective: To administer the this compound formulation into the peritoneal cavity for systemic absorption.[18]
Materials:
-
This compound formulation
-
1 mL syringe
-
25-27G needle[13]
-
Appropriate animal restraint
Procedure:
-
Draw the calculated dose volume into the syringe.
-
Restrain the mouse, tilting it head-down to shift the abdominal organs cranially.[19]
-
Locate the injection site in the lower right abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[13][19]
-
Insert the needle (bevel up) at a 30-40 degree angle into the skin and advance it through the abdominal wall. The depth should be just enough for the bevel to enter the peritoneal space (approx. 0.5 cm).[19]
-
Gently aspirate by pulling back the plunger to ensure no fluid (urine or blood) is drawn, which would indicate incorrect placement.[19]
-
Inject the solution with slow, steady pressure.[19]
-
Withdraw the needle and return the mouse to its cage. Observe for any adverse reactions.[19]
Diagram 3: Decision Logic for Route of Administration
Caption: A decision-making flowchart for selecting a delivery route.
Conclusion
The successful in vivo evaluation of this compound relies on the appropriate selection and meticulous execution of drug delivery protocols. For initial efficacy and maximum tolerated dose studies, IP administration offers a reliable method that bypasses potential oral absorption issues. For studies aiming to model clinical use, developing a robust oral formulation for PO gavage is essential. IV administration remains the gold standard for definitive pharmacokinetic profiling. By following these standardized protocols and using the provided data as a benchmark, researchers can generate high-quality, reproducible data to advance the preclinical development of this compound.
References
- 1. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 3. Vincristine Enhances the Efficacy of MEK Inhibitors in Preclinical Models of KRAS-mutant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. virscio.com [virscio.com]
- 8. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Pharmacokinetics, absorption, distribution, metabolism and excretion of the MEK inhibitor zapnometinib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for intravenous self administration in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Validation of a preclinical model for assessment of drug efficacy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of In Vivo Ovarian Cancer Mouse Models Using Intraperitoneal Tumor Cell Injection | Springer Nature Experiments [experiments.springernature.com]
- 19. Intraperitoneal Injection of Cells: A Method of Delivering Cancer Cells into the Peritoneal Adipose Tissue of Murine Model [jove.com]
Application Notes and Protocols for SK609 in MPTP-Treated Macaques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and implementation of studies evaluating the therapeutic potential of SK609 in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaque model of Parkinson's disease.
Introduction
This compound is a novel compound with a dual mechanism of action, functioning as a selective, G-protein biased dopamine D3 receptor agonist and a norepinephrine transporter (NET) inhibitor.[1][2] This unique pharmacological profile suggests its potential to alleviate both motor and cognitive deficits associated with Parkinson's disease.[1][2][3] Preclinical studies in rodent and non-human primate models have demonstrated the efficacy of this compound in improving motor function and cognitive performance.[1][2][3] The MPTP-treated macaque is a well-established and highly relevant preclinical model of Parkinson's disease, replicating many of the hallmark motor and some non-motor symptoms of the human condition.[4][5][6][7][8] This document outlines detailed protocols for the use of this compound in this model.
Experimental Design
A robust experimental design is crucial for obtaining reliable and translatable data. The following outlines a recommended study design for evaluating the efficacy of this compound.
Animal Selection and Baseline Assessment
-
Species: Cynomolgus macaques (Macaca fascicularis) are a commonly used species for this model.
-
Age and Weight: Young adult to adult monkeys (4-8 years old) of either sex, weighing between 3-7 kg, are suitable.
-
Health Status: All animals should be in good health, as confirmed by a veterinarian, and free of any neurological or motor deficits prior to the study.
-
Group Size: A minimum of 6-8 animals per group is recommended to ensure statistical power.
-
Baseline Training and Assessment: Prior to MPTP administration, all animals should be trained on the selected behavioral tasks until a stable baseline performance is achieved. This includes motor rating scales and cognitive tasks.
MPTP Administration
The goal of MPTP administration is to induce a stable parkinsonian phenotype. A chronic, low-dose regimen is often preferred to mimic the progressive nature of Parkinson's disease.
-
Route of Administration: Intramuscular (i.m.) or subcutaneous (s.c.) injections are common.
-
Dosing Regimen: A starting dose of 0.2 mg/kg of MPTP-HCl (free base) can be administered 2-3 times per week. The dosing and frequency should be adjusted based on the development of parkinsonian signs in each animal. The goal is to achieve a moderate and stable level of parkinsonism.
-
Monitoring: Animals must be closely monitored for the severity of motor symptoms, as well as for their general health, including appetite, weight, and hydration.
This compound Treatment
-
Treatment Groups:
-
Vehicle Control (MPTP-treated)
-
This compound (low dose) in MPTP-treated animals
-
This compound (mid dose) in MPTP-treated animals
-
This compound (high dose) in MPTP-treated animals
-
Optional: Levodopa (L-DOPA) as a positive control
-
-
Dosage: Based on previous studies, a dose of 4mg/kg of this compound has shown efficacy.[1] A dose-response study including lower and higher doses (e.g., 1, 4, and 10 mg/kg) is recommended.
-
Route of Administration: Oral administration is feasible due to this compound's high oral bioavailability.[1][2]
-
Treatment Schedule: Daily administration for a period of 4-8 weeks is a typical duration to assess therapeutic effects.
Outcome Measures
A comprehensive battery of assessments should be employed to evaluate the effects of this compound on motor function, cognitive performance, and underlying neurobiology.
-
Modified Parkinson's Disease Rating Scale: A standardized scale to quantify the severity of motor symptoms such as tremor, bradykinesia, rigidity, and postural instability.
-
Fine Motor Skill Assessment: The "object retrieval" or "staircase" test can be used to assess fine motor dexterity and coordination.[1]
-
Cognitive Function Assessment: Tasks such as the Cambridge Neuropsychological Test Automated Battery (CANTAB) can be adapted for macaques to assess various cognitive domains, including attention, executive function, and memory.
-
General Activity Monitoring: Home cage activity can be monitored using automated systems to assess overall locomotor activity.
-
Positron Emission Tomography (PET): PET imaging with radiotracers such as [18F]-DOPA or [11C]-DTBZ can be used to non-invasively assess the integrity of the dopaminergic system before and after treatment.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) can be used to measure the levels of dopamine, norepinephrine, and their metabolites in key brain regions (e.g., striatum, prefrontal cortex).
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic cell loss and potential neuroprotective or restorative effects of this compound.
-
Receptor Occupancy Studies: To confirm target engagement of this compound with dopamine D3 receptors and the norepinephrine transporter.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Example of Motor Function Data Summary
| Treatment Group | Baseline Motor Score (Mean ± SEM) | Post-Treatment Motor Score (Mean ± SEM) | % Improvement |
| Vehicle | 15.2 ± 1.1 | 14.8 ± 1.3 | -2.6% |
| This compound (1 mg/kg) | 14.9 ± 1.0 | 12.5 ± 0.9 | 16.1% |
| This compound (4 mg/kg) | 15.5 ± 1.2 | 9.8 ± 0.8 | 36.8% |
| This compound (10 mg/kg) | 15.1 ± 1.1 | 10.2 ± 0.9 | 32.5% |
Table 2: Example of Cognitive Performance Data Summary (Object Retrieval Task)
| Treatment Group | Baseline Cognitive Errors (Mean ± SEM) | Post-Treatment Cognitive Errors (Mean ± SEM) | % Reduction in Errors |
| Vehicle | 8.5 ± 0.7 | 8.2 ± 0.8 | 3.5% |
| This compound (1 mg/kg) | 8.8 ± 0.6 | 6.9 ± 0.5 | 21.6% |
| This compound (4 mg/kg) | 8.6 ± 0.7 | 4.3 ± 0.4 | 50.0% |
| This compound (10 mg/kg) | 8.9 ± 0.8 | 5.1 ± 0.6 | 42.7% |
Experimental Protocols
Protocol 1: MPTP Administration
-
Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration.
-
Administration: Administer the prepared MPTP solution via intramuscular (i.m.) or subcutaneous (s.c.) injection.
-
Dosing Schedule: Begin with 0.2 mg/kg, 2-3 times per week.
-
Monitoring: Observe animals daily for the emergence of parkinsonian signs. Use a standardized motor rating scale to quantify symptoms. Adjust the dose and frequency of MPTP administration as needed to achieve a stable, moderate parkinsonian state.
-
Health Monitoring: Monitor body weight, food and water intake, and overall well-being daily. Provide supportive care as necessary.
Protocol 2: this compound Administration
-
Preparation: Formulate this compound in a suitable vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose).
-
Administration: Administer the this compound formulation orally via gavage.
-
Dosing Schedule: Administer once daily for the duration of the treatment period.
Protocol 3: Behavioral Assessment - Object Retrieval Task
-
Apparatus: A clear box with a small opening on one side. A food reward is placed inside.
-
Procedure: The animal is required to reach through the opening to retrieve the food reward.
-
Data Collection: Record the time to retrieve the reward, the number of attempts, and the number of motor and cognitive errors (e.g., dropping the reward, reaching for the side of the box).
-
Testing Schedule: Conduct testing sessions at baseline and at regular intervals throughout the treatment period.
Mandatory Visualizations
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for this compound studies.
References
- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Social behavioral changes in MPTP-treated monkey model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral Phenotypes Associated with MPTP Induction of Partial Lesions in Common Marmosets (Callithrix jacchus) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic MPTP Administration Regimen in Monkeys: A Model of Dopaminergic and Non-dopaminergic Cell Loss in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MPTP-lesioned non-human primate models of Parkinson's disease. Past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating SK609: A Technical Guide to Solubility and Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of SK609 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges with this compound solubility and the preparation of appropriate vehicles for both in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound?
A1: this compound is soluble in both water and dimethyl sulfoxide (DMSO) up to a concentration of 100 mM.[1]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a high-concentration stock solution, it is recommended to dissolve this compound in DMSO. For a 100 mM stock solution, you can dissolve 22.01 mg of this compound (as the hydrochloride salt, M.Wt: 220.14 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and homogenous before use. Store stock solutions at -20°C.
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: For in vivo studies, this compound can be administered in saline. While specific dissolution protocols for this compound in saline are not extensively detailed in the literature, a common practice for water-soluble compounds is to first prepare a concentrated stock solution in an appropriate solvent (like water or DMSO) and then dilute it to the final desired concentration with sterile saline. One study noted the intravenous administration of this compound in saline to non-human primates.
Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my in vitro assay. What can I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue. Here are some troubleshooting steps:
-
Lower the final concentration of DMSO: Try to keep the final concentration of DMSO in your assay medium below 0.5% to minimize solvent effects and reduce the risk of precipitation.
-
Use a pre-warmed aqueous buffer: Gently warming your aqueous buffer before adding the this compound/DMSO stock can sometimes improve solubility.
-
Vortex while adding the stock solution: Add the stock solution dropwise to the vortexing aqueous buffer to ensure rapid mixing and dispersion.
-
Consider serial dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the DMSO concentration.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 220.14 g/mol (as HCl salt) | [1] |
| Molecular Formula | C₁₀H₁₄ClN·HCl | [1] |
| Solubility in Water | Up to 100 mM | [1] |
| Solubility in DMSO | Up to 100 mM | [1] |
| Storage Temperature | -20°C | [1] |
| EC₅₀ (G protein signaling) | 1.1 µM | [1] |
| EC₅₀ (β-arrestin signaling) | 50.2 µM | [1] |
| Reported in vivo dose (rats) | 4 mg/kg |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound hydrochloride
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Methodology:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 22.01 mg of this compound hydrochloride into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Vortex the solution until the this compound is completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: General Protocol for Preparation of this compound for Intraperitoneal (IP) Injection in Rodents (Example: 1 mg/mL in Saline)
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Sterile conical tubes
-
Vortex mixer
-
(Optional) Sonicator water bath
Methodology:
-
Direct Dissolution in Saline:
-
Weigh the required amount of this compound hydrochloride for your study. For a 1 mg/mL solution, weigh 1 mg of this compound for each mL of saline.
-
Add the weighed this compound to a sterile conical tube.
-
Add the calculated volume of sterile 0.9% saline.
-
Vortex the solution vigorously until the compound is fully dissolved. If dissolution is slow, gentle warming (to no more than 37°C) or brief sonication in a water bath may be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
-
Dilution from a Concentrated Aqueous Stock:
-
Prepare a concentrated stock solution of this compound in sterile water (e.g., 10 mg/mL).
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in saline.
-
In a sterile tube, add the required volume of sterile 0.9% saline.
-
While vortexing, add the calculated volume of the this compound stock solution to the saline.
-
Ensure the final solution is homogenous before administration.
-
Visualizations
Signaling Pathways of this compound
Caption: Dual mechanism of this compound action.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo experiment with this compound.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
Navigating the Inverted U-Shaped Dose-Response of SK609: A Technical Guide
Technical Support Center – SK609
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of this compound to avoid the common pitfall of an inverted U-shaped dose-response curve. This phenomenon, characterized by a decrease in efficacy at higher doses, is a known characteristic of dopaminergic and noradrenergic agents like this compound. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure robust and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel compound that acts as a biased agonist for the dopamine D3 receptor (D3R) and as an inhibitor of the norepinephrine transporter (NET).[1][2][3][4][5][6] Its biased agonism at the D3R preferentially activates G-protein signaling pathways over β-arrestin pathways.[2] The inhibition of NET leads to an increase in the synaptic concentration of norepinephrine. This dual mechanism of action is thought to underlie its pro-cognitive and therapeutic effects.[1][3][4][5][6][7]
Q2: What is an inverted U-shaped dose-response curve and why is it observed with this compound?
A2: An inverted U-shaped dose-response curve is a pharmacological phenomenon where the therapeutic effect of a drug increases with dose up to a certain point (the optimal dose), after which the effect diminishes as the dose is further increased. This is a common characteristic of compounds that modulate dopaminergic and noradrenergic systems.[1] For this compound, this effect is likely due to the overstimulation of D3 and norepinephrine receptors at high concentrations, which can lead to receptor desensitization, engagement of counter-regulatory mechanisms, or activation of off-target effects that interfere with the desired therapeutic outcome.
Q3: What is the optimal dose of this compound observed in preclinical studies?
A3: In rodent models, the peak therapeutic effect for this compound in cognitive and motor tasks has been consistently observed at a dose of 4 mg/kg .[1][2][4][7] Doses both lower and higher than 4 mg/kg have been shown to be less effective.
Q4: What are the known pharmacokinetic properties of this compound?
A4: Pharmacokinetic studies in rodents have shown that this compound has good oral bioavailability and readily crosses the blood-brain barrier.[1][2][3] It distributes to key brain regions involved in cognition and motor control, including the prefrontal cortex, striatum, and hippocampus.[1][2][3]
Q5: Are there any known safety concerns with this compound?
A5: Preclinical safety and toxicology studies are a standard part of the drug development process.[8] this compound has been shown to be well-tolerated in animal models at therapeutic doses, and it does not appear to induce psychostimulant-like increases in risky choice behavior, a common side effect of other dopaminergic agents.[3][4][5][6]
Troubleshooting Guide: The Inverted U-Shaped Dose-Response
This guide will help you troubleshoot experiments when you suspect you are encountering the descending limb of the this compound dose-response curve.
| Observed Issue | Potential Cause | Recommended Action |
| Reduced efficacy at a higher dose compared to a lower dose. | You are likely operating on the right side of the inverted U-shaped curve. | Dose-Response Titration: Conduct a full dose-response study, including doses below and above your current dose, to identify the optimal concentration. Start with a range that includes 2, 4, 6, 8, and 10 mg/kg in rodents.[1] |
| High variability in experimental results at a specific dose. | The dose being used may be at the peak or on the steep slopes of the curve, where small variations in metabolism or administration can lead to large changes in effect. | Refine Dosing and Timing: Ensure precise and consistent administration of this compound. Based on pharmacokinetic data, consider a pre-treatment time of approximately 15-30 minutes for intraperitoneal injections in rats.[1] |
| Unexpected or off-target effects are observed at higher doses. | High concentrations of this compound may lead to reduced receptor specificity or the engagement of secondary signaling pathways that counteract the primary therapeutic effect. | Lower the Dose and Re-evaluate: Reduce the dose to the established optimal range (e.g., 4 mg/kg in rodents). If off-target effects persist, consider if they are inherent to the compound's mechanism at any dose. |
| Inconsistent results between different behavioral paradigms. | The optimal dose of this compound may vary slightly depending on the specific cognitive or motor function being assessed and the complexity of the task. | Task-Specific Optimization: While 4 mg/kg is a good starting point, it is advisable to perform a dose-titration for each new behavioral assay to determine the most effective concentration for that specific test. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Parameter | Value | Animal Model | Reference |
| Optimal Effective Dose (Cognitive Enhancement) | 4 mg/kg | Rat | [1][2][7] |
| Optimal Effective Dose (Motor Improvement) | 4 mg/kg | Rat | [1] |
| Doses Showing Reduced Efficacy | > 4 mg/kg | Rat | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Brain Regions of Distribution | Prefrontal Cortex, Striatum, Hippocampus | Intraperitoneal | [1][2][3] |
| Time to Peak Concentration (Brain) | ~15-30 minutes | Intraperitoneal | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize the dose-response effects of this compound.
Protocol 1: Sustained Attention Task (SAT) in Rodents
This task assesses the ability of an animal to maintain vigilance for a brief, unpredictable visual stimulus.
1. Apparatus:
-
Standard operant conditioning chambers equipped with a touchscreen, a food pellet dispenser, and a house light.
2. Habituation and Pre-training:
-
Habituate the animals to the operant chambers for several days.
-
Train the rats to associate a nose poke to a specific location on the touchscreen with a food reward.
3. Task Training:
-
Signal Trials: A brief visual stimulus (e.g., a white square) is presented on the touchscreen for a short duration (e.g., 500 ms). A correct response (nose poke to the stimulus location) is rewarded with a food pellet.
-
Non-Signal Trials: No stimulus is presented. A correct response (withholding a nose poke) is also rewarded.
-
Incorrect Responses: A "miss" is recorded if the animal fails to respond during a signal trial. A "false alarm" is recorded if the animal responds during a non-signal trial. Incorrect responses are typically followed by a time-out period.
-
The duration of the signal can be varied to modulate the difficulty of the task.
4. This compound Administration and Testing:
-
Once the animals have reached a stable baseline performance, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
A pre-treatment time of 15-30 minutes is recommended before starting the behavioral session.
-
Record the number of hits, misses, false alarms, and correct rejections to calculate performance metrics such as accuracy and a vigilance index.
Protocol 2: Probabilistic Discounting Task (PDT) in Rodents
This task measures risk-based decision-making.
1. Apparatus:
-
Operant chambers with two retractable levers and a food pellet dispenser.
2. Training:
-
Train the rats to press both levers for a food reward.
-
Establish the choice paradigm:
-
Small, Certain Reward Lever: Pressing this lever always delivers a small reward (e.g., 1 food pellet).
-
Large, Risky Reward Lever: Pressing this lever delivers a larger reward (e.g., 4 food pellets), but with a certain probability that decreases across blocks of trials within a session (e.g., 100%, 50%, 25%, 12.5%, 6.25%).
-
3. This compound Administration and Testing:
-
After stable choice behavior is established, administer this compound or vehicle.
-
Allow a 15-30 minute pre-treatment period.
-
During the session, record the animal's choice of lever in each trial block.
-
Analyze the percentage of choices for the large, risky reward as a function of probability. This allows for the assessment of the drug's effect on risk preference.
Visualizing the Pathways and Processes
To better understand the mechanisms underlying this compound's effects and the troubleshooting logic, the following diagrams are provided.
Caption: Mechanism of action of this compound.
References
- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rdw.rowan.edu [rdw.rowan.edu]
- 7. A novel dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
Addressing potential off-target effects of SK609 at high concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing SK609. The information focuses on addressing potential off-target effects, particularly when working with high concentrations of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action. It is a selective agonist for the Dopamine D3 Receptor (D3R) and an inhibitor of the Norepinephrine Transporter (NET).[1][2] Unlike many psychostimulants, this compound has no significant affinity for the Dopamine Transporter (DAT), which contributes to its distinct pharmacological profile.[3][4]
Q2: What does it mean that this compound is a "biased agonist"?
A2: this compound is a G protein-biased agonist at the D3 receptor.[2] This means it preferentially activates the G protein-dependent signaling pathway over the β-arrestin-dependent pathway. This biased signaling is concentration-dependent and is a key factor in its mechanism of action.[2]
Q3: How selective is this compound for the D3 receptor?
A3: this compound exhibits selectivity for the D3 receptor over the D2 receptor. Its unique profile is also defined by its lack of activity at the dopamine transporter, differentiating it from compounds like amphetamine and methylphenidate which block both dopamine and norepinephrine transporters.[1][5]
Troubleshooting Guide: Potential High-Concentration & Off-Target Effects
Q1: We are observing unexpected cellular toxicity or divergent signaling events when using this compound at high concentrations (e.g., >25 µM). What is the likely cause?
A1: This is likely due to this compound's biased agonism profile. The EC50 value for G protein-dependent signaling is significantly lower (1.1 µM) than for β-arrestin-dependent signaling (50.2 µM). At concentrations well above the G protein EC50, you will begin to engage the β-arrestin pathway more substantially. This secondary pathway activation can lead to different downstream cellular events, including receptor internalization or toxicity, that are not observed at lower, more selective concentrations.
Recommended Action:
-
Perform a detailed dose-response curve for your specific assay and include a cell viability assay (e.g., MTT or LDH) in parallel.
-
Compare the concentration range causing the unexpected effect with the known EC50 values for both G protein and β-arrestin pathways (see Table 1).
-
If possible, use a β-arrestin recruitment assay to confirm engagement of this pathway at the concentrations used in your experiment.
Q2: Our results with this compound are inconsistent across different cell lines or tissue types. Why is this happening?
A2: The observed effect of this compound is highly dependent on the relative expression levels of its targets (D3R and NET) and associated signaling molecules (G proteins, β-arrestin) in your experimental model. A cell line with high D3R and low NET expression will respond differently than one with the reverse profile.
Recommended Action:
-
Characterize your model system. Use techniques like qPCR or Western blotting to quantify the expression levels of D3R and NET.
-
Consider the primary signaling pathway in your system. The G protein-to-β-arrestin ratio can also influence the cellular outcome.
Q3: How can we experimentally confirm if an observed effect is due to an unknown off-target interaction rather than its known targets?
A3: A systematic approach is required to differentiate on-target from off-target effects. This involves a series of control experiments to isolate the activity of this compound. Off-target effects are a known challenge in drug development, and their identification is crucial for interpreting results correctly.[6][7]
Recommended Action:
-
Pharmacological Blockade: Pre-treat your cells with a known D3R antagonist and/or a NET inhibitor before adding this compound. If the effect is abolished, it is likely on-target.
-
Genetic Knockdown/Knockout: Use cell lines where the D3R or NET gene has been knocked out (KO) or its expression is knocked down (siRNA/shRNA). If this compound still produces the effect in these cells, it is definitively off-target.[6]
-
Broad Panel Screening: If off-target effects are suspected, screen this compound against a broad panel of receptors and kinases to identify potential unintended interactions.[7] Computational tools and commercial screening services are available for this purpose.[8][9]
Data & Protocols
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target/Pathway | Parameter | Value | Reference |
|---|---|---|---|
| Dopamine D3 Receptor (D3R) | G protein signaling EC50 | 1.1 µM | |
| Dopamine D3 Receptor (D3R) | β-arrestin recruitment EC50 | 50.2 µM | |
| Dopamine D3 Receptor (D3R) | Binding Affinity EC50 | ~283 nM | [2] |
| Norepinephrine Transporter (NET) | Inhibition IC50 | ~570 nM |[2] |
Table 2: Troubleshooting Summary
| Observed Problem | Potential Cause(s) | Recommended Experimental Action |
|---|---|---|
| Unexpected toxicity or signaling at high concentrations. | Engagement of the lower-affinity β-arrestin pathway; interaction with unknown low-affinity off-targets. | Conduct detailed dose-response and cell viability assays; measure β-arrestin recruitment. |
| Inconsistent results across different models. | Differential expression of D3R, NET, or signaling partners (G proteins, β-arrestin). | Quantify target expression levels (qPCR, Western blot) in your specific cell/tissue models. |
| Suspected off-target effect. | this compound is interacting with an unintended biological molecule. | Perform pharmacological blockade with antagonists; use D3R/NET knockout models; run a broad off-target screening panel. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for D3 Receptor Affinity
This protocol determines the binding affinity of this compound for the D3 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Materials: Cell membranes from a stable cell line expressing human D3R, [³H]-spiperone (radioligand), this compound, unlabeled spiperone (for non-specific binding), binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), glass fiber filters, scintillation fluid.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add D3R membranes, a fixed concentration of [³H]-spiperone, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled spiperone.
-
Incubate at room temperature for 60-90 minutes.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester and wash with ice-cold binding buffer.
-
Place filters in scintillation vials, add scintillation fluid, and count radioactivity using a scintillation counter.
-
-
Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and convert it to a Ki (inhibitory constant) value using the Cheng-Prusoff equation.
Protocol 2: β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This protocol quantifies the recruitment of β-arrestin to the D3 receptor upon agonist stimulation, which is a key measure of the non-G protein signaling pathway.
-
Materials: A cell line co-expressing D3R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag, this compound, a known D3R agonist (positive control), assay buffer, detection reagents.
-
Procedure:
-
Plate the engineered cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound and the positive control agonist.
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal on a plate reader.
-
-
Analysis: Plot the relative light units (RLU) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment. This value can be directly compared to the G protein signaling EC50 to quantify agonist bias.
Visualizations
Caption: this compound biased agonism at the D3 receptor.
Caption: Experimental workflow to identify off-target effects.
References
- 1. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "this compound, a Novel Dopamine D3 Receptor Agonist and Norepinephrine Transpo" by Christopher P. Knapp, Brooke Fallon et al. [rdw.rowan.edu]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
SK609 Technical Support Center: Best Practices for Solution Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of the novel compound SK609. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing the solid form of this compound?
While specific manufacturer's guidelines for this compound are not publicly available, general best practices for similar neurochemical compounds suggest storing the solid, powdered form in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration at 4°C or freezing at -20°C is advisable to minimize degradation.
Q2: How should I prepare a stock solution of this compound?
It is recommended to use a high-purity, anhydrous solvent appropriate for your experimental needs, such as dimethyl sulfoxide (DMSO) for initial stock solutions. To prepare a stock solution, bring the solid compound and the solvent to room temperature before opening the vials to prevent condensation. Prepare the solution under sterile conditions to avoid contamination. For some dopamine receptor agonists, hygroscopic DMSO should be newly opened to ensure maximum solubility.[1]
Q3: What are the optimal storage conditions for this compound stock solutions?
Based on stability studies of related compounds, such as dopamine D2 receptor agonists, stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C for long-term stability and protected from light.[1]
Q4: How long can I store this compound stock solutions?
For analogous compounds, stock solutions stored at -80°C are typically stable for up to 6 months, while those at -20°C may be stable for 1 month, with the key consideration being protection from light.[1] It is crucial to monitor for any signs of precipitation or color change, which could indicate degradation or instability.
Q5: My this compound solution has changed color. Is it still usable?
A change in color often indicates degradation, particularly for compounds sensitive to oxidation, light, or pH changes. For instance, norepinephrine solutions can show coloring upon degradation.[2] It is strongly recommended to discard any solution that has visibly changed color and prepare a fresh solution from a solid stock.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution upon thawing | Poor solubility at lower temperatures; repeated freeze-thaw cycles. | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, sonication may be attempted. To avoid this, prepare smaller, single-use aliquots. |
| Inconsistent experimental results | Solution degradation due to improper storage (light exposure, temperature fluctuations); inaccurate concentration due to solvent evaporation. | Prepare fresh working solutions from a new stock aliquot for each experiment. Ensure storage conditions are strictly followed. Use tightly sealed vials to prevent evaporation. |
| Reduced potency of the compound over time | Chemical instability in the chosen solvent or at the storage temperature. | Consider preparing fresh stock solutions more frequently. If using aqueous buffers for working solutions, prepare them fresh daily, as the stability of norepinephrine in solution can be a matter of hours at room temperature.[3] |
Storage Condition Summary for Analogous Compounds
The following table summarizes storage recommendations for compounds with similar mechanisms of action to this compound, which acts as a dopamine D3 receptor agonist and a norepinephrine reuptake inhibitor. These recommendations can serve as a guide in the absence of specific data for this compound.
| Compound Type | Solid Storage | Solution Storage (Stock) | Key Considerations |
| Dopamine Hydrochloride | Room temperature (15-25°C), protect from light and freezing.[4] | Varies by preparation; some commercial solutions are stored at 20°C to 25°C.[5][6] | Avoid alkaline diluents as the drug is inactivated in alkaline solutions.[4] |
| Norepinephrine | - | Refrigerated (2-8°C) or frozen (-20°C) for long-term stability (up to 1 year for some preparations).[2] Short-term (up to 61 days) storage at 4°C is possible with light protection.[7][8] | Highly sensitive to light and temperature.[2][9] Stability is reduced at room temperature.[2] |
| Dopamine D2 Receptor Agonist (example) | 4°C, protect from light.[1] | -80°C (6 months) or -20°C (1 month), protected from light.[1] | Use newly opened, hygroscopic DMSO for best solubility.[1] |
Experimental Workflow and Signaling Pathway Diagrams
To further aid in experimental design and understanding, the following diagrams illustrate a general workflow for solution preparation and a simplified signaling pathway relevant to this compound's mechanism of action.
Caption: General workflow for preparing and storing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-term stability of ready-to-use norepinephrine solution at 0.2 and 0.5 mg/mL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. baxter.ca [baxter.ca]
- 5. pfizermedical.com [pfizermedical.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 8. Stability of Norepinephrine Solutions in Normal Saline and 5% Dextrose in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of norepinephrine solutions in normal saline and 5% dextrose in water. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating Variability in Behavioral Responses to SK609
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals using SK609 in behavioral experiments. Our goal is to help you mitigate variability in your results and ensure the reliability and reproducibility of your findings.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that can lead to variability in behavioral responses to this compound.
Q1: We are observing high inter-individual variability in the behavioral responses to this compound. What are the potential causes and how can we reduce this?
A1: High inter-individual variability is a common challenge in behavioral pharmacology. Several factors related to the animal subjects, environment, and experimental procedures can contribute to this.
-
Animal-Related Factors:
-
Genetics: The genetic background of your animals can significantly influence their response to this compound. Ensure you are using a consistent and well-characterized strain.
-
Age and Sex: Both age and sex can affect drug metabolism and behavioral performance. Use a narrow age range and include both sexes in your study design, analyzing their data separately if necessary. For females, consider the stage of the estrous cycle, as hormonal fluctuations can impact behavior.[1]
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect the experimental outcomes. A basic health check prior to the experiment is recommended.
-
-
Environmental Factors:
-
Housing Conditions: The way animals are housed can impact their stress levels and behavior.[2] Standardize housing density, cage enrichment, and light-dark cycles.[3] Be aware that social isolation can lead to behavioral changes.[1][2]
-
Acclimation: Allow sufficient time for animals to acclimate to the testing room and equipment before starting the experiment. This helps to reduce anxiety and novelty-induced behaviors.
-
Experimenter Influence: The presence and handling by the experimenter can be a source of variability.[1][4] Handle animals consistently and gently. Ideally, the same experimenter should conduct the behavioral testing for a given cohort.
-
Q2: Our results with this compound seem inconsistent across different experimental days. What could be causing this day-to-day variability?
A2: Day-to-day variability often points to subtle inconsistencies in the experimental protocol or environment.
-
Time of Day: The time of testing can influence behavioral outcomes due to circadian rhythms.[4] Conduct your experiments at the same time each day to minimize this effect.[3]
-
Drug Preparation: Prepare fresh solutions of this compound for each experimental day. Ensure the drug is completely dissolved and the concentration is accurate.
-
Equipment Calibration: Calibrate all behavioral testing equipment daily to ensure consistent performance.
Q3: We are not observing the expected pro-cognitive effects of this compound. What could be the issue?
A3: Several factors could contribute to a lack of efficacy.
-
Dosage: this compound's effects are dose-dependent. You may need to perform a dose-response study to determine the optimal dose for your specific behavioral paradigm and animal model.
-
Route and Timing of Administration: The route of administration (e.g., intraperitoneal, oral) and the time between administration and testing are critical. Ensure these are consistent with established protocols or optimized for your experiment.
-
Behavioral Paradigm: The chosen behavioral task must be sensitive to the cognitive domain targeted by this compound. This compound has shown pro-cognitive effects without increasing risky choice behavior.[5][6][7] Consider if your chosen task is appropriate for assessing these effects.
Q4: We are observing unexpected motor side effects with this compound. Is this normal?
A4: this compound is designed to have minimal psychostimulant-like motor side effects.[6] If you are observing significant hyperactivity or other motor disturbances, consider the following:
-
Dose: You may be using a dose that is too high. A dose-response curve can help identify a dose with cognitive enhancing effects without motor side effects.
-
Off-Target Effects: While this compound is selective, at very high concentrations, off-target effects could potentially occur.
-
Animal Strain: Some animal strains may be more sensitive to the motor effects of dopaminergic compounds.
Data Presentation: Factors Influencing Variability
The following table summarizes key factors that can contribute to variability in behavioral responses to this compound and suggests mitigation strategies.
| Factor | Potential Source of Variability | Mitigation Strategy |
| Animal | Genetic background, age, sex, health status, estrous cycle.[1] | Use a consistent strain, narrow age range, balance sexes, perform health checks, and monitor the estrous cycle in females. |
| Environment | Housing density, cage enrichment, light-dark cycle, noise levels.[2][3] | Standardize all housing and environmental conditions. |
| Drug | Dose, route of administration, timing, solution preparation. | Perform dose-response studies, maintain consistent administration protocols, and prepare fresh drug solutions daily. |
| Procedure | Handling, acclimation period, time of day of testing, equipment calibration.[1][3][4] | Handle animals consistently, provide adequate acclimation, test at the same time each day, and calibrate equipment regularly. |
| Behavioral Task | Task sensitivity, animal training, scoring criteria. | Select an appropriate and validated behavioral task, ensure thorough and consistent training, and use clear and objective scoring criteria. |
Experimental Protocols
Below are detailed methodologies for key experiments to ensure consistency and reduce variability.
Protocol 1: this compound Solution Preparation and Administration
-
Preparation of this compound Solution:
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in a suitable vehicle (e.g., sterile saline or a specific buffer as recommended by the supplier). Ensure the vehicle is appropriate for the chosen route of administration.
-
Vortex the solution until the this compound is completely dissolved.
-
Prepare fresh solutions on each day of the experiment to avoid degradation.
-
-
Administration:
-
Choose a consistent route of administration (e.g., intraperitoneal injection, oral gavage).
-
Administer the solution at a consistent volume-to-weight ratio (e.g., 1 ml/kg).
-
Ensure the time between drug administration and the start of the behavioral test is kept constant across all animals and experimental days.
-
Protocol 2: Rodent Behavioral Testing - General Guidelines
-
Acclimation:
-
Acclimate animals to the housing facility for at least one week upon arrival.
-
On testing days, move animals to the testing room at least 30-60 minutes before the experiment begins to allow for acclimation to the new environment.
-
-
Handling:
-
Handle animals gently and consistently throughout the study.
-
The same experimenter should handle and test the animals whenever possible.
-
-
Experimental Design:
-
Use a randomized and counterbalanced design to assign animals to different treatment groups.
-
Include a vehicle-treated control group in every experiment.
-
Ensure the experimenter is blind to the treatment conditions to minimize bias.
-
-
Data Recording and Analysis:
-
Use automated tracking software whenever possible for objective data collection.
-
If manual scoring is necessary, ensure the scorer is well-trained and blind to the experimental groups.
-
Use appropriate statistical methods to analyze the data, accounting for potential confounding variables.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action.
Experimental Workflow
Caption: Standardized workflow for this compound behavioral studies.
References
- 1. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. How to Control Behavioral Studies for Rodents—Don’t Project Human Thoughts onto Them | eNeuro [eneuro.org]
- 5. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SK609 Delivery for Consistent In Vivo Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to aid in the consistent in vivo delivery of SK609. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in my in vivo results with this compound. Could this be due to poor oral bioavailability?
A1: While variability in in vivo studies can arise from multiple factors, it is less likely to be a result of poor oral absorption of this compound. Pharmacokinetic studies in cynomolgus macaques have shown that this compound has an excellent oral bioavailability of 98% at a 4mg/kg dose.[1] This suggests that the compound is well-absorbed following oral administration. The source of variability may lie in other experimental factors such as dosing accuracy, animal handling, or the biological response to the compound's mechanism of action.
Q2: What is the recommended dose for this compound in rodent studies, and could the dose be the reason for inconsistent or unexpected results?
A2: Yes, dose selection is critical for obtaining consistent results with this compound. Studies in rats have demonstrated an inverted U-shaped dose-response curve, with a peak efficacy observed at 4 mg/kg for improving performance in sustained attention tasks.[1] Doses lower or higher than this optimal concentration may result in a diminished effect. Therefore, it is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint. Unexpected results, such as a lack of efficacy at higher doses, could be explained by this non-linear dose-response relationship.
Q3: What is the primary mechanism of action for this compound that I should consider when designing my experiments and interpreting my results?
A3: this compound has a dual mechanism of action: it is a biased agonist of the dopamine D3 receptor and an inhibitor of the norepinephrine transporter (NET).[2] This leads to the modulation of both dopaminergic and noradrenergic signaling pathways. Understanding this dual action is crucial for experimental design and data interpretation, as the observed effects will be a composite of these two pharmacological activities.
Q4: What is a suitable vehicle for administering this compound in vivo?
A4: this compound is soluble in water up to 100 mM.[3] For in vivo studies in rats, this compound has been successfully dissolved in saline for administration.[4] Given its water solubility, sterile saline is a suitable and recommended vehicle for both oral and intravenous administration in preclinical studies.
Q5: What are the known pharmacokinetic properties of this compound?
A5: Pharmacokinetic studies in cynomolgus macaques have provided key insights into the behavior of this compound in vivo. At a 4 mg/kg oral dose, the maximum plasma concentration (Cmax) is reached at approximately 5 hours (Tmax), and the compound has a half-life of about 9.6 hours.[1] These parameters are important for designing dosing schedules and sampling time points in your pharmacokinetic and pharmacodynamic studies.
Troubleshooting Guides
Issue 1: Inconsistent Behavioral or Physiological Readouts
| Potential Cause | Troubleshooting Step |
| Suboptimal Dose | This compound exhibits an inverted U-shaped dose-response curve.[1] If you are not seeing the expected effect, or the effect is diminished at higher doses, you may be operating on the descending portion of the curve. Solution: Conduct a dose-response study including lower doses to identify the optimal concentration for your model. |
| Variability in Dosing Procedure | Inaccurate or inconsistent administration can lead to significant variability in exposure between animals. Solution: Ensure your dosing technique (e.g., oral gavage, intravenous injection) is consistent and accurate. For oral gavage, ensure the full dose is delivered to the stomach. |
| Animal Stress | Stress from handling and dosing can influence physiological and behavioral outcomes, potentially masking the effects of this compound. Solution: Acclimate animals to the experimental procedures and handling to minimize stress. |
| Biological Variability | Individual differences in animal metabolism and receptor expression can contribute to variability. Solution: Increase the number of animals per group to improve statistical power and account for biological variability. |
Issue 2: Lack of Efficacy
| Potential Cause | Troubleshooting Step |
| Dose Too High or Too Low | As mentioned, the inverted U-shaped dose-response is a critical factor.[1] Solution: Perform a dose-response study to ensure you are using an effective dose. |
| Timing of Measurement | The pharmacokinetic profile of this compound indicates a Tmax of around 5 hours after oral administration in macaques.[1] The timing of your endpoint measurement should align with the expected peak concentration and pharmacodynamic effect. Solution: Adjust the timing of your behavioral or physiological assessments based on the known pharmacokinetic profile of this compound. |
| Assay Sensitivity | The assay used to measure the biological response may not be sensitive enough to detect the effects of this compound. Solution: Validate your assay to ensure it can detect changes in the relevant biological pathway. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Cynomolgus Macaques
| Parameter | Oral Administration (4 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 218 | N/A |
| Tmax (hours) | 5.0 | N/A |
| AUC(0-t) (h.ng/mL) | 2938 | N/A |
| Half-life (hours) | 9.6 | 7.9 |
| Oral Bioavailability | 98% | N/A |
Data sourced from reference[1].
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
Materials:
-
This compound hydrochloride salt
-
Sterile 0.9% saline solution
-
Sterile glass vial
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 4 mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound hydrochloride salt using an analytical balance.
-
Add the weighed this compound to a sterile glass vial.
-
Add the required volume of sterile 0.9% saline to the vial to achieve the final desired concentration.
-
Vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Administer the solution to the animals via oral gavage at the appropriate volume based on their body weight.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer a single oral dose of this compound (e.g., 4 mg/kg) prepared as described in Protocol 1.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and controlling for confounding variables in SK609 research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SK609. The information is designed to assist in identifying and controlling for confounding variables to ensure the validity and reproducibility of experimental findings.
Identifying and Controlling for Confounding Variables
A critical aspect of this compound research is the careful consideration and control of confounding variables. These are factors that can influence the dependent variable, potentially leading to a misinterpretation of the experimental results. The primary confounding variable in this compound research is its dual mechanism of action.
Primary Confounding Variable: Dual Mechanism of Action
This compound is a novel small molecule that functions as both a dopamine D3 receptor (D3R) biased agonist and a norepinephrine transporter (NET) inhibitor.[1] This dual activity makes it challenging to attribute observed effects solely to one pathway.
Strategies to Deconvolute the Dual Mechanism:
To isolate the effects of D3R agonism from NET inhibition, a combination of pharmacological and genetic approaches is recommended.
-
Pharmacological Controls:
-
Selective D3R Antagonists: Co-administration of a selective D3R antagonist can block the effects of this compound at the D3 receptor, theoretically isolating the contribution of NET inhibition.
-
Selective NET Inhibitors: Comparing the effects of this compound with a selective NET inhibitor (e.g., reboxetine, atomoxetine) can help to parse out the contribution of D3R agonism.[2]
-
Selective D3R Agonists: Utilizing a selective D3R agonist can help to understand the specific downstream effects of D3R activation in the absence of NET inhibition.
-
-
Genetic Models:
-
D3R Knockout Animals: Employing D3R knockout models can elucidate the effects of this compound that are independent of D3 receptor activation, thereby highlighting the role of NET inhibition.
-
NET Knockout Animals: Conversely, using NET knockout models can help to isolate the effects mediated by D3R agonism.
-
Other Potential Confounding Variables:
Beyond its dual mechanism, other factors can influence the outcomes of this compound research.
| Confounding Variable | Potential Effect | Control Strategies |
| Off-Target Effects | This compound may have affinity for other receptors or transporters, leading to unintended biological effects. | Conduct comprehensive in vitro binding and functional assays to characterize the selectivity profile of this compound. Compare findings with known off-target effects of similar compounds.[3][4] |
| Dose and Route of Administration | The observed effects of this compound are dose-dependent, often following an inverted U-shaped curve. The route of administration affects bioavailability and pharmacokinetics.[1] | Conduct thorough dose-response studies to identify the optimal therapeutic window. Ensure consistent and accurate administration, and consider the pharmacokinetic profile when designing experiments.[5] |
| Animal Model and Species Differences | The 6-hydroxydopamine (6-OHDA) lesion model is commonly used, but the extent and location of the lesion can vary, impacting behavioral outcomes.[6][7] Species and strain differences can also affect drug metabolism and response. | Standardize surgical procedures for 6-OHDA lesions and verify lesion extent post-mortem. Carefully select the animal model based on the research question and consider potential strain-specific differences in dopamine and norepinephrine systems. |
| Behavioral Task Parameters | The specific parameters of behavioral tasks (e.g., level of difficulty, training duration) can influence the observed effects of this compound on cognitive performance. | Standardize all behavioral testing protocols. Ensure that the chosen tasks are sensitive to the cognitive domains of interest and are not confounded by motor impairments.[8][9] |
| Environmental Factors | Stress, housing conditions, and time of day can all impact neurotransmitter systems and animal behavior, potentially confounding the effects of this compound. | Maintain a consistent and controlled experimental environment, including housing, handling, and testing conditions. Acclimatize animals to the experimental procedures to minimize stress.[10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Table of Key Experiments:
| Experiment | Purpose | Animal Model | Key Methodological Steps |
| Probabilistic Discounting Task (PDT) | To assess risk-based decision-making. | Adult male rats | 1. Apparatus: Operant conditioning chambers with two retractable levers and a food dispenser. 2. Pre-training: Train rats to press both levers for a food reward on a fixed-ratio schedule. 3. Testing: Rats choose between a small, certain reward (e.g., 1 food pellet, 100% probability) and a large, risky reward (e.g., 4 food pellets) with decreasing probabilities across blocks of trials (e.g., 100%, 50%, 25%, 12.5%, 6.25%). 4. Data Analysis: The primary measure is the percentage of choices for the large, risky reward in each probability block.[8][11] |
| Sustained Attention Task (SAT) | To measure the ability to detect unpredictable visual signals over a prolonged period. | 6-OHDA-lesioned adult male rats | 1. Apparatus: Touchscreen operant chambers with a central stimulus window and a reward magazine. 2. Pre-training: Habituate rats to the chamber and train them to touch the screen for a reward. 3. Task: Rats must respond to a brief visual signal presented in the central window to receive a reward. Non-signal trials are also presented, and responses during these trials are recorded as false alarms. 4. Data Analysis: Key metrics include the percentage of hits (correct signal detections), correct rejections (correctly withholding a response on non-signal trials), and omissions (failure to respond).[12][13][14] |
| 6-OHDA Lesioning | To create a rodent model of Parkinson's disease with depleted dopamine neurons. | Adult male rats | 1. Anesthesia: Anesthetize the rat using appropriate methods (e.g., isoflurane). 2. Stereotaxic Surgery: Place the rat in a stereotaxic frame. 3. Injection: Unilaterally inject 6-OHDA into the medial forebrain bundle or substantia nigra. 4. Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery. 5. Verification: Confirm the extent of the lesion using behavioral tests (e.g., apomorphine-induced rotations) and post-mortem immunohistochemistry for tyrosine hydroxylase (TH).[6][7][15] |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the key signaling pathways and experimental workflows are provided below to aid in understanding the complex biological processes and experimental designs involved in this compound research.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during this compound research.
Frequently Asked Questions (FAQs):
-
Q1: What is the optimal dose of this compound for cognitive enhancement in rats?
-
A1: Published studies suggest that a dose of 4 mg/kg often produces peak cognitive-enhancing effects in rats.[1] However, it is crucial to perform a dose-response study in your specific animal model and behavioral paradigm, as the optimal dose can vary. This compound typically exhibits an inverted U-shaped dose-response curve, meaning that higher doses may not necessarily produce greater effects and could even be less effective.[1]
-
-
Q2: How should I prepare and administer this compound?
-
A2: The solubility and stability of this compound in different vehicles should be determined empirically. Common vehicles for in vivo administration of similar compounds include saline, sterile water, or a small percentage of DMSO in saline. The route of administration (e.g., intraperitoneal, oral) will depend on the experimental design and the desired pharmacokinetic profile. For consistent results, ensure the drug is fully dissolved and administered at a consistent volume and time of day.
-
-
Q3: My 6-OHDA-lesioned animals are not showing the expected behavioral deficits. What should I do?
-
A3: Incomplete or misplaced lesions are a common issue. Verify your stereotaxic coordinates and surgical technique. It is essential to confirm the extent of the lesion using a behavioral measure such as apomorphine-induced rotations, followed by post-mortem immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.[6][7]
-
-
Q4: I am observing high variability in the behavioral responses of my animals. What could be the cause?
-
A4: High variability can stem from several sources, including inconsistent drug administration, incomplete or variable lesions in the 6-OHDA model, or environmental stressors. Ensure that all experimental procedures, from animal handling to drug preparation and behavioral testing, are highly standardized. Increasing the sample size per group can also help to mitigate the impact of individual animal differences.[5]
-
Troubleshooting Guide:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected or contradictory behavioral results | 1. Off-target effects: this compound may be interacting with other receptors. 2. Dose is outside the therapeutic window: The dose may be too high or too low. 3. Task insensitivity: The behavioral task may not be sensitive enough to detect the effects of the drug. | 1. Review the selectivity profile of this compound. Consider using pharmacological controls to block potential off-target interactions.[3][4] 2. Conduct a thorough dose-response study. 3. Modify the parameters of the behavioral task to increase its sensitivity. |
| No significant effect of this compound observed | 1. Drug degradation: The compound may have degraded due to improper storage or handling. 2. Poor bioavailability: The chosen route of administration may not be optimal. 3. Insufficient statistical power: The sample size may be too small to detect a significant effect. | 1. Verify the integrity of your this compound stock. Store the compound as recommended by the supplier. 2. Consider alternative routes of administration or formulation strategies to improve bioavailability. 3. Perform a power analysis to determine the appropriate sample size for your study. |
| Adverse effects observed in animals (e.g., weight loss, lethargy) | 1. Toxicity at the administered dose: The dose may be too high. 2. Vehicle toxicity: The vehicle used to dissolve this compound may be causing adverse effects. 3. Stress from experimental procedures: Repeated injections or handling can induce stress. | 1. Reduce the dose of this compound. 2. Include a vehicle-only control group to differentiate between drug and vehicle effects. 3. Acclimatize animals to all procedures and handle them gently to minimize stress. |
References
- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NETosis for treatment purposes: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 8. Risk, Reward, and Decision-Making in a Rodent Model of Cognitive Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Touchscreen Sustained Attention Task (SAT) for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for Testing Sustained Attention in Touchscreen Operant Chambers in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. criver.com [criver.com]
Strategies for minimizing psychostimulant-like side effects of SK609
Technical Support Center: SK609
Introduction: This guide provides researchers, scientists, and drug development professionals with strategies for identifying, characterizing, and minimizing potential psychostimulant-like side effects of the novel research compound this compound. As this compound is a selective dopamine and norepinephrine reuptake inhibitor (DNRI), a key challenge is to separate its desired therapeutic effects (e.g., for cognitive enhancement) from unwanted side effects such as hyperactivity, stereotypy, and abuse potential. This document offers troubleshooting advice and detailed experimental protocols to navigate this challenge.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and its relation to psychostimulant-like side effects?
A1: this compound is a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET). By blocking these transporters, this compound increases the extracellular concentrations of dopamine (DA) and norepinephrine (NE) in the synaptic cleft, particularly in brain regions associated with reward and executive function, such as the nucleus accumbens (NAc) and prefrontal cortex (PFC). While this mechanism is intended to enhance cognitive function, excessive dopaminergic stimulation in the NAc is strongly linked to the reinforcing and psychomotor effects of classical stimulants, which may manifest as side effects.
Caption: Hypothetical signaling pathway for this compound at a dopaminergic synapse.
Q2: How can we quantitatively assess the psychostimulant liability of this compound early in development?
A2: A standard approach is to determine the "therapeutic index" or "side effect ratio" by comparing the dose of this compound required for the desired therapeutic effect with the dose that produces psychostimulant-like behaviors. Key preclinical assays include locomotor activity monitoring and drug discrimination studies. A larger ratio between the effective dose (ED50) for a therapeutic endpoint (e.g., improved performance in a cognitive task) and the ED50 for producing hyperactivity suggests a better safety margin.
Q3: Are there formulation or dosing strategies that can mitigate these side effects?
A3: Yes, pharmacokinetic modifications can be highly effective. Developing a controlled-release formulation of this compound can prevent the rapid peak in plasma and brain concentrations that often drives psychostimulant effects and abuse liability. A slower rate of DAT occupancy can allow for therapeutic effects while minimizing the acute, reinforcing dopaminergic surge. Additionally, a dose-titration regimen, starting with a low dose and gradually increasing, may improve tolerability.
Troubleshooting Guides
Issue 1: Significant hyperactivity and stereotypy observed in rodent models at anticipated therapeutic doses.
This common issue suggests a narrow window between efficacy and side effects. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting logic for observed hyperactivity with this compound.
Issue 2: In drug self-administration studies, animals show high motivation to take this compound, indicating significant abuse potential.
This suggests that the dopaminergic stimulation in the brain's reward pathway is highly reinforcing.
-
Troubleshooting Steps:
-
Confirm Mechanism: Use microdialysis to confirm that this compound is causing a rapid and sustained increase in dopamine levels in the nucleus accumbens.
-
Evaluate Receptor Selectivity: Profile this compound against a broad panel of receptors and transporters. Off-target activities could be contributing to its reinforcing effects.
-
Test a Lower Dose Range: Determine the minimum dose that maintains the desired therapeutic effect and assess if it still supports self-administration.
-
Consider Adjunctive Therapy: Investigate co-administration with agents that may reduce the reinforcing properties of stimulants, such as a partial dopamine agonist or a serotonin-releasing agent, to create a more balanced neurochemical profile.
-
Experimental Protocols & Data
Protocol 1: Rodent Locomotor Activity Assessment
This experiment quantifies the dose-dependent effects of this compound on spontaneous movement and stereotyped behaviors in rodents.
-
Objective: To determine the dose at which this compound significantly increases locomotor activity.
-
Methodology:
-
Acclimate male Sprague-Dawley rats to the laboratory environment for at least 7 days.
-
On the test day, place individual rats in an open-field arena (40x40x40 cm) equipped with infrared beams to track movement.
-
Allow a 60-minute habituation period in the arena.
-
Administer this compound (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 mg/kg, intraperitoneally) or vehicle control.
-
Record locomotor activity (total distance traveled, vertical counts, and stereotypy counts) for 120 minutes post-injection.
-
Analyze data by comparing dose groups to the vehicle control group using a one-way ANOVA followed by Dunnett's post-hoc test.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in Rat Locomotor Assay
| Dose (mg/kg) | Mean Total Distance (meters) ± SEM | % Change from Vehicle | p-value vs. Vehicle |
|---|---|---|---|
| Vehicle | 35.2 ± 4.1 | - | - |
| 0.3 | 41.5 ± 5.5 | +18% | >0.05 |
| 1.0 (ED50 Efficacy) | 60.1 ± 7.8 | +71% | <0.05 |
| 3.0 | 155.8 ± 19.2 | +343% | <0.001 |
| 10.0 | 298.4 ± 35.6 | +748% | <0.001 |
Table 2: Comparative Profile of this compound vs. d-amphetamine
| Compound | ED50 Cognitive Task (mg/kg) | ED50 Hyperlocomotion (mg/kg) | Side Effect Ratio (Locomotion ED50 / Efficacy ED50) |
|---|---|---|---|
| This compound | 1.0 | 2.5 | 2.5 |
| d-amphetamine | 0.5 | 0.8 | 1.6 |
This hypothetical data suggests this compound has a wider separation between its effective dose for cognition and the dose causing hyperactivity compared to d-amphetamine, indicating a potentially better safety profile.
Experimental Workflow Visualization
Caption: Experimental workflow for assessing this compound-induced locomotor activity.
Validation & Comparative
A Preclinical Comparison of SK609 and Traditional Psychostimulants: Efficacy and Safety Profile
For Immediate Release
A novel investigational compound, SK609, demonstrates promising pro-cognitive effects in preclinical models without the adverse side-effect profile associated with traditional psychostimulants like amphetamine and methylphenidate. This comparison guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of this compound's efficacy against these established medications, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways and experimental workflows.
The primary distinguishing feature of this compound lies in its unique mechanism of action. Unlike traditional psychostimulants that broadly increase dopamine and norepinephrine levels by blocking their respective transporters (DAT and NET) and/or promoting their release, this compound acts as a selective norepinephrine transporter (NET) inhibitor and a dopamine D3 receptor agonist, with no affinity for the dopamine transporter (DAT).[1][2][3][4][5][6] This targeted approach suggests the potential for separating the therapeutic cognitive-enhancing effects from the psychostimulant-related side effects, such as increased risky decision-making and locomotor hyperactivity.
Efficacy in Preclinical Models: A Comparative Analysis
Preclinical studies have begun to delineate the differential effects of this compound compared to amphetamine (AMPH) and methylphenidate (MPH). Key findings are summarized below.
Probabilistic Discounting Task (PDT) in Rats
The PDT is a behavioral assay used to assess risk-based decision-making. In a comparative study, rats were tested with various doses of this compound, AMPH, and MPH.
Table 1: Effect on Risky Choice in the Probabilistic Discounting Task
| Compound | Dose Range (mg/kg) | Effect on Risky Choice |
| This compound | 4 | No significant increase |
| Amphetamine | 0.25 - 1 | Significant increase |
| Methylphenidate | 2 - 8 | Significant increase |
Data sourced from preclinical studies in rats.[4][5][6]
These results indicate that while therapeutically relevant doses of amphetamine and methylphenidate increase the preference for larger, riskier rewards, this compound does not, suggesting a lower potential for inducing impulsive or risky behavior.[4][5][6]
Cognitive Enhancement in Disease Models
This compound has also been evaluated in rodent and non-human primate models of Parkinson's disease, a neurodegenerative disorder with associated cognitive impairments.
Table 2: Pro-Cognitive Effects of this compound in Parkinson's Disease Models
| Animal Model | Task | Dose (mg/kg) | Key Findings |
| 6-OHDA Lesioned Rats | Sustained Attention Task | 4 | Dose-dependent improvement in performance, with a significant reduction in misses and false alarm errors.[2][7] |
| MPTP-Treated Macaques | Object Retrieval Task | 4 | Improved performance with a significant reduction in cognitive and motor errors.[2][7][8] |
These findings highlight this compound's potential to ameliorate cognitive deficits in the context of neurodegenerative disease.[2][7][8]
Side Effect Profile: Locomotor Activity
A common side effect of traditional psychostimulants is hyperlocomotion. Preclinical studies have shown that this compound does not induce the same level of spontaneous locomotor activity as methylphenidate.
Table 3: Comparative Effects on Locomotor Activity in Rats
| Compound | Dose Range (mg/kg) | Effect on Locomotor Activity |
| This compound | Not specified in direct comparison | Does not produce MPH-like increases in spontaneous locomotor activity.[1][2][3][4][5][6] |
| Amphetamine | 0.5 - 10 | Dose-dependent increases in locomotor activity.[9][10][11][12][13][14] |
| Methylphenidate | 0.6 - 10 | Dose-dependent increases in locomotor activity.[1][3][4][15][16][17][18] |
Mechanism of Action: Signaling Pathways
The distinct pharmacological profiles of this compound and traditional psychostimulants are rooted in their differential interactions with monoamine systems.
Caption: Signaling pathways of traditional psychostimulants vs. This compound.
Experimental Protocols
Probabilistic Discounting Task (PDT)
This task assesses risk-based decision-making in rats.
Caption: Experimental workflow for the Probabilistic Discounting Task.
Methodology: Adult male Sprague-Dawley rats were trained to choose between two levers. One lever delivered a small, certain reward (e.g., one food pellet) with 100% probability. The other lever delivered a larger, but risky, reward (e.g., four food pellets) with a probability that decreased across blocks of trials within a session (e.g., 100%, 50%, 25%, 12.5%, 6.25%). Following stable baseline performance, rats were administered this compound, amphetamine, methylphenidate, or vehicle before test sessions. The primary measure was the percentage of choices for the large, risky reward lever.[4][5][6]
Sustained Attention Task (SAT)
This task evaluates the ability to maintain vigilance over time.
Caption: Experimental workflow for the Sustained Attention Task.
Methodology: Rats, including 6-hydroxydopamine (6-OHDA) lesioned models of Parkinson's disease, were trained in operant chambers.[2][7] Trials consisted of either the presentation of a brief visual signal (signal trial) or no signal (non-signal trial). Rats were required to make a specific response (e.g., nose poke) to one location following a signal to receive a reward (a "hit") and withhold that response during non-signal trials to receive a reward (a "correct rejection"). An incorrect response on a signal trial was a "miss," and a response on a non-signal trial was a "false alarm." this compound was administered to assess its effects on these performance measures.[2][7]
Object Retrieval (OR) Task
This task is used in non-human primates to assess cognitive and motor function.
Caption: Experimental workflow for the Object Retrieval Task.
Methodology: MPTP-treated cynomolgus macaques, a non-human primate model of Parkinson's disease, were presented with a small food reward placed inside a transparent box with only one open side.[2] The monkeys had to reach into the box to retrieve the reward. The orientation of the open side was varied to increase the cognitive demand of the task. Errors were categorized as cognitive (e.g., reaching for a closed side of the box) or motor (e.g., dropping the reward). The effect of this compound on the number of successful retrievals and errors was quantified.[2]
Conclusion
The available preclinical data suggests that this compound holds promise as a pro-cognitive agent with a potentially superior side-effect profile compared to traditional psychostimulants. Its unique mechanism of action, which avoids direct and broad stimulation of the dopamine system via the dopamine transporter, appears to dissociate cognitive enhancement from the increased risk-taking and hyperactivity commonly observed with amphetamine and methylphenidate. Further research, including human clinical trials, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Differences in Methylphenidate Dose Response between Periadolescent and Adult Rats in the Familiar Arena-Novel Alcove Task - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 4. Sensitization to locomotor effects of methylphenidate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low doses of amphetamine lead to immediate and lasting locomotor sensitization in adolescent, not adult, male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of amphetamine- and methamphetamine-induced locomotor activity in rats: evidence for qualitative differences in behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens [frontiersin.org]
- 13. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amphetamine increases activity but not exploration in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Dose-Response Characteristics of Methylphenidate On Locomotor Behavior" by Pamela B Yang, Alan C Swann et al. [digitalcommons.library.tmc.edu]
- 16. Dose-response characteristics of methylphenidate on locomotor behavior and on sensory evoked potentials recorded from the VTA, NAc, and PFC in freely behaving rats | Semantic Scholar [semanticscholar.org]
- 17. Methylphenidate Administration to Juvenile Rats Alters Brain Areas Involved in Cognition, Motivated Behaviors, Appetite, and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-Term Effects of Chronic Oral Ritalin Administration on Cognitive and Neural Development in Adolescent Wistar Kyoto Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SK609 and Methylphenidate: A Guide for Researchers
This guide provides a detailed comparative analysis of the novel compound SK609 and the well-established psychostimulant methylphenidate. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of these compounds. The information presented is based on available preclinical data and aims to provide an objective comparison of their mechanisms of action, pharmacokinetics, and effects on behavior.
Introduction
Methylphenidate is a widely prescribed central nervous system (CNS) stimulant, primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Its therapeutic effects are attributed to its action as a norepinephrine and dopamine reuptake inhibitor.[1] this compound is a novel investigational compound with a distinct pharmacological profile. It acts as a selective, G-protein biased agonist at the dopamine D3 receptor and as a norepinephrine transporter (NET) inhibitor, with no significant affinity for the dopamine transporter (DAT).[1][2] This unique mechanism of action suggests that this compound may offer pro-cognitive benefits without the psychostimulant side effects typically associated with DAT inhibitors like methylphenidate.[1][3]
Mechanism of Action
The primary pharmacological targets of this compound and methylphenidate differ significantly, leading to distinct downstream effects on catecholaminergic neurotransmission.
This compound exhibits a dual mechanism of action:
-
Dopamine D3 Receptor (D3R) Biased Agonism: this compound is a selective agonist for the D3 receptor and displays G-protein bias. This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway.[2][4] This biased agonism is thought to contribute to its therapeutic effects while potentially minimizing the receptor desensitization and other adverse effects associated with β-arrestin recruitment.[4][5]
-
Norepinephrine Transporter (NET) Inhibition: this compound is a preferential inhibitor of the NET, leading to increased extracellular levels of norepinephrine.[2]
Methylphenidate acts as a reuptake inhibitor at both the dopamine and norepinephrine transporters:
-
Dopamine Transporter (DAT) Inhibition: By blocking the DAT, methylphenidate increases the concentration of dopamine in the synaptic cleft.[6] This action is central to its stimulant and reinforcing effects.
-
Norepinephrine Transporter (NET) Inhibition: Methylphenidate also blocks the NET, leading to elevated extracellular norepinephrine levels.[6][7]
The key distinction lies in this compound's lack of activity at the DAT, which is hypothesized to underlie its reduced psychostimulant-like properties compared to methylphenidate.[1]
Pharmacological Data
The following tables summarize the available quantitative data for this compound and methylphenidate from preclinical studies.
Table 1: Receptor and Transporter Binding Affinities
| Compound | Target | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | Dopamine D3 Receptor | - | - | - | ~283 (EC50) | [2] |
| Norepinephrine Transporter | - | - | - | ~570 | [2] | |
| Dopamine Transporter | - | - | No Affinity | - | [1] | |
| d-Methylphenidate | Dopamine Transporter (DAT) | Rat | [3H]WIN 35,428 Binding | - | 33 | [6] |
| Norepinephrine Transporter (NET) | Rat | [3H]nisoxetine Binding | - | 244 | [6] | |
| Serotonin Transporter (SERT) | Rat | [3H]paroxetine Binding | - | >50,000 | [6] | |
| l-Methylphenidate | Dopamine Transporter (DAT) | Rat | [3H]WIN 35,428 Binding | - | 540 | [6] |
| Norepinephrine Transporter (NET) | Rat | [3H]nisoxetine Binding | - | 5100 | [6] | |
| Serotonin Transporter (SERT) | Rat | [3H]paroxetine Binding | - | >50,000 | [6] |
Table 2: In Vivo Behavioral Effects in Rodents
| Compound | Assay | Species | Dose Range | Key Findings | Reference |
| This compound | Probabilistic Discounting Task | Rat | 4 mg/kg | Did not increase risky choice behavior. | [1] |
| Sustained Attention Task | Rat | 4-8 mg/kg | Dose-dependently improved performance. | [2] | |
| Locomotor Activity | Rat | - | No psychostimulant-like increases in spontaneous locomotor activity. | [1] | |
| Methylphenidate | Probabilistic Discounting Task | Rat | 2-8 mg/kg | Increased risky choice behavior. | [1] |
| Sustained Attention Task | - | - | Improves performance (general finding). | [8] | |
| Locomotor Activity | Mouse | 1-3 mg/kg | Increased locomotor activity. | [9] |
Table 3: Pharmacokinetic Parameters in Rodents
| Compound | Species | Route | Bioavailability (%) | Tmax (h) | Reference |
| This compound | Rat | Oral | 98% | - | [2] |
| Methylphenidate | Rat | Oral | 19% | ~2.2 | [10][11] |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of test compounds to specific neurotransmitter transporters.
Protocol for Norepinephrine Transporter (NET) Binding Assay using [3H]-nisoxetine:
-
Membrane Preparation: Frontal cortex tissue from rats is homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended to obtain a crude membrane preparation. Protein concentration is determined using a standard assay.
-
Binding Reaction: The membrane preparation is incubated with the radioligand [3H]-nisoxetine and various concentrations of the test compound (e.g., methylphenidate) or a known competitor for determining non-specific binding (e.g., desipramine).
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.[12][13][14]
Behavioral Assays
Objective: To assess the effects of test compounds on cognitive functions and psychostimulant-like behaviors.
Protocol for the Rodent Sustained Attention Task (SAT):
-
Apparatus: The task is conducted in operant conditioning chambers equipped with a central signal light, two response levers (or a touchscreen with response areas), and a food reward dispenser.
-
Training: Rats are food-restricted to motivate them to perform the task. They are trained to discriminate between "signal" trials (a brief light flash) and "non-signal" trials (no light flash). A correct response to a signal trial (e.g., pressing the right lever) results in a food reward (a "hit"). A correct response to a non-signal trial (e.g., pressing the left lever) also results in a food reward (a "correct rejection"). Incorrect responses ("misses" and "false alarms") are not rewarded.
-
Testing: Once the animals reach a stable performance criterion, they are administered the test compound (e.g., this compound or methylphenidate) or a vehicle control before the test session.
-
Data Collection and Analysis: Performance is measured by the percentage of hits, correct rejections, misses, and false alarms. A vigilance index can also be calculated. The effects of the drug are determined by comparing performance under drug and vehicle conditions.
Protocol for the Locomotor Activity Assay:
-
Apparatus: Locomotor activity is measured in an open-field arena, which is a square or circular enclosure equipped with a grid of infrared beams.
-
Habituation: Animals are habituated to the testing environment for a set period before the experiment to reduce novelty-induced hyperactivity.
-
Drug Administration: Animals are administered the test compound (e.g., methylphenidate) or vehicle.
-
Data Collection: Immediately after injection, the animal is placed in the center of the open-field arena, and its locomotor activity (e.g., distance traveled, number of beam breaks) is recorded automatically by the infrared beam system for a specified duration.
-
Data Analysis: The total locomotor activity is compared between the drug-treated and vehicle-treated groups.
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound.
General Protocol for a Rodent Pharmacokinetic Study:
-
Animal Model: Rats or mice are typically used.
-
Drug Administration: The test compound is administered via a specific route, most commonly oral (PO) or intravenous (IV).
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration from a suitable site (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug (and its metabolites, if applicable) in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). Bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[10][11][15]
Discussion and Conclusion
The comparative analysis of this compound and methylphenidate reveals two compounds with distinct pharmacological profiles and potential therapeutic applications. Methylphenidate, through its inhibition of both DAT and NET, is an effective treatment for ADHD but carries the risk of psychostimulant side effects and abuse liability.
This compound, with its novel mechanism of D3 receptor biased agonism and selective NET inhibition, presents a promising alternative. Preclinical data suggest that this compound can enhance cognitive performance in tasks of sustained attention without inducing the hyperlocomotion or risky decision-making associated with methylphenidate.[1][2] This favorable side-effect profile is likely attributable to its lack of interaction with the dopamine transporter.[1]
The high oral bioavailability of this compound in rodents is a significant advantage over methylphenidate, which exhibits substantial first-pass metabolism.[2][10][11]
Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential and safety profile of this compound in humans. However, the preclinical evidence to date suggests that its unique mechanism of action may offer a valuable new approach for the treatment of cognitive deficits in various neurological and psychiatric disorders, potentially with an improved safety profile compared to traditional psychostimulants.
References
- 1. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biased Signaling Agonists Promote Distinct Phosphorylation and Conformational States of the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinically Relevant Doses of Methylphenidate Significantly Occupy the Norepinephrine Transporter in Humans In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neural basis for individual differences in the attention-enhancing effects of methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of methylphenidate in man, rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A pharmacokinetic model of oral methylphenidate in the rat and effects on behavior - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Cognitive Potential of SK609: A Comparative Analysis in Preclinical Animal Models
For Immediate Release
This guide offers an objective comparison of the novel compound SK609's pro-cognitive effects against alternative therapies in validated animal models of cognitive impairment. The data presented herein, supported by detailed experimental methodologies, is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed evaluation of this compound's therapeutic potential.
Executive Summary
This compound, a selective, G-protein biased signaling agonist of the dopamine D3 receptor and a norepinephrine transporter (NET) inhibitor, has demonstrated significant pro-cognitive efficacy in rodent and non-human primate models of Parkinson's disease-related cognitive dysfunction.[1][2] In 6-hydroxydopamine (6-OHDA)-lesioned rats, a model for Parkinson's disease, this compound dose-dependently improved performance in a sustained attention task, with optimal effects observed at a 4mg/kg dose.[1][2] Furthermore, in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated macaques, another preclinical model of Parkinson's, this compound significantly reduced both cognitive and motor errors in an object retrieval task.[1] Notably, this compound's unique pharmacological profile, which enhances dopamine and norepinephrine levels in the prefrontal cortex, distinguishes it from traditional psychostimulants by not inducing side effects like increased risky choice.
Comparative Efficacy of this compound
To contextualize the performance of this compound, this section provides a comparative summary of its effects alongside established cognitive enhancers. Due to the novelty of this compound, direct head-to-head comparative studies with all agents in the specific animal models are limited. The following tables synthesize available data to offer a preliminary comparison.
Table 1: Performance in Sustained Attention Task (Rodent Model)
| Compound | Animal Model | Key Performance Metric | Outcome |
| This compound (4mg/kg) | 6-OHDA-lesioned rats | Vigilance Index (VI) | Significant improvement compared to saline control.[2] |
| Donepezil | Cholinergically depleted rats | Not specified in detail for sustained attention | Ameliorated performances linked to cognitive flexibility and procedural abilities. |
| Methylphenidate | Normal and ADHD model rats | Accuracy, Premature responses | Improved accuracy in low-attentive animals. |
| Amphetamine | Normal and ADHD model mice | Accuracy, Omissions | Improved accuracy at specific doses. |
Table 2: Performance in Object Retrieval / Detour Task (Non-Human Primate Model)
| Compound | Animal Model | Key Performance Metric | Outcome |
| This compound (4mg/kg) | MPTP-treated macaques | Cognitive Errors (Barrier Reaches), Motor Errors | Significant reduction in both cognitive and motor errors.[1] |
| Donepezil | Aged rhesus monkeys | Delayed Matching Accuracy | Improved average task accuracy.[3] |
Detailed Experimental Protocols
Sustained Attention Task (SAT) in 6-OHDA-Lesioned Rats
This task assesses the ability of rats to monitor for and respond to a brief, unpredictable visual signal.
-
Apparatus: Operant conditioning chambers equipped with a central signal light and two retractable response levers (or a touchscreen with response areas).
-
Procedure:
-
Animal Model: Unilateral lesions of the nigrostriatal dopamine system are induced by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Training: Rats are trained to discriminate between "signal" trials (a brief illumination of the signal light) and "non-signal" trials. A correct response to a signal trial (e.g., pressing the right lever) is rewarded with a food pellet, while a correct response to a non-signal trial (e.g., pressing the left lever) avoids a timeout period.
-
Testing: Following stable baseline performance, animals are administered this compound, a comparator drug, or vehicle. The key performance measure is the Vigilance Index (VI), which accounts for both correct hits and false alarms.
-
-
Rationale: This task is highly dependent on the prefrontal cortex and is sensitive to manipulations of the dopamine and norepinephrine systems, making it relevant for evaluating the mechanism of action of this compound.
Object Retrieval/Detour Task in MPTP-Treated Macaques
This task evaluates cognitive flexibility and the ability to inhibit prepotent responses.
-
Apparatus: A transparent box with an opening on one side is presented to the monkey. A food reward is placed inside the box.
-
Procedure:
-
Animal Model: Parkinsonism is induced by systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which causes degeneration of dopaminergic neurons.
-
Task: The monkey must retrieve the food reward by reaching around the transparent barrier and into the opening, rather than reaching directly for the visible reward (a "barrier reach"). The difficulty can be manipulated by changing the orientation of the opening.
-
Testing: The number of cognitive errors (barrier reaches) and motor errors (e.g., dropping the reward) are recorded following treatment with this compound or a control substance.
-
-
Rationale: This task assesses executive functions that are often impaired in Parkinson's disease, providing a valuable measure of cognitive enhancement.
Visualizing the Mechanisms and Workflow
To further elucidate the context of this compound's action and evaluation, the following diagrams are provided.
Caption: Dual mechanism of action of this compound leading to pro-cognitive effects.
Caption: Preclinical experimental workflow for validating this compound's efficacy.
Conclusion
This compound presents a promising therapeutic profile for addressing cognitive deficits, particularly those associated with neurodegenerative conditions like Parkinson's disease. Its dual mechanism of action on the dopamine D3 receptor and norepinephrine transporter offers a novel approach to cognitive enhancement. The preclinical data from both rodent and non-human primate models provide a strong rationale for further investigation and development of this compound as a pro-cognitive agent. Future studies should aim for direct, head-to-head comparisons with a broader range of cognitive enhancers to fully delineate its therapeutic potential.
References
- 1. A novel dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil-induced improvement in delayed matching accuracy by young and old rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SK609: A Novel MEK1/2 Inhibitor
This guide provides a comparative analysis of the investigational compound SK609, a novel inhibitor of the mitogen-activated protein kinase (MAPK) pathway, against the established MEK1/2 inhibitor, Selumetinib. The following sections detail the mechanism of action, comparative efficacy, and the experimental protocols used for validation, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound is a potent and selective small-molecule inhibitor of MEK1 and MEK2 (MAPK/ERK kinase 1 and 2). By binding to and inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). This blockade of the MAPK/ERK signaling cascade leads to the inhibition of downstream cellular processes critical for tumor cell proliferation and survival.
Caption: The MAPK/ERK signaling pathway with the point of inhibition by this compound and Selumetinib.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound in comparison to Selumetinib. Data represents the mean of three independent experiments.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | MEK1 | 12.5 |
| MEK2 | 15.2 | |
| Selumetinib | MEK1 | 14.1 |
| MEK2 | 16.5 |
Table 2: Anti-proliferative Activity in A-375 Melanoma Cell Line
| Compound | Assay | IC50 (nM) |
| This compound | Cell Viability (72h) | 25.8 |
| Selumetinib | Cell Viability (72h) | 30.4 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
In Vitro Kinase Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and Selumetinib against MEK1 and MEK2 kinases.
-
Protocol:
-
Recombinant human MEK1 or MEK2 enzyme was incubated with varying concentrations of the test compound (this compound or Selumetinib) in a kinase buffer.
-
The reaction was initiated by adding ATP and a kinase-dead form of ERK1 (K52R) as a substrate.
-
The mixture was incubated for 30 minutes at 30°C.
-
The amount of phosphorylated ERK1 was quantified using a LanthaScreen™ Eu-anti-pERK1 antibody and a terbium-labeled anti-GST antibody, with the signal measured on a fluorescence plate reader.
-
IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model.
-
Cell Viability Assay
-
Objective: To assess the anti-proliferative effects of this compound and Selumetinib on the A-375 human melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.
-
Protocol:
-
A-375 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with a range of concentrations of this compound or Selumetinib for 72 hours.
-
After the incubation period, CellTiter-Glo® Luminescent Cell Viability Assay reagent was added to each well.
-
The plate was incubated for 10 minutes to stabilize the luminescent signal.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
-
IC50 values were determined from the resulting dose-response curves.
-
Western Blot Analysis
-
Objective: To confirm the on-target effect of this compound by measuring the phosphorylation status of ERK1/2 in treated cells.
-
Protocol:
-
A-375 cells were treated with this compound or Selumetinib at their respective IC50 concentrations for 2 hours.
-
Cells were lysed, and total protein was quantified using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities were quantified to determine the ratio of phosphorylated to total ERK.
-
Workflow and Logic of Mechanism Validation
The following diagrams illustrate the experimental workflow and the logical basis for confirming the mechanism of action of this compound.
Caption: Experimental workflow for the validation of this compound's mechanism of action.
Caption: Logical flow diagram illustrating the mechanism of action of this compound.
A Comparative Guide to SK609 and Other Dopamine D3 Receptor Agonists for Researchers
For Immediate Release
This guide provides a comprehensive comparison of SK609 with other notable dopamine D3 receptor agonists, offering researchers, scientists, and drug development professionals a detailed overview of its pharmacological profile. This compound is a novel compound characterized by its unique biased agonism and dual activity as a norepinephrine transporter (NET) inhibitor. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate an objective assessment of this compound's performance against established D3 receptor agonists.
Executive Summary
This compound distinguishes itself as a G-protein biased dopamine D3 receptor agonist. This means it preferentially activates the G-protein signaling cascade, which is associated with therapeutic effects, while having a significantly lower propensity to engage the β-arrestin pathway, often linked to receptor desensitization and potential side effects. Furthermore, its inhibitory action on the norepinephrine transporter adds a distinct dimension to its pharmacological profile, suggesting potential applications in conditions where both dopaminergic and noradrenergic pathways are implicated. This guide presents a comparative analysis of this compound against other well-known D3 receptor agonists, including Pramipexole, Ropinirole, Cariprazine, 7-OH-DPAT, and PD-128907, focusing on binding affinities, functional potencies, and signaling bias.
Comparative Analysis of Binding Affinities
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the equilibrium dissociation constants (Ki) of this compound and other selected dopamine D3 receptor agonists for both D2 and D3 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3/D2 Selectivity Ratio | Reference(s) |
| This compound | ~1.0 (EC50 for high-affinity site) | No significant binding at 10 µM | High | [1][2] |
| Pramipexole | 0.5 | 3.9 | 7.8 | [3][4] |
| Ropinirole | 7.2 | 19 | 2.6 | [5][6] |
| Cariprazine | 0.085 | 0.49 | 5.8 | [7][8] |
| 7-OH-DPAT | 0.57 | >114 | >200 | [9] |
| PD-128907 | 1 | 1183 | ~1000 | [10] |
Functional Potency and Signaling Bias
Beyond binding affinity, the functional activity of an agonist is paramount. This includes its potency in activating downstream signaling pathways and its potential bias towards specific intracellular cascades. This compound is characterized as a G-protein biased agonist, a feature that is quantified by comparing its potency (EC50) for G-protein activation versus β-arrestin recruitment.
| Compound | G-Protein Activation (EC50, nM) | β-Arrestin Recruitment (EC50, nM) | Signaling Bias | Reference(s) |
| This compound | ~283 (G-protein activation) | >10,000 (low efficacy) | G-protein biased (Bias factor: 4.6) | [1] |
| Pramipexole | - | - | Generally considered unbiased | - |
| Ropinirole | pEC50: 8.4 (D3) | - | - | [6] |
| Cariprazine | pEC50: 8.58 (cAMP inhibition) | EC50: 10.2 (biphasic) | Partial agonist at both pathways | [7][8] |
| 7-OH-DPAT | - | - | - | - |
| PD-128907 | EC50: 0.64 | - | - | [11] |
Note: A direct comparison of EC50 values across different studies should be made with caution due to variations in experimental systems and assays.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms discussed, the following diagrams illustrate the dopamine D3 receptor signaling cascade and a typical experimental workflow for characterizing receptor agonists.
Detailed Experimental Methodologies
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2 and D3 receptors.
General Protocol:
-
Membrane Preparation: Crude membranes are prepared from cell lines stably expressing human dopamine D2 or D3 receptors (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Competition Binding Assay: Assays are typically performed in a 96-well plate format. Membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-spiperone or [3H]-raclopride) and a range of concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol or butaclamol) and is subtracted from the total binding to yield specific binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
G-Protein Activation Assays ([35S]GTPγS Binding)
Objective: To measure the ability of an agonist to activate G-proteins coupled to the D3 receptor.
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the D3 receptor are prepared as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, membranes are incubated with a fixed concentration of GDP, varying concentrations of the test agonist, and the assay buffer (typically containing MgCl2).
-
Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubation: The plate is incubated at 30°C for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated binding of [35S]GTPγS to the Gα subunit.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.
-
Washing and Counting: Filters are washed and the bound radioactivity is quantified by scintillation counting.
-
Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Agonist-stimulated binding is calculated by subtracting the basal binding. EC50 (potency) and Emax (efficacy) values are determined by fitting the data to a sigmoidal dose-response curve.
β-Arrestin Recruitment Assays (e.g., BRET)
Objective: To quantify the recruitment of β-arrestin to the D3 receptor upon agonist stimulation.
General Protocol (Bioluminescence Resonance Energy Transfer - BRET):
-
Cell Culture and Transfection: HEK293 cells are transiently or stably co-transfected with constructs encoding the D3 receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Setup: Transfected cells are plated in 96-well microplates.
-
Ligand Addition: The cells are stimulated with varying concentrations of the test agonist.
-
Substrate Addition: The BRET substrate (e.g., coelenterazine h) is added to the wells.
-
Signal Detection: The plate is read using a microplate reader capable of simultaneously measuring the light emission from the donor (RLuc) and the acceptor (YFP).
-
Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The net BRET signal is the difference between the BRET ratio in the presence and absence of the agonist. EC50 and Emax values for β-arrestin recruitment are determined from the dose-response curves.
Conclusion
This compound presents a distinct profile among dopamine D3 receptor agonists due to its pronounced G-protein bias and its additional activity as a norepinephrine transporter inhibitor. The data compiled in this guide suggests that this compound's preferential activation of the G-protein pathway, coupled with minimal β-arrestin recruitment, may translate to a favorable therapeutic window with a reduced likelihood of receptor desensitization and other adverse effects associated with the β-arrestin pathway. Its dual action on both the dopaminergic and noradrenergic systems further broadens its potential therapeutic applications. This comparative guide serves as a valuable resource for researchers in the field of neuropharmacology and drug discovery, providing a solid foundation for further investigation into the therapeutic potential of this compound and other biased D3 receptor agonists.
References
- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occupancy of dopamine D2 and D3 and serotonin 5-HT1A receptors by the novel antipsychotic drug candidate, cariprazine (RGH-188), in monkey brain measured using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological aspects of R-(+)-7-OH-DPAT, a putative dopamine D3 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of binding of [3H]PD 128907, a selective dopamine D3 receptor agonist ligand, to CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Unveiling the Selectivity of SK609: A Comparative Analysis with Leading NET Inhibitors
For Immediate Release
This guide provides a detailed comparative analysis of the novel norepinephrine transporter (NET) inhibitor, SK609, against established NET inhibitors: Reboxetine, Desipramine, and Atomoxetine. The following information is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive understanding of this compound's selectivity profile based on available preclinical data.
Executive Summary
This compound is a novel compound identified as a selective norepinephrine transporter (NET) inhibitor with an IC50 value of approximately 570 nM.[1] It also exhibits agonist activity at the dopamine D3 receptor.[1] This dual activity profile distinguishes it from other selective NET inhibitors. This guide presents a side-by-side comparison of the binding affinities of this compound and other prominent NET inhibitors for the three major monoamine transporters: the norepinephrine transporter (NET), the serotonin transporter (SERT), and the dopamine transporter (DAT).
Comparative Selectivity Profile
The selectivity of a NET inhibitor is a critical determinant of its pharmacological effects and potential side-effect profile. High selectivity for NET over SERT and DAT is often a desirable characteristic to minimize off-target effects. The table below summarizes the in vitro binding affinities (Ki or IC50 in nM) of this compound, Reboxetine, Desipramine, and Atomoxetine for human monoamine transporters.
| Compound | NET (Ki/IC50, nM) | SERT (Ki/IC50, nM) | DAT (Ki/IC50, nM) |
| This compound | ~570 (IC50)[1] | Data Not Available | No Affinity[2][3][4][5] |
| Reboxetine | 1.1 - 13.4 | 129 - 273.5 | >10,000 |
| Desipramine | 0.63 - 3.5 | 17.6 - 163 | 3,190 |
| Atomoxetine | ~31 (IC50, in vivo) | ~99 (IC50, in vivo) | Data Not Available |
Note: Lower Ki/IC50 values indicate higher binding affinity. It is important to consider that the presented values are derived from various studies and experimental conditions, which may contribute to variability. The values for Atomoxetine are in vivo IC50 values and may not be directly comparable to the in vitro Ki values of the other compounds.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Mechanism of selective NET inhibition by this compound.
Caption: Experimental workflow for radioligand binding assay.
Detailed Experimental Methodologies
The determination of the binding affinities of this compound and other NET inhibitors typically involves in vitro techniques such as radioligand binding assays or neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This method directly measures the affinity of a compound for a specific transporter protein.
-
Principle: Cell membranes containing the transporter of interest (NET, SERT, or DAT) are incubated with a fixed concentration of a radiolabeled ligand known to bind specifically to the transporter. The test compound is added at various concentrations to compete with the radioligand for binding. The displacement of the radioligand is measured to determine the binding affinity (Ki) of the test compound.
-
Protocol Outline:
-
Membrane Preparation: Tissues or cells expressing the target transporter are homogenized and centrifuged to isolate a membrane fraction rich in the transporter protein.
-
Incubation: The membrane preparation is incubated in a buffer solution with a specific radioligand (e.g., [3H]nisoxetine for NET) and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.
-
Neurotransmitter Uptake Inhibition Assay
This assay measures the functional ability of a compound to inhibit the reuptake of a neurotransmitter into cells or synaptosomes.
-
Principle: Cells or synaptosomes (nerve terminals) that express the transporter of interest are incubated with a radiolabeled neurotransmitter (e.g., [3H]norepinephrine). The ability of the test compound to block the uptake of the radiolabeled neurotransmitter is measured.
-
Protocol Outline:
-
Cell/Synaptosome Preparation: Cells engineered to express the transporter or synaptosomes isolated from specific brain regions are prepared.
-
Pre-incubation: The cells or synaptosomes are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A radiolabeled neurotransmitter is added to initiate the uptake process.
-
Uptake Termination: After a specific incubation period, the uptake is stopped by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells or synaptosomes is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
-
Conclusion
This compound demonstrates a distinct selectivity profile as a potent NET inhibitor with negligible affinity for the dopamine transporter. While quantitative data for its interaction with the serotonin transporter is not yet publicly available, its primary characterization points towards a selective mechanism of action on the norepinephrine system, coupled with dopamine D3 receptor agonism. This profile differentiates it from other established NET inhibitors like Reboxetine, which shows high selectivity for NET over both SERT and DAT, and Desipramine, which also has significant affinity for SERT. Atomoxetine, another selective NET inhibitor, also shows some affinity for SERT at clinically relevant doses. The unique pharmacological profile of this compound suggests a potential for novel therapeutic applications and warrants further investigation to fully elucidate its clinical implications.
References
- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rdw.rowan.edu [rdw.rowan.edu]
- 4. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SK609: A Novel Cognitive Enhancer Devoid of Risky Decision-Making Side Effects
A comparative analysis of SK609 against traditional psychostimulants, amphetamine (AMPH) and methylphenidate (MPH), demonstrates its efficacy in enhancing cognitive function without inducing a preference for risky choices. This guide provides an objective comparison based on preclinical data, detailing the experimental protocols and underlying mechanisms of action.
For researchers and drug development professionals, identifying compounds that improve cognitive deficits without introducing adverse psychiatric side effects is a critical challenge. Traditional psychostimulants, while effective in some domains, are known to carry risks, including the potential to increase impulsive and risky decision-making.[1] this compound, a novel compound with a unique pharmacological profile, has emerged as a promising alternative.
Comparative Efficacy in a Risky Decision-Making Task
This compound was evaluated against amphetamine (AMPH) and methylphenidate (MPH) in a probabilistic discounting task (PDT) to assess its impact on risk/reward decision-making. The results clearly indicate that while AMPH and MPH increase risky choice behavior at doses known to enhance cognition, this compound does not share this liability.[1][2][3][4] Furthermore, AMPH and MPH were found to decrease sensitivity to non-rewarded risky choices, a behavioral marker of impaired decision-making, which was not observed with this compound.[1][2]
| Compound | Dosage Range | Effect on Risky Choice | Sensitivity to Non-Rewarded Choices |
| This compound | 4 mg/kg | No increase | Unaffected |
| Amphetamine (AMPH) | 0.25-1 mg/kg | Increased | Reduced |
| Methylphenidate (MPH) | 2–8 mg/kg | Increased | Reduced |
Table 1: Summary of quantitative outcomes from the probabilistic discounting task. Data is derived from preclinical studies in rat models.[1][2][3]
Differentiated Mechanism of Action
The contrasting effects of this compound and traditional psychostimulants on risky decision-making can be attributed to their distinct mechanisms of action. This compound is a novel norepinephrine transporter (NET) blocker and a selective dopamine D3 receptor agonist, with no affinity for the dopamine transporter (DAT).[1][2][3][4][5] In contrast, both AMPH and MPH block the dopamine and norepinephrine transporters.[1] The absence of DAT blockade and non-selective dopaminergic activation are key properties of this compound that differentiate it from traditional psychostimulants and likely contribute to its safer profile concerning risky decision-making.[1][2][3][4]
Experimental Protocols
The primary experimental model used to assess the effects of these compounds on risky decision-making was the probabilistic discounting task (PDT).[1][2][3][4]
Probabilistic Discounting Task (PDT) Protocol:
-
Subjects: The study utilized rodent models (rats).
-
Apparatus: Standard operant conditioning chambers equipped with two retractable levers and a reward dispenser.
-
Procedure:
-
Rats were presented with a choice between two levers.
-
Pressing one lever resulted in a small, certain reward (e.g., one sugar pellet) delivered with 100% probability.
-
Pressing the other lever resulted in a large, risky reward (e.g., four sugar pellets).
-
The probability of receiving the large reward decreased across the session, typically in blocks (e.g., 100%, 50%, 25%, 12.5%, 6.25%).
-
The primary measure was the percentage of choices for the large, risky reward at each probability level.
-
-
Drug Administration: this compound, AMPH, or MPH were administered prior to the task at the dosages specified in Table 1.
References
- 1. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SK609 and Donepezil in Preclinical Models of Cognitive Impairment
For Immediate Release
This guide provides a comparative overview of the novel compound SK609 and the established drug Donepezil in various preclinical models of cognitive impairment. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their respective pharmacological profiles and therapeutic potential.
Introduction
Cognitive impairment is a hallmark of several neurodegenerative and psychiatric disorders. Current therapeutic strategies often provide symptomatic relief but lack robust efficacy across different patient populations. This guide examines two compounds with distinct mechanisms of action: this compound, a novel dopamine D3 receptor (D3R) agonist and norepinephrine transporter (NET) inhibitor, and Donepezil, a widely prescribed acetylcholinesterase (AChE) inhibitor. While direct comparative studies are not yet available, this document synthesizes existing preclinical data to offer insights into their potential applications in cognitive enhancement.
Mechanism of Action
This compound: A Dual-Action Catecholaminergic Modulator
This compound exhibits a unique dual mechanism of action. As a selective, G-protein biased agonist of dopamine D3 receptors and an inhibitor of the norepinephrine transporter, it increases levels of both dopamine (DA) and norepinephrine (NE) in the prefrontal cortex.[1] This dual modulation of catecholaminergic neurotransmission is hypothesized to underlie its pro-cognitive effects, particularly in tasks related to executive function and attention.[1]
Donepezil: An Acetylcholinesterase Inhibitor
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[2] By inhibiting AChE, Donepezil increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2] This mechanism is particularly relevant in conditions like Alzheimer's disease, which are characterized by a cholinergic deficit.
Signaling Pathways
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Donepezil.
Comparative Efficacy in Preclinical Models
Direct head-to-head studies of this compound and Donepezil have not been identified in the public domain. Therefore, this section presents a summary of their performance in distinct, yet relevant, models of cognitive impairment.
This compound in Parkinson's Disease Models of Cognitive Impairment
This compound has been evaluated in rodent and non-human primate models of Parkinson's disease (PD), a condition often associated with cognitive deficits.
Table 1: Efficacy of this compound in Parkinson's Disease Models
| Model | Cognitive Task | Key Findings |
|---|---|---|
| 6-OHDA-Lesioned Rats | Sustained Attention Task | This compound (4mg/kg) significantly improved performance by reducing misses and false alarm errors.[1] |
| MPTP-Treated Monkeys | Object Retrieval Task | this compound (4mg/kg) significantly reduced cognitive and motor errors.[1][3] |
Donepezil in Alzheimer's Disease and Scopolamine-Induced Amnesia Models
Donepezil is well-characterized in models that mimic the cholinergic deficits seen in Alzheimer's disease, such as scopolamine-induced amnesia.
Table 2: Efficacy of Donepezil in Cognitive Impairment Models
| Model | Cognitive Task | Key Findings |
|---|---|---|
| Scopolamine-Induced Amnesia (Mice) | Y-Maze | Donepezil (3 mg/kg) significantly prevented scopolamine-induced memory impairment.[4] |
| Alzheimer's Disease (SAMP8 Mice) | Morris Water Maze | Donepezil (3 mg/kg/day for 2 months) significantly attenuated cognitive dysfunction.[5] |
| Scopolamine-Induced Deficits (Rats) | Various cognitive/behavioral tests | Donepezil showed large effects on psychomotor function, moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping.[6] |
Pharmacokinetic Profile
Table 3: Comparative Pharmacokinetics
| Compound | Bioavailability | Key Characteristics |
|---|---|---|
| This compound | 98% (oral, in monkeys)[1] | High brain distribution in striatum, hippocampus, and prefrontal cortex.[1] |
| Donepezil | Well absorbed orally.[4] | Readily crosses the blood-brain barrier.[4] |
Experimental Protocols
This compound Experimental Workflow
Caption: Experimental workflow for this compound studies.
-
6-OHDA-Lesioned Rat Model: Unilateral lesions are created by injecting 6-hydroxydopamine into the nigrostriatal pathway to model Parkinson's disease.[7]
-
MPTP-Treated Monkey Model: Monkeys are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism.[8]
-
Sustained Attention Task: In this task, 6-OHDA-lesioned rats are tested for their ability to respond to visual cues, with this compound or vehicle administered prior to testing.[1] Performance is assessed by the number of correct responses, misses, and false alarms.[1]
-
Object Retrieval Task: MPTP-treated monkeys are required to retrieve a food reward from a transparent box, a task that assesses both cognitive and motor function.[9] this compound's efficacy is measured by a reduction in cognitive errors (e.g., reaching for the reward through a transparent barrier) and motor errors.[1][9]
Donepezil Experimental Workflow
Caption: Experimental workflow for Donepezil studies.
-
Scopolamine-Induced Amnesia Model: This model uses the muscarinic receptor antagonist scopolamine to induce a transient cholinergic deficit and impair memory formation in rodents.[4]
-
Y-Maze Test: This test assesses spatial working memory by measuring the tendency of rodents to alternate entries into the three arms of the maze.[4] Donepezil is administered before scopolamine, and the percentage of spontaneous alternations is calculated.[4]
-
Morris Water Maze (MWM): This test evaluates spatial learning and memory by requiring rodents to find a hidden platform in a pool of water using distal cues.[10] In Alzheimer's disease models, Donepezil's effect is measured by a reduction in the time (escape latency) and distance swam to find the platform over several days of training.[5][10]
Comparative Discussion
The available preclinical data suggests that this compound and Donepezil may be suited for different types of cognitive impairment.
-
This compound 's mechanism of enhancing dopamine and norepinephrine signaling in the prefrontal cortex points to its potential in treating cognitive deficits associated with executive dysfunction and attention, such as those seen in Parkinson's disease and potentially other disorders with frontostriatal pathway disruption.[1] Its high oral bioavailability and brain distribution are favorable pharmacokinetic properties.[1]
-
Donepezil 's efficacy is well-established in models of cholinergic deficit, which is a key feature of Alzheimer's disease.[5] Its ability to improve performance in the Y-maze and Morris water maze in these models supports its use in treating memory-related cognitive decline.[4][5]
It is important to note that a direct comparison of the magnitude of effect is not possible without head-to-head studies. Future research should aim to evaluate these compounds in the same cognitive impairment models to provide a more direct comparison of their efficacy and therapeutic potential.
Conclusion
This compound and Donepezil represent two distinct pharmacological approaches to cognitive enhancement. This compound, with its novel dual-action on the catecholaminergic system, shows promise for cognitive deficits associated with executive function and attention. Donepezil remains a cornerstone for treating cognitive impairment rooted in cholinergic deficits. The data presented in this guide should serve as a valuable resource for the scientific community in designing future studies and advancing the development of novel therapeutics for cognitive disorders.
References
- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomolther.org [biomolther.org]
- 5. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Behavioral characterization of the 6-hydroxidopamine model of Parkinson’s disease and pharmacological rescuing of non-motor deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Parkinson’s Disease in Primates: The MPTP Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cognitive and motor deficits in the acquisition of an object retrieval/detour task in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of SK609's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel compound SK609 with existing therapeutic alternatives, supported by preclinical experimental data. This compound is a G-protein biased agonist of the dopamine D3 receptor (D3R) and a selective norepinephrine transporter (NET) inhibitor, positioning it as a potential therapeutic for cognitive and motor impairments in neurodegenerative and attention disorders.
This compound vs. Traditional Psychostimulants in Cognitive Enhancement
This compound has been evaluated for its pro-cognitive effects in comparison to traditional psychostimulants like amphetamine (AMPH) and methylphenidate (MPH). A key study utilized a probabilistic discounting task (PDT) in rats to assess risk/reward decision-making, a measure of executive function.
Data Summary: Probabilistic Discounting Task (PDT) in Rats
The following table summarizes the key findings from a comparative study evaluating the effects of this compound, amphetamine, and methylphenidate on risky choice behavior in rats.
| Treatment Group | Dose Range | Effect on Risky Choice | Key Finding |
| This compound | 4 mg/kg | No significant increase | Did not promote risky decision-making at a dose known to enhance cognition.[1][2] |
| Amphetamine (AMPH) | 0.25-1 mg/kg | Significant increase | Increased preference for larger, uncertain rewards, indicating a potential for inducing risky behavior.[2] |
| Methylphenidate (MPH) | 2-8 mg/kg | Significant increase | Similar to amphetamine, it increased risky choice behavior at doses that enhance cognition.[2] |
Experimental Protocol: Probabilistic Discounting Task (PDT)
The PDT is a behavioral assay used to measure risk-based decision-making. The protocol involves the following key steps:
-
Apparatus: Operant conditioning chambers equipped with two retractable levers, a food dispenser, and a house light.
-
Subjects: Male Sprague-Dawley rats are typically used.
-
Training: Rats are trained to press levers for food rewards. They learn to discriminate between a "small/certain" lever that always delivers one food pellet and a "large/risky" lever that delivers four food pellets but with a decreasing probability across the session.
-
Testing: A session consists of a series of trial blocks, with the probability of the large reward decreasing in each block (e.g., 100%, 50%, 25%, 12.5%, 6.25%).
-
Drug Administration: this compound (4 mg/kg), AMPH (0.25-1 mg/kg), or MPH (2-8 mg/kg) are administered intraperitoneally before the test session.[1][2]
-
Data Analysis: The primary measure is the percentage of choices for the large/risky lever in each probability block. An increase in choices for the large/risky lever at lower probabilities is interpreted as an increase in risky decision-making.
Signaling Pathway: this compound vs. Traditional Psychostimulants
The differential effects of this compound compared to traditional psychostimulants on risky behavior can be attributed to their distinct mechanisms of action.
Caption: Mechanism of Action: this compound vs. Psychostimulants.
This compound's Potential in Parkinson's Disease-Related Cognitive and Motor Impairment
This compound has also shown promise in preclinical models of Parkinson's disease (PD), where both motor and cognitive functions are impaired. Its dual mechanism of action is thought to contribute to these benefits.
Data Summary: Performance in a Sustained Attention Task in a Rodent Model of Parkinson's Disease
The following table presents data on the effects of this compound on performance in a sustained attention task in 6-hydroxydopamine (6-OHDA)-lesioned rats, a model of Parkinson's disease.
| Performance Metric | Vehicle | This compound (4mg/kg) | p-value |
| Vigilance Index (VI) | Baseline | Significant Improvement | <0.05 |
| Misses | Baseline | Significant Reduction | <0.05 |
| False Alarms | Baseline | Significant Reduction | <0.05 |
Data adapted from preclinical studies.[3]
Comparison with Other Therapeutics for Parkinson's Disease-Related Cognitive Impairment
While direct comparative preclinical data for this compound against all alternatives is not available, this table provides an overview of other compounds used or investigated for cognitive impairment in PD.
| Drug | Mechanism of Action | Reported Efficacy on Cognition in PD |
| Levodopa | Dopamine precursor | Mixed results; some studies suggest it may prevent cognitive decline, while others show minimal or no improvement. |
| Donepezil | Acetylcholinesterase inhibitor | Modest improvements in cognitive function have been reported in some studies of PD with dementia. |
| Rivastigmine | Acetylcholinesterase and Butyrylcholinesterase inhibitor | Shown to provide some benefit for cognitive symptoms in Parkinson's disease dementia. |
| Atomoxetine | Norepinephrine reuptake inhibitor | Preclinical studies suggest it can improve attention and executive function.[4] |
Experimental Workflow: Evaluation of this compound in a Parkinson's Disease Model
Caption: Preclinical workflow for this compound evaluation in a PD model.
In-Depth Experimental Protocols
β-Arrestin Recruitment Assay
This assay is used to determine if a ligand, such as this compound, promotes the interaction between a G-protein-coupled receptor (GPCR) and β-arrestin, a key protein in receptor desensitization and signaling. This compound is a biased agonist, meaning it preferentially activates G-protein signaling over the β-arrestin pathway.
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably co-expressing the human dopamine D3 receptor and a β-arrestin fusion protein.
-
Assay Principle: The assay often employs a technology like enzyme fragment complementation (EFC). The D3 receptor is tagged with one fragment of a reporter enzyme, and β-arrestin is tagged with the complementary fragment.
-
Ligand Stimulation: Cells are treated with varying concentrations of the test compound (e.g., this compound) or a known D3 agonist (control).
-
Recruitment and Signal Generation: If the ligand induces the interaction between the D3 receptor and β-arrestin, the enzyme fragments come into proximity, forming an active enzyme that converts a substrate to a detectable signal (e.g., luminescence).
-
Data Analysis: The signal intensity is measured and plotted against the ligand concentration to generate a dose-response curve and determine the potency (EC50) and efficacy of the compound in recruiting β-arrestin. A low efficacy for β-arrestin recruitment, as is the case for this compound, indicates biased agonism.[5]
ERK1/2 Phosphorylation Assay
This assay measures the activation of the Extracellular signal-Regulated Kinase (ERK) pathway, a downstream effector of G-protein signaling for many GPCRs, including the dopamine D3 receptor.
-
Cell Culture and Starvation: Cells expressing the dopamine D3 receptor are cultured and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.[6]
-
Ligand Stimulation: Cells are stimulated with the test compound (this compound) for a short period (typically 5-15 minutes).[7]
-
Cell Lysis: The cells are lysed to release the intracellular proteins.
-
Detection of Phosphorylated ERK1/2: The amount of phosphorylated ERK1/2 (pERK1/2) in the cell lysate is quantified. This is commonly done using techniques like:
-
Western Blotting: Separating proteins by size, transferring them to a membrane, and using antibodies specific for pERK1/2 to detect the protein.[6]
-
ELISA or HTRF (Homogeneous Time-Resolved Fluorescence): High-throughput methods that use antibody pairs to capture and detect pERK1/2, generating a colorimetric or fluorescent signal.
-
-
Data Analysis: The signal corresponding to pERK1/2 is normalized to the total amount of ERK1/2 protein. The increase in pERK1/2 levels upon ligand stimulation indicates activation of the G-protein signaling pathway.
Logical Relationship: Biased Agonism of this compound
Caption: Biased agonism of this compound at the dopamine D3 receptor.
Conclusion
The preclinical data presented in this guide suggest that this compound holds significant therapeutic potential for treating cognitive deficits. Its unique mechanism as a biased dopamine D3 receptor agonist and norepinephrine transporter inhibitor distinguishes it from traditional psychostimulants by offering pro-cognitive effects without an associated increase in risky decision-making. Furthermore, its efficacy in animal models of Parkinson's disease suggests a promising role in addressing both the cognitive and motor symptoms of this neurodegenerative disorder. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound. According to recent information, PolyCore Therapeutics is advancing a compound, PCT-3012, which aligns with the description of this compound, through preclinical studies.[8][9]
References
- 1. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biased signaling agonist of dopamine D3 receptor induces receptor internalization independent of β-arrestin recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PolyCore Therapeutics Secures Seed Financing to Address Motor Symptoms and Dyskinesia Associated with Parkinson’s Disease [businesswire.com]
- 9. PolyCore Therapeutics Secures Seed Financing to Address Motor Symptoms and Dyskinesia Associated with Parkinson’s Disease - Ben Franklin Technology Partners [sep.benfranklin.org]
Safety Operating Guide
Navigating the Disposal of SK609: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures for waste management is paramount. However, the designation "SK609" is applied to several distinct chemical products, each with unique properties and requisite disposal protocols. This guide provides essential safety and logistical information for the proper disposal of various substances identified as "this compound," emphasizing the importance of correctly identifying the specific compound in use.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to the product in your possession. The SDS will provide comprehensive information on hazards, handling, and emergency procedures.
General best practices for handling laboratory chemicals include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle chemicals in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In case of accidental exposure, follow the first-aid measures outlined in the product-specific SDS.
-
Segregation of Waste: Never mix different chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Proper Disposal Procedures: Identifying Your "this compound"
The correct disposal route for "this compound" is entirely dependent on its chemical identity. Below are disposal guidelines for several commercially available products that share this identifier.
For KS-609 (Grease/Thermal Interface Compound)
This product contains zinc oxide and is classified as very toxic to aquatic life with long-lasting effects.[1]
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[1]
-
Disposal Method: Do not release into the environment.[1] Collect spillage and dispose of the contents and container at a hazardous or special waste collection point.[1]
For Sto-609 (CaMKK Inhibitor)
As a potent, biologically active small molecule, Sto-609 should be treated as hazardous chemical waste.[2]
-
Solid Waste: Collect all solid waste, including empty vials and contaminated lab supplies (e.g., weighing paper, spatulas), in a dedicated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Solutions containing Sto-609 must be collected in a separate, labeled liquid hazardous waste container.[2] Never dispose of Sto-609 solutions down the drain.[2]
-
Decontamination: Non-disposable labware should be decontaminated by rinsing multiple times with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous liquid waste.[2]
-
Final Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]
For SK Chemicals Polyethylene Terephthalate (PET)
This product is a plastic and is not classified as hazardous.[3]
-
Disposal Method: While not classified as hazardous, disposal should be in accordance with local, state, and federal regulations for solid waste. Consult your local municipality for specific guidance.[4]
For D609 (Potassium Salt)
This research chemical is harmful if swallowed.[5]
-
Disposal Method: Dispose of contents and container in accordance with local, state, and federal regulations.[5] Do not allow the substance to enter sewers or surface/ground water.[5]
For Surfactant CS 609
This substance causes skin irritation and may be corrosive to the respiratory system.[6]
-
Disposal Method: Spills should be contained with non-combustible, absorbent material and placed in a container for disposal by a licensed waste disposal contractor.[6] Avoid dispersal of spilled material into waterways, drains, and sewers.[6]
Data Summary for Disposal Considerations
The following table summarizes key information for the disposal of the different "this compound" compounds.
| Product Name | Chemical Nature | Key Hazards | Disposal Classification |
| KS-609 | Grease/Thermal Compound (contains Zinc Oxide) | Very toxic to aquatic life[1] | Hazardous Waste[1] |
| Sto-609 | CaMKK Inhibitor | Potent, biologically active | Hazardous Chemical Waste[2] |
| SK Chemicals PET | Polyethylene Terephthalate | Not classified as hazardous[3] | Solid Waste (Non-hazardous) |
| D609 (Potassium Salt) | Research Chemical | Harmful if swallowed[5] | Chemical Waste |
| Surfactant CS 609 | Surfactant | Skin irritant, potential respiratory irritant[6] | Chemical Waste |
Logical Flow for Proper Disposal
The decision-making process for the proper disposal of any chemical waste, including substances labeled "this compound," follows a clear logical progression to ensure safety and compliance.
Caption: Disposal decision workflow for "this compound."
In all cases, the user of a chemical product is responsible for determining if it meets the criteria for hazardous waste at the time of disposal, in full compliance with federal, state, and local laws.[4] Always consult your institution's Environmental Health and Safety department for specific guidance.
References
Essential Safety and Operational Guide for Handling SK609
This guide provides critical safety, handling, and disposal procedures for SK609, a substance identified as very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Plastic or rubber gloves.[1] | To prevent skin contact. A breakthrough time of >480 minutes is specified.[1] |
| Eye Protection | Tightly sealed goggles conforming to EN 166.[1] | To protect eyes from splashes. |
| Body Protection | Suitable protective clothing.[1] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Wear a NIOSH-approved full or half-facepiece respirator with organic vapor cartridges when heating the product at approximately 150°C (300°F) and above in the presence of air, as this can generate formaldehyde.[2] | To protect against inhalation of potentially hazardous fumes at elevated temperatures.[2] |
Experimental Workflow: Safe Handling and Disposal of this compound
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for safe handling and disposal of this compound.
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ventilation: Ensure adequate ventilation in the work area.[1]
-
Emergency Equipment: An eye wash facility must be readily available.[1]
-
Personal Protective Equipment (PPE): Before handling this compound, put on the required PPE as detailed in the table above.
2. Handling:
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]
-
Heating: If the procedure involves heating this compound at or above 150°C (300°F) in the presence of air, be aware that formaldehyde can be generated.[2] In such cases, enhanced ventilation or respiratory protection is required.[2]
-
General Hygiene: Wash hands thoroughly before breaks and after finishing work.[1]
3. In Case of Exposure or Spill:
-
Inhalation: If inhaled, move the person to fresh air and seek medical attention.[1]
-
Skin Contact: Immediately wipe the affected area with a paper towel or cloth and wash thoroughly with soap and water.[1]
-
Eye Contact: Immediately flush the eyes with plenty of flowing water for 10 to 15 minutes while holding the eyelids apart.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
-
Spills: In the event of a spill, collect the spillage to prevent it from entering the environment.[1]
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[1] It is classified as very toxic to aquatic life, and release into the environment must be avoided.[1]
1. Waste Collection:
-
All waste materials contaminated with this compound, including the original container, gloves, and any cleaning materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
2. Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
3. Final Disposal:
-
The disposal of this compound waste must be conducted through a licensed hazardous waste disposal service.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous materials.[3] Do not dispose of this compound down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
